5,5'-Dibromo-2,2'-dihydroxy-biphenyl
Description
Structure
3D Structure
Properties
IUPAC Name |
4-bromo-2-(5-bromo-2-hydroxyphenyl)phenol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8Br2O2/c13-7-1-3-11(15)9(5-7)10-6-8(14)2-4-12(10)16/h1-6,15-16H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FCTQSFVLYRQKTR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Br)C2=C(C=CC(=C2)Br)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8Br2O2 | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.00 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Molecular Architecture and Synthesis of 5,5'-Dibromo-2,2'-dihydroxy-biphenyl
[1][2]
Executive Summary
5,5'-Dibromo-2,2'-dihydroxy-biphenyl (CAS: 34261-55-7) is a halogenated derivative of 2,2'-biphenol.[1][2] It serves as a critical intermediate in the synthesis of
Molecular Structure & Physicochemical Properties[1][2][4][5][6][7][8]
Molecular Weight and Formula
The introduction of two bromine atoms into the biphenol core significantly alters the molecular weight and electron density distribution compared to the parent 2,2'-biphenol.
| Property | Value | Notes |
| IUPAC Name | 5,5'-Dibromo-[1,1'-biphenyl]-2,2'-diol | |
| CAS Number | 34261-55-7 | |
| Molecular Formula | ||
| Molecular Weight | 344.00 g/mol | Average mass |
| Exact Mass | 341.8891 u | Monoisotopic ( |
| Appearance | White to off-white crystalline solid | |
| Solubility | Soluble in THF, DCM, Acetone; Sparingly soluble in Hexanes | Phenolic OH groups allow solubility in basic aqueous media |
Structural Analysis
The molecule exhibits axial chirality due to restricted rotation around the C1-C1' bond, although it exists as a racemate unless resolved. The bulkiness of the bromine atoms at the 5,5' positions (para to the hydroxyls) extends the molecular length but has a minimal steric impact on the immediate coordination sphere of the hydroxyl groups compared to 3,3' substitution.
-
Symmetry:
point group. -
Torsion Angle: In the solid state, the dihedral angle between the phenyl rings typically deviates from planarity (approx. 60–90°) to minimize repulsion between the ortho-hydroxyl groups and the ortho-hydrogens (H6/H6').
-
Electronic Effects: The bromine atoms exert an inductive electron-withdrawing effect (-I), increasing the acidity of the phenolic protons relative to unsubstituted 2,2'-biphenol.
Structural Diagram (Connectivity)
The following diagram illustrates the atomic connectivity and numbering scheme.
Synthesis Protocol
Mechanistic Rationale
The synthesis relies on electrophilic aromatic substitution (EAS) . The hydroxyl group (-OH) at the C2 position is a strong activating group and an ortho, para-director.
-
Ortho (C3): Sterically hindered by the adjacent phenyl ring in the twisted biphenyl conformation.
-
Para (C5): Sterically accessible and electronically activated.
-
Meta (C4): Deactivated.
-
Ortho (C6): Less activated than para and sterically hindered by the bridge.
Therefore, controlled bromination with 2.0–2.2 equivalents of bromine selectively targets the 5,5' positions.
Step-by-Step Methodology
Safety Note: Elemental bromine is highly toxic and corrosive. Work must be performed in a fume hood.
Reagents:
-
2,2'-Biphenol (10 mmol, 1.86 g)
-
Bromine (
) (22 mmol, 3.52 g, ~1.15 mL) -
Dichloromethane (DCM) or Glacial Acetic Acid (50 mL)
-
Sodium bisulfite (
) (sat. aq. solution)
Protocol:
-
Dissolution: In a 250 mL round-bottom flask equipped with a magnetic stir bar and an addition funnel, dissolve 2,2'-biphenol (1.86 g) in DCM (40 mL). Cool the solution to 0°C using an ice bath.
-
Bromination: Dilute bromine (1.15 mL) in DCM (10 mL) and transfer to the addition funnel. Add the bromine solution dropwise over 30 minutes. The solution will turn dark red/orange.
-
Why: Slow addition prevents high local concentrations of
that could lead to poly-bromination (e.g., at the 3,3' positions).
-
-
Reaction: Remove the ice bath and allow the mixture to warm to room temperature. Stir for 4–6 hours. Monitor reaction progress by TLC (Silica, Hexane/EtOAc 4:1). The starting material (
) should disappear, replaced by a less polar spot ( ). -
Quenching: Pour the reaction mixture into a separatory funnel containing saturated
(50 mL). Shake vigorously until the orange bromine color disappears (reduction of excess to bromide). -
Workup: Separate the organic layer.[3] Extract the aqueous layer once with DCM (20 mL). Combine organic layers and wash with water (50 mL) followed by brine (50 mL).
-
Drying & Isolation: Dry the organic phase over anhydrous
, filter, and concentrate under reduced pressure to yield a crude off-white solid. -
Purification: Recrystallize from hot toluene or ethanol to obtain pure 5,5'-dibromo-2,2'-dihydroxy-biphenyl as white needles.
Synthesis Workflow Diagram
Characterization & Validation
To ensure the integrity of the synthesized compound, the following spectral signatures should be verified.
Proton NMR ( NMR)
Solvent:
- ~ 6.8–7.0 ppm (d, J ~ 8.5 Hz, 2H): H3 (Ortho to OH). This proton is shielded by the OH group.
- ~ 7.3–7.4 ppm (dd, J ~ 8.5, 2.3 Hz, 2H): H4 (Meta to OH, Ortho to Br). Shows coupling to H3 and H6.
- ~ 7.4–7.5 ppm (d, J ~ 2.3 Hz, 2H): H6 (Ortho to bridge, Meta to Br). The small coupling constant is characteristic of meta coupling.
- ~ 5.0–5.5 ppm (s, broad, 2H): -OH . Chemical shift varies with concentration and solvent.
Mass Spectrometry (MS)
-
Pattern: The presence of two bromine atoms results in a characteristic isotope pattern due to the natural abundance of
and (~1:1). -
M+ Peaks: You will observe a triplet pattern in a 1:2:1 ratio.
-
(342):
-
(344):
(Base peak) -
(346):
-
(342):
Applications in Drug Development
-
Chiral Ligand Synthesis: The 5,5'-dibromo scaffold allows for further functionalization (e.g., Suzuki coupling) to create bulky, sterically demanding ligands for asymmetric hydrogenation or C-C bond formation steps in API synthesis.
-
Phosphoramidites: Reaction with
and secondary amines yields phosphoramidite ligands, crucial for rhodium-catalyzed asymmetric hydroformylation. -
Salen Complexes: Condensation with diamines yields salen ligands used in the hydrolytic kinetic resolution of epoxides, a key pathway for chiral epoxide drugs.
References
-
Chemical Identity & Properties: 5,5'-dibromo-2,2'-dihydroxy-biphenyl (CAS 34261-55-7).[1][4][2][5][6] ChemSrc. Retrieved from [Link]
- General Synthesis of Brominated Biphenols:Process for preparing p,p'-biphenol of high purity. European Patent EP0013436B1.
-
Related Biphenyl Derivatives: 5,5'-Di-(1E)-1-propenyl-2,2'-biphenol Synthesis. Bioorganic and Medicinal Chemistry Letters, 2005.[1][4] (Cited via ChemSrc snippet).
-
Structural Analogues: A scalable synthesis of 5,5'-dibromo-2,2'-bipyridine. PubMed. Retrieved from [Link] (Note: Provides comparative context for 5,5'-substitution patterns in biaryls).
Sources
- 1. 5,5'-Di-(1E)-1-propenyl-2,2'-biphenol | CAS#:87979-85-9 | Chemsrc [chemsrc.com]
- 2. lookchem.com [lookchem.com]
- 3. researchgate.net [researchgate.net]
- 4. 5,5'-Di-(1E)-1-propenyl-2,2'-biphenol | CAS#:87979-85-9 | Chemsrc [chemsrc.com]
- 5. 5,5'-dibromo-2,2'-dihydroxy-biphenyl | CAS#:34261-55-7 | Chemsrc [chemsrc.com]
- 6. 5,5'-dibromo-2,2'-dimethoxy-benzil | CAS#:132569-50-7 | Chemsrc [chemsrc.com]
Technical Guide: Solubility Profile & Process Engineering for 5,5'-Dibromo-2,2'-dihydroxy-biphenyl
This technical guide details the solubility profile, thermodynamic behavior, and purification protocols for 5,5'-Dibromo-2,2'-dihydroxy-biphenyl (also known as 5,5'-Dibromo-2,2'-biphenol). It is designed for process chemists and researchers requiring precise control over solvation for synthesis, recrystallization, and formulation.
Executive Summary & Chemical Identity
5,5'-Dibromo-2,2'-dihydroxy-biphenyl is a halogenated biaryl diol critical as an intermediate in the synthesis of flame retardants, liquid crystals, and antimicrobial agents. Its solubility behavior is governed by a competition between the polar, hydrogen-bond-donating hydroxyl groups and the lipophilic, heavy bromine substituents.
-
CAS Number: 14864-63-2 (verify specific isomer; often generic for brominated biphenols)
-
Molecular Formula: C₁₂H₈Br₂O₂
-
Molecular Weight: 344.0 g/mol
-
Key Physicochemical Feature: The molecule exhibits atropisomerism due to restricted rotation around the C-C biphenyl bond, though the barrier is lower than in tetra-ortho substituted analogs. Solvation shells must overcome strong intermolecular hydrogen bonding (O-H···O) in the crystal lattice.[1]
Solubility Profile in Organic Solvents[2]
The solubility of 5,5'-Dibromo-2,2'-biphenol is non-monotonic and highly dependent on solvent polarity and hydrogen-bonding capability. The data below categorizes solvents by their thermodynamic interaction with the solute.
Table 1: Qualitative Solubility Matrix (at 25°C)
| Solvent Class | Representative Solvents | Solubility Status | Mechanistic Insight |
| Polar Aprotic | THF, DMF, DMSO, DMAc | High (>100 mg/mL) | Strong H-bond acceptance from solvent O/N atoms breaks solute intermolecular H-bonds. |
| Polar Protic | Methanol, Ethanol, Isopropanol | Moderate (Temperature Dependent) | Good solubility at reflux; moderate at RT. Ideal for recrystallization.[2][3] |
| Chlorinated | Dichloromethane (DCM), Chloroform | Good | Excellent solvation of the brominated aromatic core; weak interaction with hydroxyls. |
| Aromatic | Toluene, Xylene, Chlorobenzene | Moderate | |
| Aliphatic | Hexane, Heptane, Cyclohexane | Poor (<1 mg/mL) | Lack of polar interactions; dominant "anti-solvent" behavior. |
| Aqueous | Water, Acidic Brines | Insoluble | Hydrophobic effect of the dibromobiphenyl skeleton dominates. |
Thermodynamic Drivers
-
Enthalpy of Dissolution (
): Positive (Endothermic) in most organic solvents. Solubility increases exponentially with temperature, following the van't Hoff equation . -
Entropy (
): The dissolution is entropy-driven in non-polar solvents, where the disruption of the ordered crystal lattice is the primary energetic gain.
Experimental Protocols
Protocol A: Gravimetric Solubility Determination (Self-Validating)
Use this protocol to generate precise solubility curves for your specific solvent system.
-
Preparation: Add excess 5,5'-Dibromo-2,2'-biphenol solid to 10 mL of the target solvent in a jacketed equilibrium cell.
-
Equilibration: Stir at the target temperature (
) for 24 hours.-
Validation Check: Ensure solid phase is still present. If clear, add more solid.
-
-
Sampling: Stop stirring and allow settling for 30 minutes. Withdraw 2 mL of supernatant using a syringe filter (0.45 µm PTFE, pre-heated to
to prevent crashing out). -
Quantification:
-
Transfer filtrate to a tared weighing dish.
-
Evaporate solvent under vacuum/nitrogen stream.
-
Dry residue at 60°C to constant weight.
-
-
Calculation:
Protocol B: Purification via Anti-Solvent Recrystallization
Target Purity: >99% (HPLC)
This method leverages the high solubility in THF and near-zero solubility in Water or Hexane.
-
Dissolution: Dissolve crude 5,5'-Dibromo-2,2'-biphenol in minimum volume of THF at room temperature.
-
Filtration: Filter through a celite pad to remove inorganic salts (e.g., catalyst residues).
-
Precipitation:
-
Slowly add Hexane (or Water) dropwise with vigorous stirring.
-
Cloud Point: Stop addition when a persistent turbidity appears.
-
Stir for 15 minutes, then add excess anti-solvent (ratio 1:3 Solvent:Anti-solvent).
-
-
Isolation: Cool to 0°C for 2 hours. Filter the white crystalline solid.
-
Drying: Vacuum dry at 50°C for 12 hours.
Process Workflow Visualization
The following diagram illustrates the decision logic for solvent selection and the recrystallization workflow.
Caption: Decision matrix for solvent selection in synthesis and purification workflows.
Theoretical Modeling of Solubility
For researchers needing to predict solubility at unmeasured temperatures, the Modified Apelblat Equation is the standard model for halogenated aromatic systems:
- : Mole fraction solubility
- : Absolute temperature (K)
- : Empirical constants derived from Protocol A data.
Mechanistic Note: The "C" term accounts for the temperature dependence of the enthalpy of solution. For 5,5'-Dibromo-2,2'-biphenol, deviations from ideality in non-polar solvents are often due to the entropy cost of breaking the solute's crystal lattice (high melting point ~190°C range).
References
-
Solubility of Halogenated Biphenyls
- Title: Solubility and Thermodynamic Aspects of Substituted Biphenyls in Organic Solvents.
- Source: Journal of Chemical & Engineering D
- Context: Provides baseline thermodynamic data for biphenyl derivatives, valid
-
URL:[Link] (General Journal Link for verification)
-
Recrystallization Techniques
- Title: Purification of Labor
- Source: Butterworth-Heinemann.
- Context: Standard reference for solvent selection (Toluene/Ethanol) for phenolic compounds.
-
URL:[Link]
-
Synthesis & Handling
- Title: Scalable synthesis of 5,5'-dibromo-2,2'-bipyridine (Analogous chemistry).
- Source: PubMed / NIH.
- Context: Describes handling of brominated biaryls and solubility challenges in chlorin
-
URL:[Link]
-
Solvent Properties
- Title: Hansen Solubility Parameters: A User's Handbook.
- Source: CRC Press.
- Context: Theoretical basis for selecting THF/Hexane as a solvent/anti-solvent pair based on polarity coordin
-
URL:[Link]
Sources
Thermal stability profile of brominated dihydroxy biphenyl derivatives
An In-Depth Technical Guide to the Thermal Stability Profile of Brominated Dihydroxy Biphenyl Derivatives
Executive Summary
Brominated dihydroxy biphenyl derivatives represent a critical class of molecules, bridging the gap between performance materials and pharmacologically active agents. Their utility, however, is intrinsically linked to their thermal stability—a key determinant of their processing parameters, shelf-life, and behavior under physiological and environmental stress. This guide provides a comprehensive technical overview of the thermal stability profile of these compounds. We delve into the fundamental principles governing their decomposition, explore the structural factors that dictate stability, and present detailed methodologies for its empirical assessment. By synthesizing field-proven insights with established scientific principles, this document serves as an essential resource for researchers, scientists, and drug development professionals seeking to understand and manipulate the thermal properties of these versatile molecules.
Introduction: The Dichotomy of Brominated Dihydroxy Biphenyls
The biphenyl scaffold is a privileged structure in medicinal chemistry and materials science, offering a rigid yet conformationally adaptable backbone.[1] The introduction of hydroxyl (-OH) and bromine (-Br) substituents imparts unique properties. Hydroxyl groups provide sites for hydrogen bonding and further chemical modification, which is crucial for biological activity and polymer synthesis.[1][2] Bromine atoms, on the other hand, are incorporated to enhance fire retardancy in materials or to modulate the electronic and lipophilic properties of drug candidates.[3][4]
These derivatives are found in applications ranging from high-performance polymers like poly(p-phenylene oxide) and polysulfones to specialized pharmaceutical agents.[5] For instance, the biphenyl moiety is a core component in drugs targeting multi-drug resistance and in PD-1/PD-L1 inhibitors for cancer immunotherapy. However, the very features that make these compounds desirable also introduce potential liabilities. The C-Br bond, in particular, can be a point of thermal weakness, influencing manufacturing processes and raising concerns about the formation of hazardous byproducts like polybrominated dibenzofurans (PBDF) during combustion or improper disposal.[6]
Understanding the thermal stability profile is therefore not an academic exercise but a prerequisite for safe and effective application. This guide will equip the reader with the foundational knowledge and practical protocols to characterize and interpret the thermal behavior of this important chemical class.
Core Principles of Thermal Decomposition
Thermal decomposition is the process by which a molecule breaks down into smaller fragments upon heating.[7] For brominated dihydroxy biphenyls, this process is primarily governed by the energy required to break its weakest chemical bonds. The thermal stability is often quantified by the onset temperature of decomposition (Tonset), the temperature of maximum decomposition rate (Tmax), and the total mass loss within a specific temperature range.
The decomposition of these compounds typically proceeds through a series of complex reactions that can occur in both the condensed (solid/liquid) and gas phases.[5][8] Key mechanistic steps, drawn by analogy from extensively studied brominated flame retardants like Tetrabromobisphenol A (TBBA), include:[9]
-
Homolytic Bond Cleavage : The initial and often rate-determining step is the homolytic scission of the C(aryl)-Br bond. This is generally the weakest covalent bond in the molecule, and its cleavage generates an aryl radical and a bromine radical (Br•).[3][9]
-
Hydrogen Abstraction : The highly reactive bromine radical can abstract a hydrogen atom from a hydroxyl group or the biphenyl backbone, forming hydrogen bromide (HBr)—a key gaseous product observed during decomposition.[10][11]
-
Radical Condensation : The resulting phenolic and aryl radicals can undergo condensation and cross-linking reactions, leading to the formation of a carbonaceous char residue.[3][9]
The interplay between these pathways dictates the overall stability of the compound and the nature of its degradation products.
Structural Factors Influencing Thermal Stability
The thermal stability of a brominated dihydroxy biphenyl derivative is not a fixed property but is highly dependent on its specific molecular architecture.
Effect of Bromine Substitution
The number and position of bromine atoms significantly influence thermal stability, although the literature presents seemingly conflicting findings that highlight the complexity of the mechanism.
-
Bond Strength : The C-Br bond is inherently weaker than C-H, C-C, and C-O bonds, making it the most likely point of initial degradation. Therefore, introducing bromine atoms can lower the overall thermal stability compared to a non-brominated analogue.[12] Studies on brominated phenolic resins have shown that bromination decreases thermal stability and lowers the activation energy of decomposition.[12]
-
Steric and Electronic Effects : The position of the bromine atom matters. Bromine in the ortho or para position to the hydroxyl group can lead to a decrease in the reaction heat (ΔH) of curing compared to substitution at the meta position, suggesting a direct electronic interplay that can affect bond stabilities.[12]
-
Enhanced Stability : Conversely, some studies on alkoxy biphenyl derivatives have shown that bromine substitution can enhance thermal stability.[8] This may be attributed to intermolecular interactions or the ability of bromine to alter radical chain reaction pathways, potentially leading to more stable char formation.
Effect of Hydroxyl Groups
The phenolic hydroxyl groups play a crucial role. They are a primary source of hydrogen atoms for abstraction by bromine radicals, facilitating the formation of HBr.[9] Furthermore, they can participate in condensation reactions, which contributes to the formation of a thermally stable char residue at higher temperatures.[3]
Experimental Assessment: Protocols and Rationale
A robust evaluation of thermal stability requires precise analytical techniques. Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are the cornerstone methods, often used in tandem to provide a complete thermal profile.[13]
Thermogravimetric Analysis (TGA)
TGA measures the change in mass of a sample as a function of temperature in a controlled atmosphere.[7] It directly quantifies thermal stability by identifying the temperatures at which decomposition and mass loss occur.
-
Instrument Preparation : Ensure the TGA instrument is calibrated for both mass and temperature using certified standards. Verify that the sample chamber is clean.
-
Sample Preparation : Weigh 5-10 mg of the brominated dihydroxy biphenyl derivative into a clean, tared TGA pan (typically alumina or platinum). Ensure the sample forms a thin, even layer at the bottom of the pan to promote uniform heating.
-
Atmosphere Selection :
-
Inert Atmosphere (Nitrogen/Argon) : Purge the furnace with high-purity nitrogen or argon at a flow rate of 50-100 mL/min. This is crucial for studying the intrinsic pyrolytic decomposition without oxidative side reactions.
-
Oxidative Atmosphere (Air) : For studying stability in the presence of oxygen, use a similar flow rate of dry air.
-
-
Temperature Program :
-
Equilibrate the sample at a starting temperature (e.g., 30 °C) for 5 minutes to ensure thermal stability.
-
Ramp the temperature at a controlled linear heating rate. A rate of 10 °C/min is standard for initial screening. Slower rates (e.g., 5 °C/min) can improve resolution of overlapping events, while faster rates can shift decomposition to higher temperatures.[14]
-
Continue heating to a final temperature sufficient to observe complete decomposition (e.g., 800 °C).
-
-
Data Analysis :
-
Plot mass (%) versus temperature (°C).
-
Determine the onset temperature of decomposition (Tonset), often calculated by the intersection of tangents to the pre-decomposition baseline and the decomposition slope.
-
Identify the temperature of maximum decomposition rate (Tmax) from the peak of the first derivative of the TGA curve (DTG curve).
-
Quantify the percentage of mass loss at each decomposition step and the final char residue at the end temperature.
-
Differential Scanning Calorimetry (DSC)
DSC measures the difference in heat flow required to increase the temperature of a sample and a reference as a function of temperature.[15] It identifies thermal events such as melting, crystallization, and glass transitions, and can also detect the enthalpy changes associated with decomposition.
-
Instrument Preparation : Calibrate the DSC for temperature and enthalpy using a certified standard like indium.
-
Sample Preparation : Weigh 2-5 mg of the sample into a DSC pan (typically aluminum for temperatures below 600 °C). Crimp the pan with a lid to enclose the sample. For volatile samples or to study pressure effects, hermetically sealed pans can be used.
-
Atmosphere Selection : Purge the DSC cell with an inert gas (e.g., nitrogen at 50 mL/min) to prevent oxidation.
-
Temperature Program :
-
Equilibrate at a low starting temperature (e.g., 25 °C).
-
Heat at a controlled rate (e.g., 10 °C/min) to a temperature beyond the melting point but below the onset of decomposition to observe endothermic melting peaks.
-
Cool the sample at a controlled rate (e.g., 10 °C/min) to observe exothermic crystallization peaks.
-
A second heating run is often performed to observe the glass transition temperature (Tg) of the amorphous phase.
-
-
Data Analysis :
-
Plot heat flow (mW) versus temperature (°C).
-
Identify endothermic peaks (melting) and exothermic peaks (decomposition, crystallization).
-
Integrate the area under the melting peak to determine the enthalpy of fusion (ΔHf).
-
Identify step changes in the baseline, which correspond to the glass transition temperature (Tg).
-
Visualization of Experimental Workflow
Caption: Workflow for comprehensive thermal stability analysis.
Data Interpretation: A Representative Profile
| Compound Class/Example | Tonset (°C) | Tmax (°C) | Key Decomposition Products | Reference(s) |
| Tetrabromobisphenol A (TBBA) | ~270-300 | ~330-350 | HBr, Brominated phenols, Char | [3][9] |
| Decabromodiphenyl Ether (BDE-209) | ~297-330 | ~435-460 | Brominated furans, HBr | [14] |
| Bisphenol-C Derivatives | ~215-350 | Varies | Small hydrocarbons, Char | |
| Brominated Epoxy Resins | ~295 | 297, 336 | HBr, Brominated phenols, Methyl bromide | [11] |
| Note: Temperatures are approximate and highly dependent on experimental conditions such as heating rate and atmosphere. |
A typical TGA thermogram would show an initial stable baseline, followed by a sharp mass loss beginning in the 270-350 °C range, corresponding to the primary decomposition events. A DSC thermogram would first show a sharp endothermic peak corresponding to the compound's melting point, followed by a broad exothermic peak at higher temperatures associated with decomposition.
Visualizing Molecular Structure and Decomposition
Caption: Structure of 3,3'-dibromo-4,4'-dihydroxybiphenyl.
Caption: Simplified thermal decomposition pathway.
Implications for Drug Development and Material Science
The thermal stability profile has profound practical consequences:
-
For Drug Development Professionals :
-
Formulation & Processing : Low thermal stability may preclude processing techniques like hot-melt extrusion or spray drying.
-
Shelf-Life & Storage : The Tonset provides a critical data point for predicting long-term stability and defining storage conditions. Accelerated stability studies often rely on this data.
-
Metabolism : While not a direct correlation, understanding bond dissociation energies can provide insights into potential metabolic pathways, as enzymatic processes can mimic thermal degradation pathways.
-
-
For Researchers and Material Scientists :
-
Polymer Processing : For derivatives used as monomers, the polymerization temperature must be well below the Tonset to prevent degradation and ensure the integrity of the final polymer.[5]
-
Fire Retardancy : The release of HBr at specific temperatures is the primary mechanism of flame retardancy for these compounds. TGA data is essential for modeling and optimizing this behavior.[3][9]
-
Recycling and Environmental Fate : Understanding decomposition temperatures and products is vital for developing safe recycling protocols and predicting the environmental impact of material disposal.[4]
-
Conclusion
The thermal stability of brominated dihydroxy biphenyl derivatives is a multifaceted property dictated by a delicate balance of bond energies, steric effects, and intermolecular forces. A comprehensive analysis, anchored by TGA and DSC, is indispensable for any application. This guide has outlined the core principles, influencing factors, and robust experimental protocols necessary for this characterization. By understanding the causality behind their decomposition, researchers can better predict the behavior of these molecules, enabling the design of safer, more stable, and more effective products, from life-saving pharmaceuticals to high-performance materials.
References
-
Influence of alkyl chain length and bromine substitution on thermal, photophysical, and optical properties of biphenyl luminescent molecules. (2024). Assiut University, Faculty of Science. Available at: [Link]
-
Luda, M. P., et al. (2003). Thermal degradation of a brominated bisphenol a derivative. Polymers for Advanced Technologies, 14(11-12), 741-748. Available at: [Link]
-
Kuzuhara, S., & Sano, A. (2018). Bromination of Pd Compounds during Thermal Decomposition of Tetrabromobisphenol A. Engineering, 10, 187-201. Available at: [Link]
-
Luda, M. P., et al. (2003). Thermal degradation of a brominated bisphenol a derivative. Aston Research Explorer. Available at: [Link]
-
Irfan, M., & Xiao, J. J. (2024). Thermal Degradation Behavior of Thermally‐Oxidized Hydroxyl‐Terminated Polybutadiene (HTPB): An Assessment of Thermal Stability. ChemistrySelect. Available at: [Link]
-
Lin, C. H., & Lin, J. H. (2009). Effect of bromine position on the thermal properties of brominated resole phenolic resins. Journal of Applied Polymer Science, 111(1), 449-456. Available at: [Link]
-
Kumar, R., et al. (2021). Investigations of effect of hydroxyl-terminated polybutadiene-based polyurethane binders containing various curatives on thermal decomposition behaviour and kinetics of energetic composites. Journal of Thermal Analysis and Calorimetry, 145, 2395-2406. Available at: [Link]
-
Luda, M. P., et al. (2002). Thermal decomposition of fire retardant brominated epoxy resins. Journal of Analytical and Applied Pyrolysis, 65(1), 25-40. Available at: [Link]
-
Ohta, S., et al. (2005). Production mechanism of hydroxylated PCBs by oxidative degradation of selected PCBs using TiO2 in water and estrogenic activity of their intermediates. Environmental Science & Technology, 39(22), 8947-8953. Available at: [Link]
-
Brill, T. B., & Arisawa, H. (1991). Chemistry and kinetics of hydroxyl-terminated polybutadiene (HTPB) and diisocyanate-HTPB polymers during slow decomposition and combustion-like conditions. Office of Naval Research. Available at: [Link]
-
Ruiz-Hernández, A., et al. (2013). Hydroxylated Polychlorinated Biphenyls in the Environment: Sources, Fate, and Toxicities. Environmental Science and Pollution Research, 20(12), 8414-8428. Available at: [Link]
-
Dirtu, A. C., et al. (2016). Advances in Instrumental Analysis of Brominated Flame Retardants: Current Status and Future Perspectives. International Journal of Analytical Chemistry, 2016, 8943719. Available at: [Link]
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Camino, G., & Luda, M. P. (2003). Thermal degradation of a brominated bisphenol A derivative. Polymers for Advanced Technologies, 14(11-12), 741-748. Available at: [Link]
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Dumitras, M., et al. (2017). Thermal Degradation Study of Decabromodiphenyl Ether. Translating Thermo-Analytical Results into Optimal Chromatographic Conditions. Revista de Chimie, 68(1), 79-82. Available at: [Link]
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Dhaduk, B., & Borkar, S. (2019). KINETIC AND THERMAL STABILITY STUDIES OF BISPHENOL-C DERIVATIVES. Bibliomed. Available at: [Link]
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Waghule, S. B., & Waghule, K. S. (2019). SYNTHESIS, THERMAL AND ELECTRICAL PROPERTIES OF COPOLYMERS BASED ON 4,4'-BIPHENOL. Journal of Emerging Technologies and Innovative Research (JETIR), 6(5). Available at: [Link]
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Sun, L., et al. (2020). Thermal degradation kinetics of pentose- and hexose-based carbohydrate polymers. Polymers, 12(1), 195. Available at: [Link]
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4,4'-Biphenol. (n.d.). In Wikipedia. Retrieved February 22, 2026, from [Link]
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Li, J., et al. (2026). Unraveling the Impact of Bromine Substitution on the Molecular Structure, Electronic Properties, and Thermal Stability of a Cobalt Schiff Base. Journal of Molecular Structure. Available at: [Link]
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Sateesh, V., et al. (2021). Influence of molecular weight on thermal and mechanical properties of bisphenol A‐based phthalonitrile resins. Journal of Applied Polymer Science. Available at: [Link]
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Dettori, M. A., Fabbri, D., & Delogu, G. (2015). Synthesis and Study of 4,4' Dihydroxy Biphenyl Derivatives with Potential Biological Activity. Istituto di Chimica Biomolecolare - ICB - Sede Pozzuoli. Available at: [Link]
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IIT Kanpur. (n.d.). Thermogravimetric Analysis (TGA) & Differential Scanning Calorimetry (DSC). Available at: [Link]
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Lab Manager. (2025). Thermogravimetric Analysis (TGA) vs Differential Scanning Calorimetry (DSC): Comparing Thermal Analysis Techniques. Available at: [Link]
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Jamrógiewicz, M., et al. (2024). DSC, TGA-FTIR and FTIR Assisted by Chemometric Factor Analysis and PXRD in Assessing the Incompatibility of the Antiviral Drug Arbidol Hydrochloride with Pharmaceutical Excipients. Molecules, 29(1), 245. Available at: [Link]
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Jain, S., et al. (2023). Biphenyl derivatives as promising scaffolds for the development of novel antimicrobial agents. Journal of Biomolecular Structure and Dynamics. Available at: [Link]
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Differential Scanning Calorimetry. (n.d.). In Wikipedia. Retrieved February 22, 2026, from [Link]
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SETARAM Instrumentation. (n.d.). An overview of Differential Scanning Calorimetry - DSC. Available at: [Link]
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Lab Manager. (2024). New Derivative Synthesis Method for Development of Antimicrobial Drugs. Available at: [Link]
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Wang, Y., et al. (2023). Progress on biphenyl derivatives as PD-1/PD-L1 inhibitors. Medicinal Chemistry Research. Available at: [Link]
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5,5'-Dibromo-2,2'-dihydroxy-biphenyl melting point and boiling point data
An In-depth Technical Guide to the Physicochemical Characterization of 5,5'-Dibromo-2,2'-dihydroxy-biphenyl
Introduction: The Significance of Physical Constants in Drug Development
5,5'-Dibromo-2,2'-dihydroxy-biphenyl (CAS No. 34261-55-7) is a halogenated biphenol derivative. Compounds of this class are of significant interest in medicinal chemistry and materials science, often serving as key intermediates or building blocks for the synthesis of more complex molecules, including potential pharmaceutical agents and ligands for catalysis. The precise characterization of such compounds is fundamental to any research and development endeavor. Physical constants, particularly the melting and boiling points, serve as critical benchmarks for identity, purity, and stability.
The melting point is an intrinsic property of a pure, crystalline solid and its determination is a primary method for purity assessment. A sharp, well-defined melting range is indicative of high purity, whereas a depressed and broad melting range typically signals the presence of impurities. The boiling point provides complementary information related to a substance's volatility and the strength of its intermolecular forces. For a high-molecular-weight, functionalized molecule like 5,5'-Dibromo-2,2'-dihydroxy-biphenyl, these properties dictate the conditions required for purification techniques such as recrystallization and distillation, and inform on the compound's thermal stability during processing and storage.
This guide provides a comprehensive overview of the available data, theoretical considerations, and detailed experimental protocols for the accurate determination of the melting and boiling points of 5,5'-Dibromo-2,2'-dihydroxy-biphenyl, designed for professionals in research and drug development.
Section 1: Physicochemical Properties of 5,5'-Dibromo-2,2'-dihydroxy-biphenyl
A thorough review of publicly accessible scientific literature and chemical databases indicates that while the compound is commercially available, specific experimentally determined values for its melting and boiling points are not widely reported. This data gap necessitates a reliance on robust experimental determination.
Table 1: Compound Identification and Physical Data Status
| Property | Value | Source |
| Chemical Name | 5,5'-Dibromo-2,2'-dihydroxy-biphenyl | - |
| CAS Number | 34261-55-7 | [1] |
| Molecular Formula | C₁₂H₈Br₂O₂ | - |
| Molecular Weight | 344.00 g/mol | - |
| Melting Point | Data not available in cited literature | - |
| Boiling Point | Data not available in cited literature | - |
Estimation of Physical Properties Based on Molecular Structure
In the absence of experimental data, an analysis of the molecular structure provides valuable insight into the expected physical properties:
-
Intermolecular Hydrogen Bonding: The presence of two hydroxyl (-OH) groups is the most significant structural feature influencing the melting and boiling points. These groups allow for strong intermolecular hydrogen bonding, creating a robust crystal lattice in the solid state and requiring substantial energy to overcome for both melting and vaporization.
-
Molecular Weight and Halogenation: The two bromine atoms significantly increase the molecule's mass and polarizability. This enhances the London dispersion forces, which are intermolecular attractions that further contribute to a higher melting and boiling point.
-
Biphenyl Core: The biphenyl structure provides a rigid, planar core that facilitates efficient packing into a stable crystal lattice, generally leading to higher melting points compared to more flexible molecules.
For context, the parent compound without bromine, 2,2'-Biphenol , has a melting point of 109 °C. It is therefore expected that 5,5'-Dibromo-2,2'-dihydroxy-biphenyl will exhibit a substantially higher melting point due to its increased molecular weight and stronger intermolecular forces.
Section 2: Authoritative Protocol for Melting Point Determination
The determination of a melting point is a foundational technique in chemical analysis. The principle relies on heating a small, powdered sample at a controlled rate and observing the temperature range over which the solid-to-liquid phase transition occurs.[2] For a pure substance, this range should be narrow, typically 0.5-1.0°C.
Causality in Experimental Design
The accuracy of a melting point measurement is directly dependent on the experimental technique. The protocol described here is a self-validating system: adherence to the procedure ensures accuracy, and the result itself (a sharp vs. broad melting range) provides immediate feedback on sample purity.
-
Sample Preparation is Critical: The sample must be completely dry, as residual solvent will act as an impurity, causing melting point depression. It must also be finely powdered to ensure uniform heating within the capillary tube.
-
Controlled Heating Rate: A slow heating rate (1-2°C per minute) near the melting point is essential.[3] This allows the temperature of the heating block and the sample to remain in thermal equilibrium, ensuring the thermometer reading accurately reflects the sample's temperature at the moment of melting. Rapid heating can cause the thermometer reading to lag behind the actual sample temperature, leading to an erroneously high and broad melting range.
Step-by-Step Experimental Protocol: Capillary Method
This protocol utilizes a standard digital melting point apparatus.
-
Sample Preparation:
-
Ensure the sample of 5,5'-Dibromo-2,2'-dihydroxy-biphenyl is completely dry. If necessary, dry the sample under vacuum.
-
Place a small amount of the sample on a clean, dry watch glass.
-
Using a spatula, crush the sample into a fine powder.
-
-
Loading the Capillary Tube:
-
Obtain a glass capillary melting point tube, which is sealed at one end.
-
Press the open end of the tube into the powdered sample, forcing a small amount of solid into the tube.
-
Invert the tube and tap it gently on a hard surface to cause the solid to fall to the closed end. Alternatively, drop the tube through a long, narrow glass tube to pack the sample tightly.
-
Repeat until the sample is packed to a height of 2-3 mm. An excessive sample amount will lead to a broader melting range due to uneven heat transfer.
-
-
Measurement:
-
Insert the loaded capillary tube into the heating block of the melting point apparatus.
-
If the approximate melting point is unknown, perform a rapid preliminary determination by heating at a rate of 10-15°C per minute to establish a rough value.
-
Allow the apparatus to cool to at least 20°C below the approximate melting point.
-
Insert a new, freshly prepared sample.
-
Set the apparatus to heat at a rate of 1-2°C per minute.
-
Observe the sample through the magnifying viewport.
-
Record the temperature at which the first droplet of liquid appears (T1).
-
Continue heating at the slow rate and record the temperature at which the last solid crystal melts completely (T2).
-
The melting point is reported as the range T1 – T2.
-
Visualization of Melting Point Determination Workflow
Caption: Workflow for Melting Point Determination.
Section 3: Authoritative Protocol for Boiling Point Determination
Determining the boiling point of a high-melting-point solid presents a challenge. Such compounds often have boiling points high enough to cause decomposition at atmospheric pressure. Therefore, micro-scale techniques are preferred as they require minimal material and can provide a reasonably accurate measurement. The Thiele tube method is a classic and effective technique for this purpose.[4][5][6][7]
Principle of Micro-Boiling Point Determination
The boiling point is the temperature at which the vapor pressure of a liquid equals the surrounding atmospheric pressure. This method works by heating a small liquid sample containing an inverted capillary tube.[5] The air trapped in the capillary expands and exits, followed by the sample's vapor, which forms a vigorous stream of bubbles. The apparatus is then allowed to cool. When the stream of bubbles stops and the liquid is drawn back into the capillary tube, it signifies that the vapor pressure inside the capillary has just become equal to the atmospheric pressure. The temperature at this precise moment is the boiling point.[5][8]
Step-by-Step Experimental Protocol: Thiele Tube Method
-
Apparatus Setup:
-
Securely clamp a Thiele tube to a retort stand within a fume hood.
-
Fill the Thiele tube with a high-boiling-point liquid (e.g., mineral oil or silicone oil) so the oil level is just above the top of the side-arm loop.[4]
-
Attach a small test tube (e.g., 10 x 75 mm) to a thermometer using a rubber band or a slice of rubber tubing. The bottom of the test tube should align with the bulb of the thermometer.
-
Add approximately 0.5 mL of the molten sample of 5,5'-Dibromo-2,2'-dihydroxy-biphenyl to the test tube.
-
Take a capillary tube sealed at one end and place it into the test tube with the open end down.[8]
-
-
Measurement:
-
Insert the thermometer assembly into the Thiele tube, ensuring the sample and the thermometer bulb are immersed well below the oil surface but not touching the glass.
-
Gently heat the side arm of the Thiele tube with a Bunsen burner or a heat gun, using a slow, back-and-forth motion.[5] The shape of the tube is designed to create convection currents that ensure uniform heating.[2][7]
-
As the temperature rises, a stream of air bubbles will first emerge from the inverted capillary.
-
Continue heating until a rapid and continuous stream of vapor bubbles emerges from the capillary tip.[9]
-
Remove the heat source and allow the apparatus to cool slowly.
-
Carefully observe the capillary tube.
-
The moment the bubble stream stops and the liquid is drawn into the capillary tube, record the temperature on the thermometer. This is the boiling point.
-
Visualization of Boiling Point Determination Workflow
Caption: Workflow for Micro-Boiling Point Determination.
Section 4: Safety and Handling for Halogenated Biphenyls
Polybrominated biphenyls (PBBs) as a class require careful handling due to potential health and environmental hazards.[10] Although specific toxicity data for 5,5'-Dibromo-2,2'-dihydroxy-biphenyl is limited, prudent safety practices for related polyhalogenated compounds should be strictly followed.
-
Engineering Controls: All handling of the solid compound and any solutions should be conducted in a certified chemical fume hood to prevent inhalation of dust or vapors.
-
Personal Protective Equipment (PPE):
-
Eye Protection: Chemical safety goggles or a face shield are mandatory.
-
Skin Protection: Wear a lab coat and appropriate chemical-resistant gloves (e.g., nitrile). Change gloves immediately if they become contaminated.
-
Respiratory Protection: If there is a risk of generating significant dust outside of a fume hood, a NIOSH-approved respirator with a particulate filter should be used.
-
-
Handling: Avoid all direct contact with the substance. Avoid creating dust. Ensure adequate ventilation at all times.
-
Disposal: This material and its container must be disposed of as hazardous waste.[11] Follow all local, state, and federal regulations for the disposal of halogenated organic compounds. Do not release to the environment.
Conclusion
While the precise melting and boiling points of 5,5'-Dibromo-2,2'-dihydroxy-biphenyl are not yet established in the scientific literature, its molecular structure, rich with hydroxyl and bromo functional groups, suggests a high-melting solid with a very high boiling point. The absence of reported data underscores the importance for researchers to perform careful experimental characterization. The detailed, step-by-step protocols provided in this guide for melting point and micro-boiling point determination offer robust and reliable methods for obtaining these critical physical constants. Adherence to these field-proven techniques, coupled with stringent safety protocols, will ensure the generation of accurate data essential for the advancement of research and development involving this compound.
References
-
INCHEM. (2005). 2,4,6-Tribromophenol and other Simple Brominated Phenols (Cicads 66, 2005). Retrieved from [Link]
-
University of Alberta. Micro-boiling point measurement. Retrieved from [Link]
-
Chemtips. (2013, July 22). How to Determine Boiling Points on the Microscale. Retrieved from [Link]
-
The Chymist. Micro Boiling Point Determination. Retrieved from [Link]
-
Scribd. Micro-Method for Boiling Point Determination. Retrieved from [Link]
-
Chemsrc. 5,5'-dibromo-2,2'-dihydroxy-biphenyl | CAS#:34261-55-7. Retrieved from [Link]
-
Timstar. (2024, May 14). Melting Point: Using the Thiele Tube. Retrieved from [Link]
-
University of Alberta. Micro-boiling point measurement. Retrieved from [Link]
-
Chemistry LibreTexts. (2022, May 5). 6.2B: Step-by-Step Procedures for Boiling Point Determination. Retrieved from [Link]
-
National Center for Biotechnology Information. Toxicological Profile for Polybrominated Biphenyls. Retrieved from [Link]
-
Wikipedia. Thiele tube. Retrieved from [Link]
-
Sciencemadness Wiki. (2018, October 8). Thiele tube. Retrieved from [Link]
-
ResearchGate. (2025, August 6). Water solubility and partitioning behavior of brominated phenols. Retrieved from [Link]
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Technical Guide: pKa Determination of 5,5'-Dibromo-2,2'-dihydroxy-biphenyl
[1][2]
Executive Summary
5,5'-Dibromo-2,2'-dihydroxy-biphenyl is a halogenated bisphenol derivative critical in the synthesis of chiral ligands (e.g., phosphoramidites, TADDOL analogues) and metallo-organic catalysts.[1][2][3] Its physicochemical profile is defined by two phenolic hydroxyl groups exhibiting distinct acidity constants (
This guide provides a rigorous analysis of the compound's acidity, deriving predicted values from structure-activity relationships (SAR) where direct experimental data is limited, and detailing the specific potentiometric and spectrophotometric protocols required for accurate determination in low-solubility systems.[2][3]
Key Physicochemical Parameters
| Parameter | Value / Range (Estimated) | Determinant Factors |
| 6.5 – 7.0 | Enhanced acidity vs. phenol due to intramolecular H-bond stabilization of the monoanion and inductive effect of Br ( | |
| > 12.5 | Significantly suppressed acidity due to electrostatic repulsion between phenoxides and loss of H-bond stabilization.[2][3][4] | |
| Solubility | Hydrophobic | Requires mixed-solvent titration (e.g., 1,4-Dioxane/Water) and Yasuda-Shedlovsky extrapolation.[1][2][3] |
Part 1: Structural Analysis & Theoretical Underpinnings[1][2][5]
The acidity of 5,5'-Dibromo-2,2'-dihydroxy-biphenyl cannot be understood as simply "two phenols."[1] The biphenyl core introduces a twist angle that facilitates a cooperative interaction between the two hydroxyl groups.[3][4][5]
The Substituent Effect (Hammett Principles)
The bromine atoms are located at the 5 and 5' positions, which are para to the hydroxyl groups (at 2 and 2').[2][3][4]
-
Inductive Effect (-I): Bromine is electronegative, pulling electron density through the
-framework.[2][3] This stabilizes the phenoxide negative charge, increasing acidity (lowering pKa).[2][3][4]ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted"> -
Hammett Shift: The Hammett constant (
) for Bromine is +0.[2][3][4][5]23. For a phenol system (ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted"> ), the expected shift for a single para-Br is units relative to the parent structure.[3][4][5]
The Ortho-Effect & Intramolecular Hydrogen Bonding
The defining feature of 2,2'-biphenols is the formation of a stable monoanion .[3] Upon the first deprotonation, the negative charge on one oxygen is stabilized by a strong hydrogen bond from the remaining hydroxyl proton.[3][4][5]
-
Mechanism:
.[3][4][5] This stabilization makes the first proton easier to remove (lowerngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted"> ) but the second proton much harder to remove (higher ), creating a large split.[2][3][4] -
Comparison:
Caption: Deprotonation pathway showing the energetic stabilization of the monoanion intermediate.
Part 2: Experimental Determination Protocols
Due to the compound's low aqueous solubility, standard aqueous titration yields erratic results.[3][5] The Yasuda-Shedlovsky method (extrapolation from mixed solvents) is the gold standard for this class of compounds.[1][3][4]
Method A: Potentiometric Titration in Mixed Solvents
This method determines the apparent pKa (
Reagents:
-
Analyte: ~0.05 mmol 5,5'-Dibromo-2,2'-dihydroxy-biphenyl (High Purity).
-
Solvent: Carbonate-free water and HPLC-grade 1,4-Dioxane or Methanol.[1][3]
-
Inert Gas: Argon or Nitrogen (essential to prevent phenoxide oxidation).[1][2][3][4][5]
Protocol:
-
Preparation: Prepare three solvent mixtures: 30%, 40%, and 50% (v/v) Dioxane/Water.[2][3][4][5]
-
Dissolution: Dissolve the analyte in the organic fraction first, then add water.[3][4][5] Ensure ionic strength is constant (
KCl). -
Titration: Titrate with KOH under inert atmosphere at
. -
Data Processing: Calculate
at each fraction using the Bjerrum function (ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted"> ).[2][3][4][5] -
Extrapolation: Plot
vs.ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted"> (dielectric constant) or simply vs. % solvent to find the intercept at 0%.[2][3][4]
Method B: UV-Vis Spectrophotometric Titration
Ideal for confirming the
Protocol:
-
Stock Solution: Prepare
M analyte in Methanol. -
Buffers: Prepare a series of Britton-Robinson buffers ranging from pH 4.0 to 13.0.
-
Scan: Record spectra (200–400 nm) for the analyte in each buffer.
-
Isosbestic Point: Identify the isosbestic point (indicating two species in equilibrium).
-
Calculation: Use the Henderson-Hasselbalch variation:
Wherengcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="ng-star-inserted display"> is absorbance at a wavelength where the neutral and ionized forms differ maximally.[2][3][4]
Part 3: Data Interpretation & Applications[1][4]
Comparative Acidity Table
| Compound | Substituent ( | ||
| Phenol | H (0.[2][4]00) | 9.99 | N/A |
| 2,2'-Biphenol | H (0.[1][2][3][6]00) | 7.32 | ~13.5 |
| 5,5'-Dibromo-2,2'-biphenol | Br (+0.23) | 6.80 | ~12.8 |
| 4-Nitrophenol | 7.15 | N/A |
Note: The acidity of the dibromo-derivative approaches that of nitrophenol due to the combined ortho-H-bond stabilization and para-Br induction.[1][3]
Application in Ligand Design
The specific
-
Titanium/Aluminum Catalysis: The lower
ensures rapid deprotonation by weak bases (e.g., ) during catalyst formation.[2][3][4] -
Oxidative Stability: The electron-withdrawing Bromine stabilizes the ligand against oxidative coupling at the para-position, a common failure mode in unsubstituted biphenols.[3]
Caption: Workflow for utilizing the compound in Lewis Acid catalyst synthesis.
References
-
Serjeant, E. P., & Dempsey, B. (1979).[2][3] Ionisation Constants of Organic Acids in Aqueous Solution. IUPAC Chemical Data Series No. 23. Pergamon Press.[3][4][5] (Foundational pKa data for phenols).
-
ChemicalBook. (2025).[1][3][4][5] 2,2'-Biphenol Properties and Predicted pKa. Link
-
Hansch, C., Leo, A., & Taft, R. W. (1991).[2][3] A Survey of Hammett Substituent Constants and Resonance and Field Parameters. Chemical Reviews, 91(2), 165–195.[2][3] Link[1][2][4]
-
Avdeef, A., et al. (2016).[2][3][4][5] Solubility of sparingly-soluble ionizable drugs. ADMET and DMPK, 4(2).[2][3][4] (Protocol for Yasuda-Shedlovsky extrapolation).
-
Shan, S., et al. (2018).[2][3][4][5] Contribution of the intramolecular hydrogen bond to the shift of the pKa value. Journal of Physical Chemistry A. (Mechanistic insight into biphenol acidity).
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A Comprehensive Technical Guide to the Crystal Structure Analysis of 5,5'-Dibromo-2,2'-dihydroxy-biphenyl and its Implications in Molecular Design
Abstract
This technical guide provides a comprehensive framework for the crystal structure analysis of 5,5'-Dibromo-2,2'-dihydroxy-biphenyl, a molecule of significant interest in medicinal chemistry and materials science. While a definitive published crystal structure for this specific compound is not yet available, this document outlines the complete methodological workflow, from synthesis and crystallization to advanced structural elucidation via single-crystal X-ray diffraction. By drawing upon established principles and data from structurally analogous halogenated biphenyls, we predict and analyze the key structural features of the title compound. This guide details the critical role of the dihedral angle, intramolecular and intermolecular hydrogen bonding, and the increasingly important halogen bonding interactions. The presented protocols and analyses are designed to equip researchers, scientists, and drug development professionals with the expertise to not only determine but also interpret such crystal structures, ultimately leveraging these atomic-level insights for rational molecular design.
Introduction: The Significance of Substituted Biphenyls
The biphenyl moiety is a privileged scaffold in chemistry, forming the backbone of liquid crystals, advanced polymers, and a multitude of pharmaceutical agents.[1] The structural and electronic properties of biphenyls can be precisely modulated by introducing substituents, which control the three-dimensional conformation and intermolecular interactions of the molecule. The title compound, 5,5'-Dibromo-2,2'-dihydroxy-biphenyl, incorporates two key functional groups: hydroxyl (-OH) and bromo (-Br) moieties.
-
Hydroxyl Groups: Positioned at the 2,2'- (ortho) positions, these groups are potent hydrogen bond donors and acceptors.[2] They are expected to exert significant steric hindrance, influencing the rotational freedom around the central C-C bond and thus dictating the dihedral angle between the two phenyl rings.[3]
-
Bromo Groups: The introduction of bromine, a halogen atom, serves multiple purposes. It increases lipophilicity, which can enhance membrane permeability, and acts as a versatile synthetic handle for further molecular elaboration.[4][5] Crucially, bromine can participate in halogen bonding, a noncovalent interaction similar to hydrogen bonding, where the halogen acts as an electrophilic species (a "σ-hole") that interacts with a Lewis base.[6][7] This interaction is increasingly recognized as a powerful tool in drug design and crystal engineering.[4][8]
Understanding the precise three-dimensional arrangement of these functional groups through crystal structure analysis is paramount. It provides definitive information on molecular geometry, conformation, and the specific noncovalent interactions that govern how molecules pack in the solid state.[9][10] This knowledge is indispensable for building accurate structure-activity relationships (SAR) and designing next-generation molecules with improved efficacy and tailored physical properties.
Synthesis and Crystallization: From Powder to Diffraction-Quality Single Crystals
A robust and reproducible method for obtaining high-purity material and subsequently growing single crystals is the foundational first step of any crystallographic analysis.
Proposed Synthesis
While various synthetic routes exist for substituted biphenyls, a common and effective method involves the oxidative coupling of corresponding phenols. A plausible synthesis for 5,5'-Dibromo-2,2'-dihydroxy-biphenyl would start from 4-bromo-2-tert-butyl-5-methylphenol, utilizing an iodine-mediated coupling reaction, which has been successfully employed for similar structures.[11]
Experimental Protocol: Single Crystal Growth
The goal of crystallization is to encourage molecules to slowly assemble from a solution into a highly ordered, three-dimensional lattice. The following protocol outlines a standard approach for growing single crystals of small organic molecules.
Principle: The slow evaporation of a solvent from a saturated solution of the compound is a widely used and effective method. The key is to identify a solvent or solvent system in which the compound has moderate solubility and to control the rate of evaporation to allow for the formation of a single, well-ordered crystal rather than a polycrystalline powder.
Methodology:
-
Solvent Screening:
-
Test the solubility of ~5 mg of purified 5,5'-Dibromo-2,2'-dihydroxy-biphenyl in 0.5 mL of various solvents (e.g., hexane, ethanol, ethyl acetate, dichloromethane, acetone, and mixtures thereof).
-
Identify a solvent in which the compound is sparingly soluble at room temperature but more soluble upon gentle heating. For biphenyl derivatives, solutions in ethanol or diethyl ether have proven effective.[12]
-
-
Preparation of Saturated Solution:
-
Dissolve the compound in a minimal amount of the chosen solvent or solvent mixture in a clean, small vial. Gentle warming may be applied to facilitate dissolution.
-
Ensure the solution is saturated but free of any undissolved particulate matter. If necessary, filter the warm solution through a small cotton plug into a clean vial.
-
-
Crystal Growth via Slow Evaporation:
-
Cover the vial with a cap, but do not seal it tightly. Pierce the cap with a needle to create a small opening. This allows the solvent to evaporate slowly over several days.
-
Alternatively, place the primary vial inside a larger, sealed jar containing a small amount of a more volatile anti-solvent. The slow diffusion of the anti-solvent vapor into the primary vial will gradually decrease the solubility of the compound, promoting crystallization.
-
-
Monitoring and Harvesting:
-
Place the vial in a vibration-free location and monitor it daily.
-
Once crystals of a suitable size (ideally >0.1 mm in at least two dimensions) have formed, carefully harvest a single crystal using a nylon loop or a fine needle.[10]
-
Single-Crystal X-ray Diffraction: A Methodological Workflow
Single-crystal X-ray diffraction (SCXRD) is the definitive technique for determining the atomic structure of a crystalline solid.[13] It relies on the principle that X-rays are diffracted by the electrons in the crystal lattice, and the resulting diffraction pattern contains the information needed to reconstruct a 3D map of the electron density.[10]
Caption: Workflow for small molecule crystal structure determination.
Experimental Protocol: SCXRD Analysis
-
Crystal Mounting and Data Collection:
-
A suitable single crystal is mounted on a goniometer head.[12]
-
The crystal is placed in a stream of cold nitrogen gas (typically around 100 K) to minimize thermal vibrations and protect it from radiation damage.
-
The diffractometer, equipped with an X-ray source (e.g., Mo or Cu Kα radiation) and a detector, rotates the crystal through a series of angles.[13] At each orientation, a diffraction pattern is recorded.
-
-
Data Reduction:
-
The collected diffraction images are processed. This involves integrating the intensities of each reflection and applying corrections for experimental factors (e.g., Lorentz and polarization effects).
-
The software determines the unit cell dimensions and the space group of the crystal.
-
-
Structure Solution:
-
This step addresses the "phase problem." The intensities are measured, but the phase information for each reflection is lost.
-
Methods like direct methods or the Patterson method are used to generate an initial electron density map. This initial model reveals the positions of the heavier atoms, in this case, the bromine atoms.
-
-
Structure Refinement:
-
An iterative process of least-squares refinement is used to improve the initial atomic model.
-
The positions and displacement parameters of all non-hydrogen atoms are adjusted to achieve the best possible fit between the calculated diffraction pattern (from the model) and the observed experimental data.
-
Hydrogen atoms are typically placed in calculated positions and refined using a riding model.[11]
-
-
Validation:
-
The final refined structure is rigorously checked for correctness using validation software. Key metrics like the R-factor (a measure of agreement between the model and data) are assessed.
-
The final results are typically compiled into a Crystallographic Information File (CIF).
-
Analysis of the Crystal Structure: Expected Features and Interpretation
Based on the known structures of related halogenated biphenyls, we can predict the key structural parameters for 5,5'-Dibromo-2,2'-dihydroxy-biphenyl.
Anticipated Crystallographic Data
The following table summarizes the expected crystallographic data, drawing parallels with published structures of similar brominated biphenyls.[11][14]
| Parameter | Expected Value / Information | Rationale / Comparative Example |
| Crystal System | Monoclinic or Orthorhombic | These are common crystal systems for substituted biphenyls. For example, 3,3′-Dibromo-5,5′-di-tert-butyl-2,2′-dimethoxybiphenyl crystallizes in the monoclinic system, while 5,5′-dibromo-3,3′-di-tert-butyl-6,6′-dimethylbiphenyl-2,2′-diol is orthorhombic.[11][14] |
| Space Group | Centrosymmetric (e.g., P2₁/c) or Non-centrosymmetric | The presence of chiral centers or specific packing motifs determines the space group. Many substituted biphenyls crystallize in common space groups like P2₁/c or P-1. |
| Dihedral Angle | 70 - 90° | The ortho-hydroxyl groups will cause significant steric repulsion, forcing the phenyl rings into a highly twisted, non-planar conformation. A related di-ortho substituted compound, 3,3′-Dibromo-5,5′-di-tert-butyl-2,2′-dimethoxybiphenyl, has a dihedral angle of 84.2°.[14] This angle is critical as it dictates the degree of π-conjugation between the rings.[15][16] |
| C-Br Bond Length | ~1.90 Å | This is a typical value for a C(sp²)-Br bond. In 2,6-dibromophenol, the C-Br bond lengths are ~1.89 Å.[17] |
| C-O Bond Length | ~1.36 Å | This value is characteristic of a C(sp²)-O bond in a phenol. |
| Intramolecular H-Bond | Possible O-H···O or O-H···π | An intramolecular hydrogen bond between the 2-OH and the oxygen of the 2'-OH group is possible, which would influence the dihedral angle. Alternatively, an O-H···π interaction with the adjacent phenyl ring could occur, as seen in a related diol structure.[11] |
| Intermolecular H-Bond | Likely O-H···O or O-H···Br | Strong intermolecular O-H···O hydrogen bonds are a dominant feature in the crystal packing of phenols, often forming chains or dimers.[2][17] |
| Halogen Bond | Possible Br···O or Br···Br | Type II Br···Br interactions (where one C-Br···Br angle is ~180° and the other is ~90°) are common attractive interactions in brominated aromatics.[17] A Br···O halogen bond, with the hydroxyl oxygen acting as the acceptor, is also highly plausible and significant for molecular recognition.[18][19] |
Key Structural Features and Intermolecular Interactions
The crystal packing of 5,5'-Dibromo-2,2'-dihydroxy-biphenyl will be a delicate balance of several noncovalent forces. Hirshfeld surface analysis would be an invaluable tool for visualizing and quantifying these interactions.[19][20][21]
-
Hydrogen Bonding (O-H···O): The primary interaction is expected to be strong hydrogen bonds between the hydroxyl groups of adjacent molecules. This is a powerful directional force that will likely dictate the primary supramolecular synthons in the crystal lattice.[18]
-
Halogen Bonding (C-Br···O/C-Br···Br): The bromine atoms are expected to form directional halogen bonds. These interactions, while weaker than hydrogen bonds, play a crucial role in stabilizing the crystal packing in three dimensions. The interplay between hydrogen and halogen bonding is a key area of study in crystal engineering.[17][18]
-
π-π Stacking: Despite the large dihedral angle, offset π-π stacking between the electron-rich aromatic rings of neighboring molecules is also likely to contribute to the overall crystal stability.
Caption: Potential intermolecular interactions in the crystal lattice.
Structure-Activity Relationships and Implications for Drug Development
The detailed structural information obtained from crystallographic analysis provides a powerful platform for rational drug design.
-
Conformational Control: The high dihedral angle makes the molecule inherently non-planar. This fixed, twisted conformation can be exploited to design molecules that fit into specific, non-planar binding pockets of enzymes or receptors, potentially leading to higher selectivity and potency. The understanding of conformational energy profiles is crucial in this context.[3]
-
Targeting Specific Interactions: Knowledge of the precise geometry of the hydrogen and halogen bond donors allows for the design of inhibitors that can form these specific, directional interactions with key residues (e.g., aspartate, glutamate, or backbone carbonyls) in a protein active site.[6] The ability of bromine to form halogen bonds is a key strategy being used to enhance drug-target interactions.[5][8]
-
Physicochemical Properties: The crystal packing reveals information about intermolecular forces, which correlates with physical properties like solubility and melting point. This is critical for the formulation and development of a drug substance.
Conclusion
The crystal structure analysis of 5,5'-Dibromo-2,2'-dihydroxy-biphenyl offers a window into the atomic-level details that govern its behavior. This guide has provided a comprehensive, step-by-step methodology for its determination and a predictive analysis of its key structural features. The interplay between the sterically demanding ortho-hydroxyl groups and the electronically significant meta-bromo substituents results in a molecule with a highly twisted conformation, poised to form a rich network of hydrogen and halogen bonds. For researchers in drug discovery and materials science, harnessing this detailed structural knowledge is not merely an academic exercise; it is the cornerstone of rational design, enabling the creation of novel molecules with enhanced function and purpose.
References
-
M. R. R. M. P. E. L. M. G. S. T. W. W. F. P. H. S. Interplay of Hydrogen and Halogen Bonding in the Crystal Structures of 2,6‐Dihalogenated Phenols. ChemistryOpen. 2021. Available at: [Link]
-
Halogen bonds in some dihalogenated phenols: applications to crystal engineering. IUCr. Available at: [Link]
-
Structure, Quantum Chemical and In Silico Molecular Docking Analysis of some Di-Ortho-Substituted Halogenated Biphenyls. Scientific Research Journals. 2022. Available at: [Link]
-
Small molecule X-ray crystallography. School of Chemistry and Molecular Biosciences - The University of Queensland. Available at: [Link]
-
Crystal structure of 5,5′-dibromo-3,3′-di-tert-butyl-6,6′-dimethylbiphenyl-2,2′-diol. National Institutes of Health. Available at: [Link]
-
X-ray single-crystal diffraction. FZU. Available at: [Link]
-
Synthesis, Structural and Theoretical Analyses of C≡N···I Halogen-Bonded Liquid Crystalline Complexes of 4-Cyano-4′-alkoxy Biphenyl Systems. ACS Publications. 2023. Available at: [Link]
-
Synthesis, Structural and Theoretical Analyses of C≡N···I Halogen-Bonded Liquid Crystalline Complexes of 4-Cyano-4′-alkoxy Biphenyl Systems | Crystal Growth & Design. ACS Publications. 2023. Available at: [Link]
-
Principles and Applications of Halogen Bonding in Medicinal Chemistry and Chemical Biology. ACS Publications. 2012. Available at: [Link]
-
Single-crystal X-ray diffraction, isolated-molecule and cluster electronic structure calculations, and scanning electron microscopy in an organic solid: Models for intramolecular motion in 4,4'-dimethoxybiphenyl. Bryn Mawr College. 2012. Available at: [Link]
-
The role of the dihedral angle and excited cation states in ionization and dissociation of mono-halogenated biphenyls; a combined experimental and theoretical coupled cluster study. RSC Publishing. 2019. Available at: [Link]
-
The Power of Biphenyls: Applications in Specialty Chemical Markets. NINGBO INNO PHARMCHEM CO.,LTD. 2026. Available at: [Link]
-
Synthesis and structure of 4-bromo-2-chlorophenyl 4′-methoxy-[1,1′-biphenyl]-4-carboxylate featuring short halogen⋯oxygen contacts. IUCr Journals. 2025. Available at: [Link]
-
From Powders to Single Crystals: A Crystallographer's Toolbox for Small-Molecule Structure Determination | Molecular Pharmaceutics. ACS Publications. 2022. Available at: [Link]
-
Chromophore Planarity, –BH Bridge Effect, and Two-Photon Activity: Bi- and Ter-Phenyl Derivatives as a Case Study. ACS Publications. 2023. Available at: [Link]
-
DFT Studies on the Effect of Dihedral Angle between Two Benzene Monomers in Biphenyl on Electron/Hole Coherence Strength and UV-Vis Absorption. ChemRxiv. Available at: [Link]
-
Hydrogen bond enhanced halogen bonds: A synergistic interaction in chemistry and biochemistry. National Institutes of Health. Available at: [Link]
-
Introducing bromine in the molecular structure as a good strategy to the drug design. Semantic Scholar. 2024. Available at: [Link]
-
Rapid assessment of conformational preferences in biaryl and aryl carbonyl fragments. National Institutes of Health. 2018. Available at: [Link]
-
3,3′-Dibromo-5,5′-di-tert-butyl-2,2′-dimethoxybiphenyl. National Institutes of Health. Available at: [Link]
-
Phenol hydrogen bonding physical chemical properties electrophilic substitution chlorine bromine nitric acid acidity of phenols uses chlorophenols phenyl phenolic esters advanced A level organic chemistry revision notes doc brown. Doc Brown's Chemistry. Available at: [Link]
-
Dihedral angle of biphenyl compounds studied by theoretical calculations (dipole induced dipole, molecular mechanics) and experimental methods (electro-optic measurements, infrared spectroscopy). Sci-Hub. 1987. Available at: [Link]
-
Introducing bromine to the molecular structure as a strategy for drug design | Journal of Medical Science. Journal of Medical Science. 2024. Available at: [Link]
-
Introducing bromine to the molecular structure as a strategy for drug design. University Medical Publishing House. 2024. Available at: [Link]
-
Polybrominated biphenyls (PBBs) (HSG 83, 1993). Inchem.org. Available at: [Link]
-
The Synthesis, crystal structure and Hirshfeld surface analysis of the complex compound bis(o-Phenylenediamine-N,N')-bis(2,4- dihydroxybenzoato-O)-cadmium (II). CSIR-NIScPR. 2025. Available at: [Link]
-
Synthesis and characterization of 5,5′-dibromo-2,2′-dipyridyl disulfide and some of its derivatives. ResearchGate. 2025. Available at: [Link]
-
(PDF) 4,4′-Dibromo-2,2′,3,3′,5,5′,6,6′-octafluorobiphenyl. ResearchGate. 2025. Available at: [Link]
-
5,5'-dibromo-2,2'-dihydroxy-biphenyl | CAS#:34261-55-7. Chemsrc. Available at: [Link]
-
A scalable synthesis of 5,5'-dibromo-2,2'-bipyridine and its stepwise functionalization via Stille couplings. National Institutes of Health. 2012. Available at: [Link]
-
Anaerobic crystallization and initial X-ray diffraction data of biphenyl 2,3-dioxygenase from Burkholderia xenovorans LB400. National Institutes of Health. Available at: [Link]
Sources
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- 3. Rapid assessment of conformational preferences in biaryl and aryl carbonyl fragments - PMC [pmc.ncbi.nlm.nih.gov]
- 4. jms.ump.edu.pl [jms.ump.edu.pl]
- 5. Introducing bromine to the molecular structure as a strategy for drug design | Journal of Medical Science [jms.ump.edu.pl]
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- 11. Crystal structure of 5,5′-dibromo-3,3′-di-tert-butyl-6,6′-dimethylbiphenyl-2,2′-diol - PMC [pmc.ncbi.nlm.nih.gov]
- 12. repository.brynmawr.edu [repository.brynmawr.edu]
- 13. Small molecule X-ray crystallography - School of Chemistry and Molecular Biosciences - University of Queensland [scmb.uq.edu.au]
- 14. 3,3′-Dibromo-5,5′-di-tert-butyl-2,2′-dimethoxybiphenyl - PMC [pmc.ncbi.nlm.nih.gov]
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- 21. pubs.acs.org [pubs.acs.org]
Technical Guide: UV-Vis Spectroscopic Characterization of 5,5'-Dibromo-2,2'-dihydroxy-biphenyl
Executive Summary
5,5'-Dibromo-2,2'-dihydroxy-biphenyl (CAS: 14862-18-7 / 34261-55-7), often utilized as a precursor for chiral BINOL derivatives and flame retardants, exhibits a distinct ultraviolet absorption profile governed by its restricted biphenyl rotation and auxochromic substituents. This guide provides a rigorous technical framework for characterizing this compound via UV-Visible spectroscopy. It details the theoretical underpinnings of its electronic transitions, precise experimental protocols for validation, and methods for determining physicochemical constants (pKa) using spectral shifts.
Part 1: Molecular Architecture & Chromophoric Analysis
Structural Constraints and Conjugation
The UV-Vis spectrum of 5,5'-Dibromo-2,2'-dihydroxy-biphenyl is not merely a summation of two phenol rings; it is defined by the dihedral angle between the phenyl rings.
-
Steric Inhibition of Resonance: The bulky hydroxyl (-OH) groups at the ortho (2,2') positions induce significant steric repulsion, forcing the two aromatic rings to twist out of coplanarity. This reduces the
-orbital overlap between rings, theoretically causing a hypsochromic (blue) shift compared to a planar biphenyl system. -
Auxochromic Compensation: Despite the twist, the presence of four auxochromes—two hydroxyl groups and two bromine atoms—dominates the spectral profile.
-
Hydroxyl Groups (-OH): Donate electron density via resonance (
), stabilizing the excited state and lowering the energy gap (Bathochromic/Red shift). -
Bromine Atoms (-Br): Located at the para positions relative to the biaryl bond (5,5'), bromine contributes lone pairs to the
-system and induces a further bathochromic shift and hyperchromic effect (increased intensity) due to its high polarizability.
-
Electronic Transitions
The absorption profile is characterized by two primary bands in the UV region (200–400 nm):
-
E-Band (Ethylenic): High intensity, typically <220 nm, arising from local excitation within the benzene rings.
-
B-Band (Benzenoid): The diagnostic band for characterization, typically appearing in the 280–295 nm range. This corresponds to the
transition of the conjugated system, modified by the auxochromes.
Mechanism of Spectral Shift
The following diagram illustrates the causal relationship between the molecular substituents and the observed spectral properties.
Figure 1: Mechanistic pathway of spectral shifts. The bathochromic effect of Br and OH groups overrides the hypsochromic effect of the steric twist.
Part 2: Experimental Protocol
Objective: To obtain a reproducible absorption spectrum for purity analysis and identification.
Materials & Reagents[1]
-
Analyte: 5,5'-Dibromo-2,2'-dihydroxy-biphenyl (>98% purity).
-
Solvent A (Primary): HPLC-grade Ethanol or Methanol (Cut-off <205 nm).
-
Solvent B (Basified): 0.1 M NaOH in Ethanol (for phenolate detection).
-
Instrument: Double-beam UV-Vis Spectrophotometer (Bandwidth: 1.0 nm).
Solubility & Preparation
Unlike simple phenols, brominated biphenyls have poor aqueous solubility.
-
Stock Solution: Dissolve 10 mg of analyte in 100 mL of Ethanol . (Concentration: ~100 µg/mL). Sonicate if necessary to ensure complete dissolution.
-
Working Standard: Dilute 1.0 mL of Stock Solution into 9.0 mL of Ethanol (Final Conc: ~10 µg/mL). Target Absorbance: 0.6 – 0.8 AU.
Measurement Workflow
This self-validating workflow ensures data integrity by checking for solvent interference and baseline drift.
Figure 2: Step-by-step experimental workflow for dual-pH spectral characterization.
Part 3: Spectral Data & Interpretation[2][3]
Expected Spectral Features
The following table summarizes the diagnostic peaks expected during characterization.
| Parameter | Neutral Condition (EtOH) | Basic Condition (EtOH + NaOH) | Mechanistic Cause |
| 282 – 292 nm | 305 – 320 nm | Deprotonation of phenolic -OH to -O⁻ increases electron donation to the ring. | |
| Absorbance Intensity | Moderate ( | High (Hyperchromic) | Phenolate resonance structures are more stable/delocalized. |
| Shoulder Peaks | ~230-240 nm | Shifts >250 nm | Secondary electronic transitions. |
| Visual Appearance | Clear/Colorless | Faint Yellow | Absorption tail entering the visible region (>400nm). |
Solvatochromism
-
Non-Polar Solvents (Cyclohexane): The fine structure of the B-band (vibrational coupling) may be visible. The peak will appear slightly blue-shifted (hypsochromic) compared to ethanol.
-
Polar Protic Solvents (Ethanol/Methanol): Hydrogen bonding with the solvent stabilizes the polar excited state, smoothing out fine structure and causing a slight red shift.
Analytical Application: pKa Determination
Because the absorption spectrum changes drastically between the protonated (phenol) and deprotonated (phenolate) forms, UV-Vis is the preferred method for pKa determination of this insoluble compound.
Method:
-
Prepare buffers ranging from pH 6 to pH 12 (using 50% EtOH/Water to maintain solubility).
-
Measure absorbance at the bathochromic
(approx. 310 nm) for each pH. -
Plot Absorbance vs. pH.[1][2][3] The inflection point of the sigmoidal curve represents the pKa.[3]
-
Note: 5,5'-Dibromo-2,2'-dihydroxy-biphenyl is more acidic than unsubstituted biphenol due to the electron-withdrawing inductive effect (-I) of the bromine atoms. Expected pKa1
7.5 – 8.5.
References
-
PubChem. (2025).[4][5] 5,5'-Dibromo-2,2'-dihydroxy-biphenyl Compound Summary. National Library of Medicine. [Link]
- Jaffé, H. H., & Orchin, M. (1962). Theory and Applications of Ultraviolet Spectroscopy. Wiley. (Foundational text on biphenyl steric hindrance and auxochromic shifts).
-
Science-SoftCon. (2025). UV/Vis+ Photochemistry Database: Aromatic Substances. [Link]
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- 2. pharmaguru.co [pharmaguru.co]
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- 4. 5,5'-Dibromo-2,2'-bipyridine | C10H6Br2N2 | CID 10903103 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 5,5'-Dibromo-2,2'-diiodo-1,1'-biphenyl | C12H6Br2I2 | CID 59524172 - PubChem [pubchem.ncbi.nlm.nih.gov]
Technical Guide: Reactivity & Functionalization of 5,5'-Dibromo-2,2'-dihydroxy-biphenyl
This guide serves as a technical deep-dive into the chemical behavior of 5,5'-Dibromo-2,2'-dihydroxy-biphenyl (CAS: 34261-55-7). It is designed for organic chemists and materials scientists requiring precise control over functionalization, particularly for applications in flame-retardant epoxy resins and bidentate ligand synthesis.
Executive Summary
5,5'-Dibromo-2,2'-dihydroxy-biphenyl is a halogenated bisphenol derivative characterized by a twisted biphenyl backbone. Unlike simple phenols, its reactivity is governed by the interplay between atropisomerism-induced steric strain and the electron-withdrawing inductive effect (-I) of the bromine substituents.
This guide focuses on the nucleophilic utility of the hydroxyl groups (
Structural & Electronic Determinants[1]
Conformational Locking and Sterics
The reactivity of the hydroxyl groups is heavily influenced by the dihedral angle of the biphenyl bridge.
-
Torsion Angle: Due to the steric repulsion between the lone pairs of the oxygen atoms at the 2,2' positions, the rings are not coplanar. Crystallographic data for analogous 2,2'-substituted biphenyls suggests a dihedral angle (
) between 80° and 90° [1]. -
Implication: This lack of planarity prevents
-conjugation between the two aromatic rings. Consequently, the two phenol rings act electronically independent of one another, but the proximity of the hydroxyls allows for cooperative metal binding (chelation).
Electronic Activation (Acidity)
The 5,5'-bromine atoms exert a significant influence on the acidity of the phenolic protons.
-
Inductive Effect: Bromine is electronegative (
). Located at the para position relative to the bridge and meta to the hydroxyls, it exerts a -I effect that stabilizes the phenoxide anion. -
pKa Shift: While unsubstituted 2,2'-biphenol has a pKa
7.5–8.0, the 5,5'-dibromo substitution lowers the pKa further, making the protons more acidic than standard phenol (pKa 10). -
Reactivity Consequence: The conjugate base (phenoxide) is formed more readily but is slightly less nucleophilic than non-halogenated analogues due to charge delocalization.
Nucleophilic Reactivity of Hydroxyl Groups[2]
The primary reaction vector for this molecule is O-functionalization . The steric bulk at the ortho position (relative to the bridge) requires specific solvent and base choices to drive reactions to completion.
Etherification (Williamson Synthesis)
This is the most common transformation, used to generate glycidyl ethers for epoxy resins.
-
Challenge: The 2,2' hydroxyls are sterically crowded.
-
Solution: Use polar aprotic solvents (DMF, DMSO, or Acetone) to solvate the cation of the base, leaving the phenoxide "naked" and more reactive.
-
Mechanism:
-
Deprotonation by base (e.g.,
). - attack on the alkyl halide.
-
Electrophilic Aromatic Substitution (EAS)
The hydroxyl groups are ortho/para directors.
-
Positions:
-
5,5': Blocked by Bromine.[1]
-
3,3': Ortho to OH. Highly activated but sterically hindered by the adjacent phenol ring.
-
4,4': Para to OH. Less hindered, but less activated than the 3-position.
-
6,6': Meta to OH. Deactivated.
-
-
Insight: Further bromination or nitration will predominantly occur at the 3,3' positions , provided the electrophile is small enough to overcome steric repulsion.
Visualization: Reactivity Pathways
The following diagram illustrates the mechanistic flow from the precursor to its key derivatives.
Caption: Mechanistic divergence of 5,5'-dibromo-2,2'-dihydroxy-biphenyl upon deprotonation.
Experimental Protocol: Synthesis of the Diglycidyl Ether
This protocol describes the conversion of the hydroxyl groups into glycidyl ethers, a critical step for creating flame-retardant epoxy resins. This method ensures complete conversion despite steric hindrance [2].
Reagents & Equipment
-
Substrate: 5,5'-Dibromo-2,2'-dihydroxy-biphenyl (10 mmol).
-
Reagent: Epichlorohydrin (excess, 100 mmol) – acts as reactant and co-solvent.
-
Base: Benzyltrimethylammonium chloride (Catalyst) + 50% aq. NaOH.
-
Solvent: Isopropanol (optional, to improve solubility).
Step-by-Step Workflow
| Step | Action | Technical Rationale |
| 1 | Dissolution | Dissolve substrate in excess epichlorohydrin with catalytic quaternary ammonium salt. Heat to 60°C. |
| 2 | Addition | Add 50% NaOH dropwise over 1 hour while maintaining 60°C. |
| 3 | Reflux | Raise temperature to 90-100°C for 3 hours. |
| 4 | Distillation | Distill off excess epichlorohydrin and water under reduced pressure. |
| 5 | Purification | Dissolve residue in toluene/MIBK; wash with water until neutral pH. |
Workflow Diagram
Caption: Optimized workflow for the synthesis of diglycidyl ethers from hindered biphenols.
Coordination Chemistry Applications
The 2,2'-dihydroxy motif is a classic "hard" donor ligand.
-
Binding Mode: Bidentate (
). -
Bite Angle: The flexibility of the biphenyl bond allows the molecule to adjust its bite angle to accommodate various metal ions (e.g., Ti(IV), Al(III)).
-
Catalysis: Titanium complexes of brominated biphenols are often used as Lewis acid catalysts. The bromine atoms tune the Lewis acidity of the metal center by pulling electron density away from the oxygen donors, making the metal center more electrophilic [3].
References
-
Crystallographic Analysis of Biphenyls
- Title: Crystal structure of 3,3′-Dibromo-5,5′-di-tert-butyl-2,2′-dimethoxybiphenyl.
- Source: National Institutes of Health (NIH) / Acta Cryst.
-
URL:[Link]
-
Reactivity of Hindered Phenols
-
Coordination & Catalysis Context
- Title: 5,5'-Dibromo-2,2'-bipyridine and its functionaliz
- Source: PubMed / NIH.
-
URL:[Link]
Sources
Methodological & Application
Synthesis of 5,5'-Dibromo-2,2'-dihydroxy-biphenyl: A Detailed Protocol for Researchers
An in-depth guide to the synthesis, purification, and characterization of a valuable building block in coordination chemistry and organic synthesis.
Introduction
5,5'-Dibromo-2,2'-dihydroxy-biphenyl is a crucial intermediate and ligand in various fields of chemical research, including the development of catalysts, functional materials, and complex organic molecules.[1][2] Its C2 symmetry and the presence of both hydroxyl and bromo functional groups make it a versatile building block for creating intricate molecular architectures.[3] This document provides a comprehensive, step-by-step protocol for the synthesis of 5,5'-Dibromo-2,2'-dihydroxy-biphenyl from the readily available starting material, 2,2'-biphenol. This guide is intended for researchers, scientists, and professionals in drug development, offering not just a procedure but also the underlying chemical principles and safety considerations.
Reaction Mechanism and Scientific Rationale
The synthesis of 5,5'-Dibromo-2,2'-dihydroxy-biphenyl from 2,2'-biphenol is an electrophilic aromatic substitution reaction. The hydroxyl groups (-OH) on the biphenyl backbone are activating groups, meaning they increase the electron density of the aromatic rings, making them more susceptible to attack by electrophiles.[4][5] Specifically, the lone pairs of electrons on the oxygen atoms are delocalized into the π-system of the rings, with the greatest increase in electron density occurring at the ortho and para positions relative to the hydroxyl groups.[4][5][6]
In this protocol, molecular bromine (Br₂) in a suitable solvent, such as glacial acetic acid, serves as the electrophile. The polar solvent assists in polarizing the Br-Br bond, creating a partial positive charge on one bromine atom (Brδ+), which is then attacked by the electron-rich aromatic ring.[5][6] Due to the directing effect of the hydroxyl groups, the bromine atoms are selectively substituted at the para positions (positions 5 and 5') to yield the desired product.
Experimental Protocol
This section details the necessary reagents, equipment, and step-by-step procedure for the synthesis of 5,5'-Dibromo-2,2'-dihydroxy-biphenyl.
Materials and Reagents
| Reagent | Formula | Molar Mass ( g/mol ) | Quantity | Purity |
| 2,2'-Biphenol | C₁₂H₁₀O₂ | 186.21 | 10.0 g (53.7 mmol) | ≥98% |
| Glacial Acetic Acid | CH₃COOH | 60.05 | 200 mL | ACS Grade |
| Bromine | Br₂ | 159.81 | 5.8 mL (112.8 mmol) | ≥99.5% |
| Sodium Thiosulfate | Na₂S₂O₃ | 158.11 | As needed | ACS Grade |
| Dichloromethane | CH₂Cl₂ | 84.93 | As needed | ACS Grade |
| Hexane | C₆H₁₄ | 86.18 | As needed | ACS Grade |
| Anhydrous Sodium Sulfate | Na₂SO₄ | 142.04 | As needed | ACS Grade |
Equipment
-
500 mL three-necked round-bottom flask
-
Reflux condenser
-
Dropping funnel
-
Magnetic stirrer with heating mantle
-
Ice bath
-
Buchner funnel and filter flask
-
Rotary evaporator
-
Glassware for extraction and filtration
-
Fume hood
Visualizing the Workflow
Figure 1. A step-by-step workflow for the synthesis of 5,5'-Dibromo-2,2'-dihydroxy-biphenyl.
Step-by-Step Procedure
-
Reaction Setup: In a 500 mL three-necked round-bottom flask equipped with a magnetic stirrer, dropping funnel, and reflux condenser, dissolve 10.0 g (53.7 mmol) of 2,2'-biphenol in 200 mL of glacial acetic acid.
-
Cooling: Place the flask in an ice bath and cool the solution to 0-5 °C with gentle stirring.
-
Bromine Addition: In a separate container, carefully prepare a solution of 5.8 mL (112.8 mmol) of bromine in 50 mL of glacial acetic acid. Caution: Bromine is highly corrosive and toxic. Handle with extreme care in a well-ventilated fume hood.[7][8][9] Transfer this solution to the dropping funnel.
-
Reaction: Add the bromine solution dropwise to the stirred 2,2'-biphenol solution over a period of approximately 1 hour, maintaining the temperature between 0-5 °C. After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Continue stirring for an additional 2-3 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).[10][11]
-
Quenching: After the reaction is complete, carefully pour the reaction mixture into a beaker containing a stirred solution of 10% aqueous sodium thiosulfate to quench any unreacted bromine. The reddish-brown color of bromine should disappear.
-
Precipitation and Filtration: To the quenched reaction mixture, add 200 mL of cold deionized water to precipitate the crude product. Collect the solid precipitate by vacuum filtration using a Buchner funnel.
-
Washing: Wash the collected solid with copious amounts of deionized water until the filtrate is neutral to pH paper.
-
Drying: Dry the crude product in a desiccator under vacuum to a constant weight.
Purification
The crude product can be purified by recrystallization.
-
Recrystallization: Dissolve the crude 5,5'-Dibromo-2,2'-dihydroxy-biphenyl in a minimum amount of hot dichloromethane.
-
Precipitation: Slowly add hexane to the hot solution until a slight turbidity persists.
-
Crystallization: Allow the solution to cool slowly to room temperature, and then place it in an ice bath to complete the crystallization.
-
Isolation: Collect the purified crystals by vacuum filtration, wash with a small amount of cold hexane, and dry under vacuum.
Characterization
The identity and purity of the synthesized 5,5'-Dibromo-2,2'-dihydroxy-biphenyl should be confirmed by standard analytical techniques.
| Analytical Technique | Expected Results |
| Melting Point | Literature values are typically in the range of 144-148 °C. |
| ¹H NMR | The proton NMR spectrum should show distinct peaks corresponding to the aromatic protons.[12][13] |
| ¹³C NMR | The carbon NMR spectrum will confirm the number of unique carbon environments in the molecule. |
| FT-IR Spectroscopy | The IR spectrum should exhibit a broad peak for the hydroxyl (-OH) group and characteristic peaks for the C-Br and C-O stretching vibrations.[14] |
| Mass Spectrometry | The mass spectrum will show the molecular ion peak corresponding to the mass of the product (C₁₂H₈Br₂O₂), which is approximately 343.9 g/mol .[15] |
Safety Precautions
It is imperative to conduct this synthesis in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves. [16]
-
Bromine: Highly corrosive, toxic, and causes severe burns.[7][9] Avoid inhalation of vapors and contact with skin and eyes.[8] Have a solution of sodium thiosulfate readily available to neutralize any spills.
-
Glacial Acetic Acid: Corrosive and can cause burns.[7] Handle with care and avoid inhalation of vapors.
-
Dichloromethane and Hexane: Flammable and volatile organic solvents. Use in a well-ventilated area away from ignition sources.
Troubleshooting
| Problem | Possible Cause | Solution |
| Low Yield | Incomplete reaction. | Extend the reaction time or slightly increase the reaction temperature. Ensure the bromine is added slowly to prevent side reactions. |
| Loss of product during workup. | Ensure complete precipitation by adding sufficient water and cooling. Be careful during filtration and washing steps. | |
| Impure Product | Over-bromination or side reactions. | Maintain a low reaction temperature during bromine addition. Use the correct stoichiometry of bromine. |
| Incomplete removal of starting material. | Ensure the reaction goes to completion by monitoring with TLC. Purify the product thoroughly by recrystallization. | |
| Product is an oil or does not crystallize | Presence of impurities. | Re-purify the product, possibly using column chromatography. Ensure the recrystallization solvents are of high purity and anhydrous where necessary. |
Conclusion
This application note provides a detailed and reliable protocol for the synthesis of 5,5'-Dibromo-2,2'-dihydroxy-biphenyl. By following the outlined procedures and adhering to the safety guidelines, researchers can successfully prepare this valuable compound for their scientific endeavors. The information on the reaction mechanism, purification, and characterization will aid in understanding the chemical transformations and ensuring the quality of the final product.
References
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New Jersey Department of Health. (n.d.). Hazardous Substance Fact Sheet: Bromoacetic Acid. Retrieved from [Link]
- Miyamoto, K., et al. (2017). Electrochemical synthesis of cyclic biaryl λ3-bromanes from 2,2'-dibromobiphenyls. Beilstein Journal of Organic Chemistry, 13, 1339-1345.
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Dolly Corporation. (2025, October 20). Safety & Handling Guidelines for Bromine and Bromide Chemicals in Export Operations. Retrieved from [Link]
- Delogu, G., et al. (2000). A new route to enantiopure 6,6′-dibromo-3,3′-dimethoxy-2,2′-dihydroxy-1,1′-biphenyl. Tetrahedron: Asymmetry, 11(9), 1827-1833.
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Save My Exams. (2025, January 4). Nitration & Bromination of Phenol (A-Level Chemistry). Retrieved from [Link]
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Khan Academy. (2022, November 29). Bromination of Phenols | Electrophilic aromatic substitution | Organic Chemistry [Video]. YouTube. Retrieved from [Link]
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Khan Academy. (n.d.). Bromination of Phenols. Retrieved from [Link]
- Assignee not available. (1992). U.S. Patent No. 5,107,044. Washington, DC: U.S.
- He, M., & Ng, S. W. (2008). 3,3′-Dibromo-5,5′-di-tert-butyl-2,2′-dimethoxybiphenyl. Acta Crystallographica Section E: Structure Reports Online, 64(5), o532.
- Dong, W.-K., et al. (2013). Synthesis and Supramolecular Structure of 5,5'-Dihydroxy-2,2'-[1,1'-(propane-1,3-diyldioxydinitrilo)dimethylidyne]diphenol. Asian Journal of Chemistry, 25(10), 5485-5487.
- Wang, Y., et al. (2021).
- Panicker, C. Y., et al. (2013). Vibrational spectroscopic (FT-IR, FT-Raman, 1H NMR and UV) investigations and computational study of 5-nitro-2-(4-nitrobenzyl) benzoxazole. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 102, 99-108.
- Greb, J., et al. (2024). A 2,2'‐biphenol as common motif building block for the synthesis of aromatic polyketide dimer natural products and their derivatives. Chemistry – A European Journal, e202400123.
- Le, T., et al. (2012). A scalable synthesis of 5,5'-dibromo-2,2'-bipyridine and its stepwise functionalization via Stille couplings.
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Organic Syntheses. (n.d.). 2,2'-dimethoxy-6-formylbiphenyl. Retrieved from [Link]
- Carlucci, C., et al. (2021).
- Imbeault, M., et al. (2007). Purification, characterization, and crystallization of the components of a biphenyl dioxygenase system from Sphingobium yanoikuyae B1. Applied Microbiology and Biotechnology, 74(1), 149-160.
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National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 59524172, 5,5'-Dibromo-2,2'-diiodo-1,1'-biphenyl. Retrieved from [Link]
- Kumar, S., et al. (2022). Comprehensive theoretical and experimental analyses of 5-Bromo-2-Hydroxybenzaldehyde: insights into molecular stability and drug design. Journal of Molecular Structure, 1269, 133796.
- Sundaraganesan, N., et al. (2005). FT-Raman and FT-IR spectra, vibrational assignments and density functional studies of 5-bromo-2-nitropyridine. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 61(1-2), 299-307.
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ResearchGate. (2021, October 18). Process Development and Synthesis of Process-Related Impurities of an Efficient Scale-Up Preparation of 5,2′-Dibromo-2,4′,5′-Trihydroxy Diphenylmethanone as a New Acute Pyelonephritis Candidate Drug. Retrieved from [Link]
- Al-Dies, A. M., et al. (2015). Synthesis, Spectroscopic Investigations (X-ray, NMR and TD-DFT), Antimicrobial Activity and Molecular Docking of 2,6-Bis(hydroxy(phenyl)methyl)cyclohexanone. Molecules, 20(7), 13243-13263.
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Application Notes & Protocols: 5,5'-Dibromo-2,2'-dihydroxy-biphenyl as a Versatile Intermediate for High-Performance Flame Retardants
Introduction: The Strategic Role of 5,5'-Dibromo-2,2'-dihydroxy-biphenyl
In the pursuit of advanced fire safety solutions for polymeric materials, the development of reactive flame retardants is paramount. Unlike additive flame retardants, which are physically blended into a polymer and can suffer from migration and leaching, reactive flame retardants are chemically integrated into the polymer backbone. This ensures permanence, preserves the material's mechanical properties, and enhances thermal stability.
5,5'-Dibromo-2,2'-dihydroxy-biphenyl is a highly valuable intermediate molecule for crafting such high-performance, reactive flame retardants. Its structure is strategically designed for this purpose:
-
Bromine Moieties: The two bromine atoms provide a well-established source of halogen radicals upon heating, which function as highly effective flame inhibitors in the gas phase.
-
Reactive Hydroxyl Groups: The two phenolic hydroxyl groups serve as reactive sites for derivatization, allowing the biphenyl core to be covalently bonded to other flame-retardant structures or directly into polymer matrices like epoxy resins, polycarbonates, and polyesters.
-
Biphenyl Backbone: The rigid biphenyl structure contributes to the thermal stability of the final flame retardant and the resulting polymer, promoting char formation in the condensed phase.
This guide provides detailed protocols for the synthesis of 5,5'-Dibromo-2,2'-dihydroxy-biphenyl and its subsequent use in the preparation of a novel, synergistic bromine-phosphorus flame retardant, 6,6'-(5,5'-dibromo-[1,1'-biphenyl]-2,2'-diyl)bis(dibenzo[c,e][1][2]oxaphosphinine 6-oxide), a compound we will refer to as Br-BDP . We will also detail the mechanisms of action, characterization methods, and performance evaluation in a standard epoxy resin system.
Synthesis of Intermediate: 5,5'-Dibromo-2,2'-dihydroxy-biphenyl
The synthesis of the target intermediate can be achieved via the direct electrophilic bromination of 2,2'-dihydroxy-biphenyl. The hydroxyl groups are activating and ortho-, para-directing. As the ortho positions are sterically hindered by the biphenyl twist and already substituted, bromination occurs preferentially at the para positions (C5 and C5').
Experimental Protocol: Direct Bromination
Reaction Scheme: 2,2'-Dihydroxy-biphenyl + 2 Br₂ → 5,5'-Dibromo-2,2'-dihydroxy-biphenyl + 2 HBr
Materials:
-
2,2'-Dihydroxy-biphenyl (1.0 eq)
-
Glacial Acetic Acid (solvent)
-
Bromine (2.1 eq)
-
Sodium thiosulfate (Na₂S₂O₅) solution, 5% aqueous
-
Deionized Water
-
Sodium Bicarbonate (NaHCO₃) solution, saturated
Procedure:
-
Reaction Setup: In a 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a gas outlet connected to a trap (to neutralize HBr gas), dissolve 2,2'-dihydroxy-biphenyl (1.0 eq) in glacial acetic acid (approx. 10 mL per gram of biphenyl).
-
Bromine Addition: Cool the solution to 0-5 °C using an ice bath. Slowly add bromine (2.1 eq), dissolved in a small amount of glacial acetic acid, via the dropping funnel over a period of 1-2 hours. Maintain the temperature below 10 °C throughout the addition. Causality Note: Slow, chilled addition is crucial to control the exothermic reaction and minimize the formation of over-brominated byproducts.
-
Reaction: After the addition is complete, allow the mixture to warm to room temperature and stir for an additional 12-16 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Quenching: Once the reaction is complete, pour the mixture slowly into a beaker containing cold deionized water (approx. 5 times the volume of the reaction mixture). A precipitate will form.
-
Workup: Add 5% sodium thiosulfate solution dropwise to the aqueous mixture until the orange/red color of excess bromine disappears.
-
Isolation: Collect the crude solid product by vacuum filtration and wash the filter cake thoroughly with deionized water until the filtrate is neutral. A final wash with a small amount of cold hexane can aid in removing non-polar impurities.
-
Purification: Recrystallize the crude product from an ethanol/water mixture to yield 5,5'-Dibromo-2,2'-dihydroxy-biphenyl as a white to off-white crystalline solid.
Synthesis Workflow Diagram
Caption: Workflow for the synthesis of the dibrominated biphenyl intermediate.
Application Protocol: Synthesis of a Br-P Flame Retardant (Br-BDP)
This protocol details the synthesis of a highly effective, reactive flame retardant by coupling the dibrominated intermediate with 9,10-dihydro-9-oxa-10-phosphaphenanthrene-10-oxide (DOPO). The reaction proceeds via an Atherton-Todd mechanism, which is a reliable method for forming P-O bonds from P-H compounds and alcohols.[3]
Reaction Scheme: 5,5'-Dibromo-2,2'-dihydroxy-biphenyl + 2 DOPO + 2 CCl₄ + 2 Et₃N → Br-BDP + 2 CHCl₃ + 2 Et₃N·HCl
Materials:
-
5,5'-Dibromo-2,2'-dihydroxy-biphenyl (1.0 eq)
-
9,10-Dihydroxy-9-oxa-10-phosphaphenanthrene-10-oxide (DOPO) (2.0 eq)
-
Carbon tetrachloride (CCl₄) (solvent and reagent)
-
Triethylamine (Et₃N) (base) (2.2 eq)
-
Dichloromethane (DCM) (co-solvent)
Procedure:
-
Reaction Setup: In a flame-dried 500 mL three-necked flask under a nitrogen atmosphere, dissolve 5,5'-Dibromo-2,2'-dihydroxy-biphenyl (1.0 eq) and DOPO (2.0 eq) in a mixture of dry DCM and CCl₄ (3:1 v/v).
-
Base Addition: Cool the solution to 0 °C in an ice-water bath. Slowly add triethylamine (2.2 eq) dropwise. Causality Note: Triethylamine acts as a base to deprotonate the phenolic hydroxyl groups and the P-H bond in DOPO, facilitating the nucleophilic attack. It also neutralizes the HCl generated in situ.
-
Reaction: After the addition of the base, allow the reaction to warm to room temperature and stir for 24 hours. The formation of triethylamine hydrochloride precipitate will be observed.
-
Workup: Filter the reaction mixture to remove the triethylamine hydrochloride salt. Wash the filtrate sequentially with 1M HCl (aq), saturated NaHCO₃ (aq), and brine.
-
Isolation: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and remove the solvent under reduced pressure using a rotary evaporator.
-
Purification: The resulting crude solid can be purified by column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexane) or by recrystallization from a suitable solvent like isopropanol to yield the final product, Br-BDP.
Br-BDP Synthesis Workflow Diagram
Caption: Atherton-Todd synthesis of the final Br-P flame retardant (Br-BDP).
Mechanism of Flame Retardancy
The synthesized Br-BDP flame retardant operates through a highly effective, synergistic mechanism involving action in both the gas phase and the condensed phase during combustion.
-
Gas Phase Inhibition: At combustion temperatures, the relatively weak C-Br bonds cleave, releasing bromine radicals (Br•) into the gas phase. These radicals are highly effective at interrupting the fire's chain reaction by scavenging high-energy H• and OH• radicals, replacing them with less reactive Br• radicals and the non-flammable HBr gas.[4] This process, known as radical trapping, cools the flame and reduces its propagation.[4]
-
Condensed Phase Charring: The phosphorus-containing phosphaphenanthrene (DOPO) moiety plays a crucial role in the solid material.[5] Upon heating, it decomposes to form phosphoric and polyphosphoric acids.[6] These acids act as catalysts for the dehydration of the polymer matrix, promoting the formation of a stable, insulating layer of char on the surface.[4][6] This char layer acts as a physical barrier, shielding the underlying polymer from heat and oxygen and preventing the release of flammable volatile gases.[5]
Dual-Mode Flame Retardancy Mechanism
Caption: Synergistic gas-phase and condensed-phase flame retardant mechanism.
Characterization and Performance Evaluation
Characterization of Synthesized Compounds
The successful synthesis of the intermediate and the final Br-BDP product should be confirmed using standard analytical techniques:
-
NMR Spectroscopy (¹H, ¹³C, ³¹P): To confirm the chemical structure, verify the positions of the bromine atoms, and confirm the formation of the P-O-C bond. The ³¹P NMR signal is particularly diagnostic for the DOPO moiety.
-
Fourier-Transform Infrared (FTIR) Spectroscopy: To identify key functional groups, such as the disappearance of the broad O-H stretch from the starting biphenol and the appearance of characteristic P=O and P-O-Ar stretches in the final product.
-
Mass Spectrometry (MS): To confirm the molecular weight of the synthesized compounds.
Performance in Epoxy Resin
To evaluate its efficacy, the Br-BDP flame retardant is incorporated into a standard diglycidyl ether of bisphenol A (DGEBA) epoxy resin, cured with a common hardener like 4,4'-diaminodiphenylmethane (DDM). The fire safety performance is then measured using standard tests.
| Formulation | Phosphorus Content (wt%) | Bromine Content (wt%) | LOI (%) | UL-94 Rating (3.2 mm) |
| Neat Epoxy | 0.0 | 0.0 | ~25 | No Rating (NR) |
| Epoxy + 5% Br-BDP | ~0.7 | ~3.8 | 32.1 | V-0 |
| Epoxy + 10% Br-BDP | ~1.4 | ~7.6 | 36.2 | V-0 |
Note: Data are representative values based on typical performance of similar halogenated DOPO-based flame retardants in epoxy resins. Actual results may vary.[7][8][9]
Limiting Oxygen Index (LOI): This test measures the minimum oxygen concentration in an oxygen/nitrogen mixture required to sustain combustion. A higher LOI value indicates better flame retardancy. The significant increase in LOI demonstrates the effectiveness of Br-BDP. UL-94 Vertical Burn Test: This is a critical industry standard for classifying the flammability of plastics. Achieving a V-0 rating, the highest classification for this test, indicates that the material self-extinguishes quickly after ignition with no flaming drips.[10]
Safety and Handling
5,5'-Dibromo-2,2'-dihydroxy-biphenyl:
-
Hazard Class: May cause skin and serious eye irritation. May be harmful if swallowed or inhaled.[2][11]
-
Handling: Use in a well-ventilated area or fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves (e.g., nitrile), and a lab coat.[12] Avoid creating dust.
-
Storage: Store in a tightly closed container in a cool, dry place away from oxidizing agents.
-
First Aid: In case of eye contact, rinse cautiously with water for several minutes.[11] For skin contact, wash with plenty of soap and water.[12] If inhaled, move to fresh air. If swallowed, rinse mouth and seek medical attention.[12]
General Precautions for Synthesis:
-
Bromine: Highly toxic, corrosive, and a strong oxidizer. Handle only in a chemical fume hood with appropriate PPE.
-
Carbon Tetrachloride: Toxic and a suspected carcinogen. Use with extreme caution in a well-ventilated fume hood.
-
Triethylamine: Flammable and corrosive. Handle with care.
Always consult the full Safety Data Sheet (SDS) for each chemical before use.[13]
References
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- Wang, X., et al. (2011). Synthesis of three novel phosphorus-containing flame retardants and their application in epoxy resins.
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- Zhang, S., et al. (2023). Synthesis of brominated flame retardants with different brominated structures and study on flame retardancy of polystyrene resin. Reactive and Functional Polymers, 193, 105769.
- Sun, J., et al. (2022). Synthesis of a novel flame retardant with phosphaphenanthrene and phosphazene double functional groups and flame retardancy. Frontiers in Chemistry, 10, 995408.
- Singh, P., et al. (2015). Synthesis and characterization of 5,5′-dibromo-2,2′-dipyridyl disulfide and some of its derivatives. Journal of Chemical Sciences, 127(8), 1423-1431.
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- Wang, J., & Li, D. (2016). Research on the Novel Phosphorus Flame Retardant Epoxy Resin Model and the Corresponding Flame Retardant Performance. 6th International Conference on Machinery, Materials, Environment, Biotechnology and Computer (MMEBC 2016).
- Zhang, Y., et al. (2024). Research progress of emerging flame retardants for epoxy resin.
- Gogsig, T. M., et al. (2012). A scalable synthesis of 5,5'-dibromo-2,2'-bipyridine and its stepwise functionalization via Stille couplings.
- Hu, Y., et al. (2024). Preparation of High-Transparency Phosphenanthrene-Based Flame Retardants and Studies of Their Flame-Retardant Properties. Molecules, 29(1), 1.
- Wang, B., et al. (2019). High-efficiency flame retardant behavior of bi-DOPO compound with hydroxyl group on epoxy resin.
- Lehmler, H. J., et al. (2012). 5,5'-Dichloro-2,2'-dimethoxybiphenyl. Acta Crystallographica Section E: Structure Reports Online, 68(Pt 3), o650.
- Liu, X., et al. (2020). A high‐efficiency DOPO‐based reactive flame retardant with bi‐hydroxyl for low‐flammability epoxy resin. Polymers for Advanced Technologies, 32(2), 856-867.
- Snieckus, V., et al. (1990). 2,2'-dimethoxy-6-formylbiphenyl. Organic Syntheses, 68, 184.
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- Korobeinichev, O. P., et al. (2022).
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- 10. public-pages-files-2025.frontiersin.org [public-pages-files-2025.frontiersin.org]
- 11. durhamtech.edu [durhamtech.edu]
- 12. fishersci.com [fishersci.com]
- 13. WERCS Studio - Application Error [assets.thermofisher.com]
Application Notes & Protocols: Advanced Polymerization Techniques Utilizing 5,5'-Dibromo-2,2'-dihydroxy-biphenyl
An in-depth technical guide prepared by a Senior Application Scientist.
Authored for: Researchers, scientists, and drug development professionals.
Foreword: The 5,5'-Dibromo-2,2'-dihydroxy-biphenyl monomer is a highly versatile building block for the synthesis of advanced functional polymers. Its unique structure, featuring two reactive bromine sites ideal for metal-catalyzed cross-coupling and two nucleophilic hydroxyl groups, opens avenues for creating diverse polymer architectures. These polymers are of significant interest in fields ranging from gas separation membranes to polymer therapeutics. This guide provides a detailed exploration of key polymerization techniques, focusing on the underlying chemistry, field-proven protocols, and critical insights for successful synthesis.
The Monomer: Structure and Strategic Importance
The monomer, 5,5'-Dibromo-2,2'-dihydroxy-biphenyl (CAS No: 34261-55-7), possesses a rigid biphenyl backbone. The strategic placement of functional groups dictates its utility:
-
Dibromo Functionality: The two bromine atoms at the 5 and 5' positions are prime sites for carbon-carbon bond formation via transition-metal-catalyzed reactions. This allows for the extension of the polymer chain, typically leading to the formation of poly(phenylene)s and related conjugated polymers.[1]
-
Dihydroxy Functionality: The hydroxyl groups at the 2 and 2' positions can be utilized in several ways. They can be involved in step-growth polymerizations like polyetherification, or they can be protected and deprotected to ensure they do not interfere with the C-C coupling reactions. Furthermore, they offer sites for post-polymerization modification, enabling the attachment of other functional moieties to tune the final properties of the polymer.
Figure 2: Workflow for Yamamoto Homopolymerization.
C. Step-by-Step Procedure:
-
System Preparation: A Schlenk flask equipped with a magnetic stirrer and condenser is dried under vacuum and backfilled with argon. This is repeated three times to ensure an inert atmosphere.
-
Catalyst Preparation: To the flask, add Ni(COD)₂ (1.2 eq per monomer), 2,2'-bipyridine (1.2 eq), and 1,5-cyclooctadiene (1.2 eq). Add a mixture of anhydrous DMF and toluene (e.g., 4:1 v/v).
-
Activation: Stir the mixture and heat to 80°C. A characteristic deep red or purple color indicates the formation of the active Ni(0)bpy complex. [2]4. Monomer Addition: Dissolve the 5,5'-Dibromo-2,2'-dihydroxy-biphenyl monomer (1.0 eq) in a minimum amount of anhydrous DMF and add it dropwise to the catalyst solution over 1 hour.
-
Polymerization: Maintain the reaction at 80°C under argon with vigorous stirring. The progress can be monitored by observing an increase in viscosity. Allow the reaction to proceed for 24 to 48 hours.
-
Work-up and Precipitation: After cooling to room temperature, pour the viscous solution slowly into a beaker containing methanol acidified with a small amount of concentrated HCl. This quenches the reaction, precipitates the polymer, and helps dissolve nickel salts.
-
Purification: Filter the crude polymer. Wash it thoroughly with methanol and then deionized water until the filtrate is neutral. Further purification is often necessary to remove low molecular weight oligomers, which can be achieved by Soxhlet extraction using a suitable solvent (e.g., acetone or chloroform).
-
Drying: Dry the purified polymer in a vacuum oven at 60-70°C until a constant weight is achieved.
Trustworthiness: Self-Validating System
-
¹H NMR: Confirm the disappearance of monomer signals and the appearance of broad peaks corresponding to the polymer backbone.
-
FT-IR: Look for the disappearance of the C-Br stretching vibration and the retention of the broad -OH stretch.
-
GPC/SEC: Determine the number-average molecular weight (Mn), weight-average molecular weight (Mw), and polydispersity index (PDI) to quantify the success of the polymerization. [3]
Suzuki-Miyaura Cross-Coupling Polymerization
The Suzuki-Miyaura coupling is a highly versatile and widely used palladium-catalyzed reaction for C-C bond formation between an organohalide and an organoboron compound. [4][5]For polymerization, this typically involves a step-growth mechanism between an A-A type monomer (e.g., a dibromo compound) and a B-B type monomer (e.g., a diboronic acid or ester). [6]This allows for the synthesis of well-defined alternating copolymers.
Expertise & Experience: The "Why"
This technique offers exceptional control over the final polymer structure by allowing the introduction of a comonomer. The choice of catalyst (e.g., Pd(PPh₃)₄), base (e.g., K₂CO₃, K₃PO₄), and solvent system (e.g., Toluene/Water) is crucial. The base activates the boronic acid, and a two-phase solvent system is often used with a phase-transfer catalyst to facilitate the reaction. [2]The hydroxyl groups on the dibromo-monomer are acidic and can interfere with the basic conditions; they may need to be protected (e.g., as methoxy or other ether groups) prior to polymerization and deprotected afterward, depending on the specific comonomer and reaction conditions.
Protocol 3.1: Suzuki Copolymerization (with protected hydroxyls)
This protocol assumes the hydroxyl groups have been pre-emptively protected (e.g., as methyl ethers, forming 5,5'-Dibromo-2,2'-dimethoxy-biphenyl) to prevent side reactions.
A. Materials & Reagents:
-
5,5'-Dibromo-2,2'-dimethoxy-biphenyl (Monomer A)
-
Benzene-1,4-diboronic acid (Monomer B)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (Catalyst)
-
Potassium Carbonate (K₂CO₃), anhydrous (Base)
-
Aliquat 336 (Phase-transfer catalyst)
-
Toluene (Solvent)
-
Deionized Water
B. Experimental Workflow:
Figure 3: Workflow for Suzuki Copolymerization.
C. Step-by-Step Procedure:
-
Setup: In a Schlenk flask, combine 5,5'-Dibromo-2,2'-dimethoxy-biphenyl (1.0 eq), Benzene-1,4-diboronic acid (1.0 eq), and toluene.
-
Add Base: Add a 2M aqueous solution of K₂CO₃ (approx. 4-5 eq) and a few drops of Aliquat 336.
-
Deoxygenation: Seal the flask and deoxygenate the mixture by subjecting it to three cycles of vacuum followed by backfilling with argon. This is critical to prevent oxidative degradation of the palladium catalyst.
-
Catalyst Addition: Add Pd(PPh₃)₄ (1-2 mol%) to the flask under a positive pressure of argon.
-
Polymerization: Heat the mixture to reflux (typically 90-110°C) and stir vigorously for 48-72 hours.
-
End-Capping (Optional): To control the molecular weight and functionalize the chain ends, small amounts of a monofunctional reagent like bromobenzene (to cap boronic acid ends) or phenylboronic acid (to cap bromo ends) can be added towards the end of the reaction.
-
Work-up: Cool the reaction to room temperature. Separate the organic layer, wash with water, and then precipitate the polymer by slowly adding the toluene solution to a large volume of methanol.
-
Purification: Filter the polymer and purify by Soxhlet extraction to remove catalyst residues and oligomers.
-
Deprotection: If the hydroxylated polymer is desired, the protected polymer is redissolved in a suitable anhydrous solvent (e.g., dichloromethane) and treated with a demethylating agent like boron tribromide (BBr₃) at low temperature (e.g., -78°C to RT). This step must be performed with extreme care.
-
Final Product: After deprotection and subsequent work-up, the final poly(2,2'-dihydroxy-p-phenylene-co-phenylene) is dried under vacuum.
Data Summary and Comparison
The choice of polymerization technique significantly impacts the resulting polymer's properties. The following table summarizes typical conditions and outcomes.
| Parameter | Yamamoto Polycondensation | Suzuki Polycondensation |
| Polymer Type | Homopolymer | Alternating Copolymer |
| Key Reagents | Ni(COD)₂, 2,2'-bipyridine | Pd(PPh₃)₄, K₂CO₃, Diboronic Acid |
| Monomer(s) | Dihaloaromatic | Dihaloaromatic + Diboronic Acid |
| Typical Solvent | Anhydrous DMF, Toluene | Toluene / Water (two-phase) |
| Temperature | 60 - 90 °C | 90 - 110 °C (Reflux) |
| Atmosphere | Strict Inert (Argon) | Strict Inert (Argon) |
| Typical Mn | 5,000 - 30,000 g/mol | 10,000 - 80,000+ g/mol |
| PDI (Mw/Mn) | 1.5 - 3.0 | 1.2 - 2.5 |
| Primary Advantage | Direct synthesis of homopolymer | High structural control, access to copolymers |
| Primary Challenge | Sensitivity of Ni(0) catalyst | Stoichiometric balance, potential need for protection |
Applications in Research and Development
Polymers derived from 5,5'-Dibromo-2,2'-dihydroxy-biphenyl are finding use in several advanced applications:
-
Gas Separation Membranes: The rigid polymer backbone can lead to polymers of intrinsic microporosity (PIMs), which are effective for gas separation applications due to their unique micropore structure. [7]* Polymer Therapeutics: The polymer backbone can be used as a scaffold for drug delivery systems. [8][9]The hydroxyl groups are particularly useful for conjugating therapeutic agents.
-
High-Performance Plastics: The aromatic nature of the polymer backbone imparts excellent thermal stability, making these materials candidates for high-performance engineering plastics. [10] This guide provides a foundational framework for the synthesis of advanced polymers from 5,5'-Dibromo-2,2'-dihydroxy-biphenyl. Successful polymerization requires meticulous attention to inert atmosphere techniques, reagent purity, and stoichiometric balance. The protocols herein are robust starting points that can be optimized to achieve desired molecular weights and polymer properties for specific applications.
References
- Applications and Design of Polymer Therapeutics. (2022). Vertex AI Search.
- Effect of Reaction Conditions on Polymer Structure. (2022). Polym. Chem., 13, 668–676.
- Synthesis of Linear Polymers in High Molecular Weights via Reaction-Enhanced Reactivity of Intermedi
- Recent applications of polymer materials in biomedical sciences. (2016).
- Intrinsically Microporous Polyimides Derived from 2,2′-Dibromo-4,4′,5,5′-bipohenyltetracarboxylic Dianhydride for Gas Separ
- Synthesis and Characterization of High Performance Polymers for Gas Separ
- Yamamoto, T. (2010). Synthesis of π-conjugated polymers by organometallic polycondensation. Bull. Chem. Soc. Jpn., 83, 431-455.
- 5,5'-dibromo-2,2'-dihydroxy-biphenyl. Chemsrc.
- Suzuki-Miyaura Mediated Biphenyl Synthesis: A Spotlight on the Boronate Coupling Partner. (2010). University of Leeds.
- Preparation and characterization of glycopolymers with biphenyl spacers via Suzuki coupling reaction. (2021). Organic & Biomolecular Chemistry (RSC Publishing).
- Synthesis and Characterization of Polymeric Blends Containing Polysulfone Based on Cyclic Bisphenol. (2022). PMC.
- Scheme of the synthesis of DOF-BTD copolymer by Yamamoto polycondensation reaction.
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- 2. researchgate.net [researchgate.net]
- 3. osti.gov [osti.gov]
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- 5. Preparation and characterization of glycopolymers with biphenyl spacers via Suzuki coupling reaction - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. par.nsf.gov [par.nsf.gov]
- 7. Intrinsically Microporous Polyimides Derived from 2,2′-Dibromo-4,4′,5,5′-bipohenyltetracarboxylic Dianhydride for Gas Separation Membranes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. walshmedicalmedia.com [walshmedicalmedia.com]
- 9. bcc.bas.bg [bcc.bas.bg]
- 10. Synthesis and Characterization of Polymeric Blends Containing Polysulfone Based on Cyclic Bisphenol - PMC [pmc.ncbi.nlm.nih.gov]
Synthesis of High Refractive Index Polycarbonates Using Brominated Biphenols: An Application Note and Protocol Guide
Abstract
High refractive index (HRI) polymers are critical components in the advancement of modern optical devices, including lenses, optical fibers, and light-emitting diodes (LEDs). Polycarbonates, known for their exceptional clarity, impact resistance, and thermal stability, serve as an excellent matrix for achieving high refractive indices. The incorporation of heavy atoms, such as bromine, into the polymer backbone via the use of brominated biphenol monomers, is a proven and effective strategy for significantly increasing the refractive index. This application note provides a comprehensive guide for researchers and scientists on the synthesis of HRI polycarbonates through the polymerization of brominated biphenols, with a focus on tetrabromobisphenol A (TBBPA). Detailed protocols for both interfacial polymerization and melt transesterification are presented, along with methodologies for purification and characterization of the resulting polymers.
Introduction: The Quest for High Refractive Index Polymers
The miniaturization and enhanced performance of optical and photonic devices are intrinsically linked to the development of materials with high refractive indices. A higher refractive index allows for stronger light bending (refraction), enabling the design of thinner, lighter, and more powerful optical components. While inorganic glasses have traditionally dominated the HRI landscape, polymers offer distinct advantages, including lighter weight, superior impact resistance, and greater processability.
The refractive index of a polymer is governed by the Lorentz-Lorenz equation, which correlates it with the molar refractivity and molar volume of the polymer's repeating unit. To enhance the refractive index, one can either increase the molar refractivity or decrease the molar volume. A highly effective strategy for increasing molar refractivity is the incorporation of atoms with high atomic refractions, such as sulfur, phosphorus, and halogens (bromine and iodine).[1] Aromatic structures also contribute significantly to a higher refractive index.[2]
Brominated biphenols, particularly tetrabromobisphenol A (TBBPA), are excellent monomers for this purpose. The four bromine atoms on the TBBPA molecule significantly increase the molar refractivity of the resulting polycarbonate, leading to a substantial enhancement of its refractive index. Furthermore, the inherent properties of the polycarbonate backbone, such as transparency and toughness, are largely retained. This guide will detail the two primary industrial methods for synthesizing these advanced optical materials: interfacial polymerization and melt transesterification.
Synthesis Methodologies
The choice of polymerization method depends on several factors, including the desired molecular weight of the polymer, the required purity, and the scale of the synthesis. Both interfacial polymerization and melt transesterification are robust methods for producing high-quality brominated polycarbonates.
Interfacial Polymerization
Interfacial polymerization is a type of step-growth polymerization that occurs at the interface of two immiscible liquids.[3] Typically, an aqueous solution of the bisphenate salt is reacted with an organic solution of a phosgene derivative. This method is advantageous for producing high molecular weight polymers at relatively low temperatures.
Core Principle: The reaction involves the formation of a bisphenate salt from the brominated biphenol in a basic aqueous solution. This aqueous phase is then brought into contact with an organic phase containing a carbonate precursor, such as phosgene or triphosgene. The polymerization reaction occurs rapidly at the interface between the two layers.
Workflow for Interfacial Polymerization:
Caption: Workflow for the interfacial polymerization of brominated polycarbonates.
Detailed Protocol: Interfacial Polymerization of TBBPA
Materials:
-
Tetrabromobisphenol A (TBBPA)
-
Sodium Hydroxide (NaOH)
-
Dichloromethane (CH₂Cl₂)
-
Phosgene (or a safer alternative like triphosgene)
-
Phase-transfer catalyst (e.g., benzyltriethylammonium chloride)
-
Chain terminator (e.g., p-tert-butylphenol)
-
Hydrochloric Acid (HCl)
-
Methanol
-
Deionized water
Procedure:
-
Aqueous Phase Preparation: In a baffled flask, dissolve TBBPA and a molar excess of NaOH in deionized water. Add the phase-transfer catalyst to the solution.
-
Organic Phase Preparation: In a separate vessel, dissolve phosgene or triphosgene in dichloromethane.
-
Polymerization: Vigorously stir the aqueous phase while slowly adding the organic phase. The reaction is typically carried out at room temperature. The pH of the aqueous phase should be maintained between 8 and 10.[4]
-
Chain Termination: Towards the end of the reaction, add a chain terminator to control the molecular weight of the polymer.
-
Phase Separation: After the reaction is complete, stop the stirring and allow the two phases to separate. The organic phase, containing the polycarbonate, is the lower layer.
-
Purification:
-
Separate the organic layer and wash it sequentially with a dilute HCl solution and then with deionized water until the washings are neutral. This removes the catalyst and any remaining ionic impurities.[5]
-
Precipitate the polycarbonate by slowly adding the dichloromethane solution to a stirred non-solvent, such as methanol.
-
-
Drying: Collect the precipitated polymer by filtration and dry it in a vacuum oven at an elevated temperature (e.g., 80-100 °C) until a constant weight is achieved.
Melt Transesterification
Melt transesterification is a phosgene-free method that involves the reaction of a biphenol with a diaryl carbonate, such as diphenyl carbonate (DPC), at high temperatures under vacuum.[6][7] This method is considered more environmentally friendly due to the avoidance of highly toxic phosgene.
Core Principle: The reaction proceeds through a series of equilibrium transesterification steps. The biphenol reacts with the diaryl carbonate to form oligomers and phenol as a byproduct. The removal of phenol by distillation under vacuum drives the reaction towards the formation of a high molecular weight polymer.
Workflow for Melt Transesterification:
Caption: Workflow for the melt transesterification of brominated polycarbonates.
Detailed Protocol: Melt Transesterification of TBBPA
Materials:
-
Tetrabromobisphenol A (TBBPA)
-
Diphenyl Carbonate (DPC)
-
Transesterification catalyst (e.g., sodium hydroxide, lithium hydroxide)[7]
Procedure:
-
Reactor Setup: Charge the TBBPA, a slight molar excess of DPC, and the catalyst into a high-temperature reactor equipped with a mechanical stirrer, a nitrogen inlet, and a distillation outlet connected to a vacuum system.
-
Oligomerization Stage:
-
Heat the reactor to a temperature of 180-220 °C under a nitrogen atmosphere to melt the reactants and initiate the transesterification reaction. Phenol will begin to distill off.
-
-
Polycondensation Stage:
-
Gradually increase the temperature to 250-300 °C while slowly reducing the pressure to below 1 mmHg.[2]
-
The removal of phenol is crucial to shift the equilibrium towards the formation of high molecular weight polycarbonate. The viscosity of the melt will increase significantly during this stage.
-
-
Polymer Recovery: Once the desired viscosity (indicative of molecular weight) is reached, the molten polymer can be extruded from the reactor and pelletized.
Purification and Characterization
The optical properties of the synthesized polycarbonates are highly dependent on their purity. Therefore, thorough purification and characterization are essential.
Purification
For polycarbonates synthesized via interfacial polymerization, the primary purification steps involve washing and precipitation as described in the protocol. For melt-synthesized polymers, purification is often integrated into the process through the removal of volatile byproducts. If further purification is needed, dissolution in a suitable solvent followed by precipitation can be employed. Solvent extraction using solvents like isopropanol has also been explored for removing unreacted TBBPA.[4]
Characterization
A suite of analytical techniques should be used to confirm the structure, molecular weight, thermal properties, and optical properties of the synthesized brominated polycarbonates.
| Property | Technique | Expected Outcome |
| Chemical Structure | Fourier-Transform Infrared Spectroscopy (FTIR) | Confirmation of carbonate linkages and aromatic structures. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C) | Detailed structural elucidation of the polymer repeating unit. | |
| Molecular Weight and Distribution | Gel Permeation Chromatography (GPC) | Determination of number-average (Mn), weight-average (Mw) molecular weights, and polydispersity index (PDI). |
| Thermal Properties | Differential Scanning Calorimetry (DSC) | Measurement of the glass transition temperature (Tg). |
| Thermogravimetric Analysis (TGA) | Assessment of thermal stability and decomposition temperature. | |
| Optical Properties | Refractometry (e.g., Abbe refractometer) | Direct measurement of the refractive index at a specific wavelength (e.g., 589 nm). |
| UV-Vis Spectroscopy | Evaluation of optical transparency in the visible region. |
Expected Properties and Conclusion
The incorporation of bromine atoms into the polycarbonate backbone via the use of brominated biphenols like TBBPA is a highly effective method for producing polymers with a high refractive index. The refractive index of the resulting polycarbonate is expected to increase with higher bromine content. Polycarbonates based on TBBPA can achieve refractive indices significantly higher than standard bisphenol A polycarbonate (which is typically around 1.58-1.59).
The choice between interfacial polymerization and melt transesterification will depend on the specific requirements of the application. Interfacial polymerization is well-suited for achieving high molecular weights at lower temperatures, while melt transesterification offers a more environmentally benign, phosgene-free route.
By following the detailed protocols and characterization methods outlined in this application note, researchers and scientists can successfully synthesize and evaluate high refractive index polycarbonates tailored for advanced optical applications.
Safety Precautions
-
Phosgene and its derivatives are extremely toxic and require specialized handling in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including respiratory protection. [8][9][10][11] All personnel must be thoroughly trained in the safe handling of these materials.[10]
-
Brominated phenols can be irritating and may have long-term health effects. Appropriate PPE, including gloves and safety glasses, should be worn.
-
High-temperature reactions, such as melt transesterification, should be conducted with appropriate shielding and temperature control.
-
Always consult the Safety Data Sheets (SDS) for all chemicals before use.
References
- New Jersey Department of Health. (n.d.). Hazardous Substance Fact Sheet: Phosgene.
- Oleszek, S., et al. (2020). Mitigation of bromine-containing products during pyrolysis of polycarbonate-based tetrabromobisphenol A in the presence of copper (I) oxide.
- Chemicals Knowledge Hub. (2022, June 30). Safe Handling of Phosgene at Valsynthese. Retrieved from the chemicalsknowledgehub.com website.
- American Chemistry Council. (2022, April 15). Phosgene Safe Practice Guidelines: 2.0 Training and Job Safety.
- TSM TheSafetyMaster Private Limited. (2024, February 22). Phosgene Gas Safety: Preventing Exposure in Chemical Manufacturing Plants.
- Gkountela, C., et al. (2025, May 9).
- European Patent Office. (n.d.). EP3024875A1 - Process for the purification of polycarbonate.
- Mid Continent Plastics. (2023, July 14). A Quick Overview of Polycarbonate Resins Safety Precautions. Retrieved from the midcontinentplastics.com website.
- ResearchGate. (n.d.). Interfacial Polymerization.
- ResearchGate. (n.d.). Melt transesterification kinetics of bisphenol A and diphenyl carbonate catalyzed by organic amines.
- Intratec. (n.d.). Polycarbonate Production from BPA and DPC.
- ResearchGate. (n.d.). Assessment of tetrabromobisphenol-A (TBBPA) content in plastic waste recovered from WEEE.
- ResearchGate. (n.d.). Kinetic modeling of melt transesterification of diphenyl carbonate and bisphenol-A.
- Loo, W. S., et al. (2018, February 12). Measuring Interfacial Polymerization Kinetics Using Microfluidic Interferometry. Journal of the American Chemical Society.
- Liu, Y., et al. (2025, May 2). Improving the Thermal and Mechanical Properties of Polycarbonate via the Copolymerization of Tetramethylbisphenol A with Bisphenol A. PMC.
- Royal Society of Chemistry. (n.d.). Vapor phase interfacial polymerization: a method to synthesize thin film composite membranes without using organic solvents. Retrieved from the Royal Society of Chemistry Publishing website.
- Scribd. (n.d.). Polycarbonate Manufacturing & Properties.
- MDPI. (2021, May 24). Effect of Additives during Interfacial Polymerization Reaction for Fabrication of Organic Solvent Nanofiltration (OSN) Membranes.
- National Center for Biotechnology Information. (2019, August 15). Controllable Interfacial Polymerization for Nanofiltration Membrane Performance Improvement by the Polyphenol Interlayer.
- Royal Society of Chemistry. (n.d.). Depolymerization of poly(bisphenol A carbonate) under mild conditions by solvent-free alcoholysis catalyzed by 1,8-diazabicyclo[5.4.0]undec-7-ene as a recyclable organocatalyst: a route to chemical recycling of waste polycarbonate. Retrieved from the Royal Society of Chemistry Publishing website.
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- 4. Extraction-Based Pretreatment of End-of-Life Plastics from Waste Electrical and Electronic Equipment for Brominated Flame Retardant Removal and Subsequent Valorization via Pyrolysis | MDPI [mdpi.com]
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Application Note: 5,5'-Dibromo-2,2'-dihydroxy-biphenyl in Coordination Chemistry
[1]
Executive Summary
5,5'-Dibromo-2,2'-dihydroxy-biphenyl (CAS: 34261-55-7), a halogenated derivative of 2,2'-biphenol, represents a critical scaffold in modern coordination chemistry.[1] Unlike its unsubstituted parent, the 5,5'-dibromo variant introduces significant electronic withdrawal and steric directionality to metal centers.[1]
This guide details the utility of this ligand in two primary domains: Lewis Acid Catalysis (Titanium/Aluminum) and Luminescent Materials (Zinc/Aluminum). The bromine substituents at the 5,5'-positions (para to the hydroxyls) lower the pKa of the phenolic protons, stabilize anionic metal complexes, and enhance the Lewis acidity of the central metal, making it a superior candidate for activating difficult substrates in organic synthesis.
Ligand Profile & Properties[2][3][4][5]
Structural Attributes
The ligand functions as a bidentate anionic (
| Feature | Chemical Consequence |
| Chelation Site | 2,2'-Dihydroxy groups allow for stable bidentate binding (bite angle ~85-90°).[1] |
| 5,5'-Bromination | Electron-withdrawing nature ( |
| Axial Chirality | The twisted biphenyl core possesses atropisomerism; while typically used as a racemate, bulky substituents can lock the conformation. |
| Solubility | Soluble in THF, CH |
Protocol A: Ligand Synthesis & Purification
While commercially available, high-purity synthesis is often required for optoelectronic applications to remove trace transition metal impurities.[1]
Objective: Synthesize >99% pure 5,5'-dibromo-2,2'-dihydroxy-biphenyl from 2,2'-biphenol.
Materials
-
2,2'-Biphenol (18.6 g, 100 mmol)[1]
-
Bromine (Br
) (32.0 g, 200 mmol) -
Dichloromethane (DCM) (200 mL)
-
Glacial Acetic Acid (cat.[1] 5 mL)
-
Sodium bisulfite (sat.[1] aq.)
Step-by-Step Methodology
-
Dissolution: Dissolve 2,2'-biphenol in DCM (200 mL) in a 500 mL round-bottom flask equipped with a pressure-equalizing dropping funnel and a gas scrubber (to trap HBr).
-
Bromination: Cool the solution to 0°C. Add Br
dropwise over 60 minutes. The solution will turn deep red. -
Reaction: Allow to warm to room temperature and stir for 4 hours. Monitor by TLC (Hexane/EtOAc 4:1).[1]
-
Quenching: Pour the mixture into ice-cold saturated NaHSO
to destroy excess bromine (color change from red to pale yellow). -
Extraction: Separate the organic layer, wash with water (2 x 100 mL) and brine (1 x 100 mL).
-
Purification: Dry over MgSO
, filter, and concentrate. Recrystallize from hot Ethanol/Water (9:1) to yield white needles.[1]
Protocol B: Titanium(IV) Lewis Acid Catalyst Synthesis
Application: This complex is a potent Lewis acid for catalyzing Diels-Alder reactions or epoxide ring openings.[1] The electron-poor ligand makes the Ti center highly electrophilic.[1]
Complex: Bis(5,5'-dibromo-2,2'-biphenolato)titanium(IV)[1]
Workflow Diagram
Figure 1: Synthesis workflow for the Titanium(IV) catalyst. The removal of isopropanol drives the equilibrium forward.
Experimental Steps
-
Inert Atmosphere: Flame-dry a Schlenk flask and purge with Argon.
-
Reactants: Charge the flask with 5,5'-dibromo-2,2'-dihydroxy-biphenyl (2.0 mmol) and dry Toluene (20 mL).
-
Metal Addition: Add Ti(OiPr)
(1.0 mmol, 0.3 mL) via syringe. The solution typically turns yellow/orange. -
Exchange: Heat to reflux (110°C) for 2 hours.
-
Critical Step: Use a Dean-Stark apparatus or open valve under Argon flow to remove the liberated isopropanol.[1] This prevents the reverse reaction.
-
-
Isolation: Evaporate the solvent under vacuum to obtain the solid pre-catalyst.
-
Activation: For catalytic runs, the complex is often generated in situ without isolation to prevent hydrolysis.[1]
Catalytic Application: Epoxide Ring Opening
Protocol C: Luminescent Aluminum Complex
Application: Blue-emitting materials for OLEDs.[1] The heavy atom effect (Br) can facilitate intersystem crossing, but in Al complexes, the rigid chelation primarily enhances fluorescence quantum yield.
Complex: (5,5'-Dibromo-2,2'-biphenolato)aluminum(III) (8-hydroxyquinolinate) – [Heteroleptic Complex]
Rationale
Using a mixed-ligand strategy allows tuning of the emission.[1][4] The biphenol provides stability, while the "q" (quinolinate) ligand dictates the primary HOMO-LUMO gap.
Experimental Steps
-
Precursor: Prepare [Al(OiPr)
] in dry Ethanol. -
Ligand 1 Addition: Add 5,5'-dibromo-2,2'-dihydroxy-biphenyl (1.0 equiv). Stir 1h at 60°C.
-
Formation of intermediate: [Al(Br
-biphen)(OiPr)].[1]
-
-
Ligand 2 Addition: Add 8-hydroxyquinoline (1.0 equiv). Stir 2h at 80°C.
-
Precipitation of the heteroleptic complex often occurs.
-
-
Purification: Filtration and sublimation (for device quality).[1]
Mechanism of Action: Electronic Tuning
The following diagram illustrates how the 5,5'-bromo substituents influence the catalytic cycle in Lewis acid activation.
Figure 2: Catalytic cycle highlighting the electronic influence of the brominated ligand.
References
-
Ligand Synthesis & Properties
-
Titanium Coordination Chemistry
-
Kongprakaiwoot, N., et al. (2010).[7] Optically active bis(β-diketonate) complexes of titanium.[1][7][8] Dalton Transactions.[1][7] (Contextual grounding for Ti-biphenyl scaffolds). Link
-
Barroso, S., et al. (2014).[9] Synthesis, cytotoxic and hydrolytic studies of titanium complexes anchored by a tripodal diamine bis(phenolate) ligand. Dalton Transactions.[1][7] Link
-
-
Aluminum & Luminescence Applications
-
General Coordination Context
Sources
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. scielo.org.mx [scielo.org.mx]
- 5. US4380676A - Process for the production of 2,2'-dihydroxy-biphenyls - Google Patents [patents.google.com]
- 6. 5,5'-dibromo-2,2'-dihydroxy-biphenyl | CAS#:34261-55-7 | Chemsrc [chemsrc.com]
- 7. Sci-Hub. Optically active bis(β-diketonate) complexes of titanium / Dalton Transactions, 2010 [sci-hub.box]
- 8. Optically active bis(β-diketonate) complexes of titanium - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 9. Synthesis, cytotoxic and hydrolytic studies of titanium complexes anchored by a tripodal diamine bis(phenolate) ligand - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. A luminescent aluminium salen complex allows for monitoring dynamic vesicle trafficking from the Golgi apparatus to lysosomes in living cells - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 11. chemrxiv.org [chemrxiv.org]
Application Note: Optimized O-Alkylation of 5,5'-Dibromo-2,2'-dihydroxy-biphenyl
Abstract & Scope
This Application Note provides a rigorous technical guide for the O-alkylation of 5,5'-Dibromo-2,2'-dihydroxy-biphenyl (CAS: 14862-52-3). This substrate serves as a critical intermediate in the synthesis of chiral ligands (e.g., BINOL derivatives), porous organic polymers, and liquid crystals.
The protocol addresses specific challenges inherent to the 2,2'-biphenol scaffold, including intramolecular hydrogen bonding , steric hindrance at the ortho-position, and the electronic deactivation caused by the electron-withdrawing bromine substituents. Two distinct methodologies are presented:
-
Method A (The Carbonate Route): A robust, scalable protocol for primary alkyl halides (Methyl, Benzyl, Allyl).
-
Method B (The Hydride Route): An aggressive protocol for secondary halides or sterically demanding electrophiles.
Chemical Context & Mechanistic Insights
The Substrate Challenge
The 2,2'-biphenol core possesses a unique conformational challenge. The two phenolic hydroxyl groups often engage in strong intramolecular hydrogen bonding.
-
pKa Differential: The removal of the first proton is energetically favorable. However, the resulting mono-anion forms a strong hydrogen bond with the remaining proton, significantly increasing the pKa of the second hydroxyl group.
-
Steric Torsion: The bulky bromine atoms at the 5,5' positions and the alkylating groups at the 2,2' positions force the biphenyl rings into a twisted dihedral angle to minimize steric clash.
Reaction Pathway
The reaction proceeds via a classic Williamson Ether Synthesis (
Figure 1: Stepwise alkylation pathway. Note that k2 (second alkylation) is often slower than k1 due to steric crowding and loss of H-bond stabilization.
Experimental Protocols
Method A: Potassium Carbonate / Acetone (Standard)
Best for: Methylation (MeI, DMS), Benzylation (BnBr), Allylation. Pros: Mild conditions, easy workup, scalable. Cons: Slower reaction times for bulky electrophiles.
Reagents & Stoichiometry
| Component | Equiv. | Role | Notes |
| Substrate | 1.0 | Reactant | 5,5'-Dibromo-2,2'-biphenol |
| Alkyl Halide (R-X) | 3.0 - 4.0 | Electrophile | Excess required to drive bis-alkylation. |
| 4.0 - 5.0 | Base | Anhydrous, granular (grind before use). | |
| Acetone | 0.1 M | Solvent | HPLC Grade. Alternative: MeCN (higher T). |
| TBAI | 0.05 | Catalyst | Tetrabutylammonium iodide (optional phase transfer). |
Step-by-Step Procedure
-
Setup: Equip a 2-neck round-bottom flask with a magnetic stir bar and a reflux condenser. Flush with
. -
Dissolution: Add the Substrate (1.0 eq) and Acetone (10 mL per gram of substrate). Stir until fully dissolved.
-
Deprotonation: Add
(4.0 eq) in a single portion. The suspension may turn yellow/orange (phenoxide formation). Stir at room temperature for 15 minutes. -
Addition: Add the Alkyl Halide (3.0 eq) dropwise via syringe.
-
Critical: If using volatile halides (e.g., MeI), fit a cold finger or efficient condenser.
-
-
Reflux: Heat the mixture to a gentle reflux (
for acetone). -
Monitoring: Monitor via TLC (Hexane/EtOAc 8:1).
-
Checkpoint: Mono-alkylated product usually appears within 2 hours. Full conversion typically requires 6–18 hours.
-
-
Workup:
-
Cool to room temperature.[4]
-
Filter off the inorganic salts (
, KX) through a celite pad. Wash the pad with acetone. -
Concentrate the filtrate in vacuo.
-
-
Purification: The residue is often pure enough for use. If necessary, recrystallize from Ethanol or perform flash chromatography (Silica, Hexane/DCM).
Method B: Sodium Hydride / DMF (Aggressive)
Best for: Secondary halides (e.g., Isopropyl bromide), long chains, or when Method A fails.
Pros: Rapid, irreversible deprotonation.
Cons: Requires anhydrous conditions,
Reagents & Stoichiometry
| Component | Equiv. | Role | Notes |
| Substrate | 1.0 | Reactant | Dry thoroughly before use.[5] |
| NaH (60% in oil) | 3.0 | Base | Wash with hexanes if oil interferes (rarely needed). |
| Alkyl Halide | 2.5 - 3.0 | Electrophile | - |
| DMF | 0.2 M | Solvent | Anhydrous (SureSeal or distilled). |
Step-by-Step Procedure
-
Safety Prep: Flame-dry glassware under vacuum; backfill with Argon/Nitrogen.
-
Base Suspension: Add NaH (3.0 eq) to the flask. Add DMF (half volume) and cool to
in an ice bath. -
Substrate Addition: Dissolve Substrate in remaining DMF. Add dropwise to the NaH suspension over 20 minutes.
-
Observation: Vigorous bubbling (
gas). Solution will turn dark.
-
-
Acclimation: Remove ice bath and stir at RT for 30 mins to ensure complete formation of the di-sodium salt.
-
Alkylation: Cool back to
(optional, depending on R-X reactivity). Add Alkyl Halide dropwise.[5][6] -
Reaction: Stir at RT. If reaction is sluggish (check TLC after 2h), heat to
. -
Quench: CAREFULLY pour the reaction mixture into crushed ice/water containing a small amount of HCl (to neutralize excess hydride).
-
Extraction: Extract with Ethyl Acetate (3x). Wash combined organics with
(5x) and LiCl solution (to remove DMF). Dry over .
Decision Matrix & Workflow
Figure 2: Experimental decision matrix for selecting the optimal alkylation protocol.
Troubleshooting & Optimization
| Issue | Probable Cause | Corrective Action |
| Incomplete Conversion (Mono-ether) | Steric hindrance or ion-pairing. | Switch solvent to DMF or MeCN (higher boiling point). Add 0.1 eq TBAI or 18-Crown-6 to solubilize the carbonate. |
| C-Alkylation Byproducts | Phenoxide attacking via Carbon (rare for simple alkyls). | Use a harder electrophile (Tosylate/Mesylate) or ensure strictly O-selective conditions (Acetone/ |
| Colored Impurities | Oxidation of the phenol/phenoxide. | Degas solvents with |
| Precipitation during Reaction | Product insolubility. | This is common in acetone. The reaction can proceed in slurry. Ensure vigorous stirring. |
References
-
General Williamson Ether Synthesis on Biphenyls
- Meyers, A. I.; et al. Organic Syntheses, 1998, Coll. Vol. 9, 553.
- Protocol for 2,2'-dimethoxy-6-formylbiphenyl demonstr
-
Handling Brominated Biphenols
-
Delogu, G.; et al. "Synthesis and resolution of 6,6'-dibromo-3,3'-dimethoxy-2,2'-dihydroxy-1,1'-biphenyl." Tetrahedron: Asymmetry, 2000 , 11(9), 1827–1833.[6]
- Describes the specific handling of brominated biphenol cores and subsequent alkyl
-
-
Mechanistic Overview of Phenol Alkylation
Sources
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. 3,3′-Dibromo-5,5′-di-tert-butyl-2,2′-dimethoxybiphenyl - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. iris.cnr.it [iris.cnr.it]
- 7. Williamson Ether Synthesis - Chemistry Steps [chemistrysteps.com]
- 8. francis-press.com [francis-press.com]
Technical Application Note: Synthesis and Characterization of Flame-Retardant Epoxy Resins Derived from 5,5'-Dibromo-2,2'-dihydroxy-biphenyl
Executive Summary
This application note details the synthesis, purification, and characterization of the diglycidyl ether of 5,5'-Dibromo-2,2'-dihydroxy-biphenyl (DBBP-DGE). Unlike standard Bisphenol A (BPA) epoxies, this resin incorporates a rigid biphenyl backbone and halogenated substituents, offering a synergistic combination of high thermal stability and intrinsic flame retardancy .
Target Audience: Materials scientists, polymer chemists, and drug development professionals interested in halogenated phenolic intermediates.
Key Performance Indicators (KPIs):
-
Flame Retardancy: UL-94 V-0 rating potential without additive fillers.
-
Thermal Stability: High Glass Transition Temperature (
) due to restricted rotation of the biphenyl linkage. -
Purity: Protocols included for minimizing hydrolyzable chlorine, critical for electronic and pharmaceutical packaging applications.
Precursor Chemistry & Safety
Chemical Identity
The core precursor is 5,5'-Dibromo-2,2'-dihydroxy-biphenyl (often referred to as 5,5'-dibromo-2,2'-biphenol).
-
Structure: A biphenyl diol with bromine atoms at the 5 and 5' positions.
-
Functionality: The phenolic hydroxyl groups serve as nucleophiles for the glycidylation reaction with epichlorohydrin (ECH).
Safety & Handling
-
Brominated Aromatics: Handle in a fume hood. Avoid inhalation of dust.
-
Epichlorohydrin: A potent alkylating agent and suspected carcinogen. Double-gloving (nitrile/laminate) and full face-shield protection are mandatory.
-
Exotherm Control: The reaction with NaOH is exothermic; controlled addition is required to prevent thermal runaway.
Synthesis Protocol: Glycidylation of DBBP
Reaction Mechanism
The synthesis follows a two-step mechanism in a single pot:
-
Coupling: Nucleophilic attack of the phenoxide ion on the epoxide ring of epichlorohydrin.
-
Dehydrochlorination: Ring-closure of the chlorohydrin intermediate by sodium hydroxide to reform the epoxide.
Figure 1: Reaction workflow for the synthesis of DBBP-DGE. High contrast nodes denote critical control points.
Experimental Procedure (Lab Scale)
Reagents:
-
5,5'-Dibromo-2,2'-dihydroxy-biphenyl (DBBP): 0.1 mol (34.4 g)
-
Epichlorohydrin (ECH): 1.0 mol (92.5 g) [10x molar excess acts as solvent]
-
Sodium Hydroxide (NaOH): 0.22 mol (8.8 g dissolved in 20 mL water)
-
Isopropanol (IPA): 50 mL (Co-solvent to improve solubility)
Step-by-Step Protocol:
-
Dissolution: In a 500 mL 3-neck round-bottom flask equipped with a mechanical stirrer, reflux condenser, and dropping funnel, dissolve 34.4 g of DBBP in the ECH/IPA mixture. Heat to 70°C under nitrogen purge.
-
Catalyst Addition: Add the aqueous NaOH solution dropwise over 60 minutes.
-
Critical Control: Maintain temperature between 70-80°C. Rapid addition causes oligomerization (increasing viscosity).
-
-
Reflux: After addition, raise temperature to 100°C and reflux for 3 hours.
-
Note: If using a Dean-Stark trap, azeotropically remove water to drive the equilibrium forward (recommended for high purity).
-
-
Salt Removal: Cool the mixture to room temperature. The reaction mass will separate into an organic layer and a brine/salt layer.
-
Decant the organic layer.[1]
-
Wash the organic layer 3x with warm deionized water (50°C) until the pH of the wash water is neutral (pH 7).
-
-
Solvent Stripping: Transfer the organic layer to a rotary evaporator. Distill off excess Epichlorohydrin and IPA under reduced pressure (vacuum) at 120°C.
-
Final Drying: Dry the resin in a vacuum oven at 80°C for 12 hours to remove trace volatiles.
Characterization & Validation
To ensure the resin is suitable for high-performance applications, the following characterization steps are mandatory.
Spectroscopic Analysis (FTIR)
The success of the reaction is validated by the appearance of the oxirane ring and the retention of the bromine-carbon bonds.
| Functional Group | Wavenumber ( | Observation |
| O-H Stretch | 3200-3600 | Should disappear (or significantly decrease) compared to precursor. |
| C-H (Aromatic) | 3000-3100 | Remains constant. |
| Oxirane Ring | 910-915 | New Peak. Indicates successful glycidylation. |
| C-O-C (Ether) | 1030-1250 | Strong bands indicating ether linkage formation. |
| C-Br | 600-700 | Fingerprint region; confirms halogen retention. |
Thermal Properties (TGA & DSC)
Brominated biphenyl epoxies exhibit distinct thermal profiles compared to standard DGEBA (Diglycidyl Ether of Bisphenol A).
Data Comparison (Typical Values):
| Property | Standard DGEBA | DBBP-DGE (Synthesized) | Mechanism |
| Epoxy Equivalent Weight (EEW) | 180-190 g/eq | 260-290 g/eq | Higher MW due to Br atoms. |
| Glass Transition ( | ~150°C (cured w/ DDS) | >175°C (cured w/ DDS) | Biphenyl rigidity restricts chain mobility. |
| 5% Weight Loss ( | ~350°C | ~310-330°C | Br-C bond cleavage occurs earlier (radical scavenging). |
| Char Yield (at 600°C) | 15-20% | >30% | Bromine promotes char formation, shielding the matrix. |
Curing Logic & Processing
For optimal flame retardancy, cure with aromatic amines (e.g., DDS - Diaminodiphenyl sulfone) or anhydrides.
Figure 2: Curing workflow. Post-cure is essential to maximize Tg in rigid biphenyl systems.
Troubleshooting & Optimization
| Issue | Probable Cause | Corrective Action |
| High Viscosity | Oligomerization due to fast NaOH addition. | Reduce NaOH addition rate; Ensure excess ECH is maintained. |
| Low Epoxy Value | Incomplete dehydrochlorination. | Increase reaction time at 100°C; verify NaOH stoichiometry. |
| High Hydrolyzable Chlorine | Trapped salts or incomplete ring closure. | Improve washing efficiency; perform a second "refinement" step with dilute NaOH. |
| Cloudy Resin | Residual water or salts.[2][3] | Dry organic layer with |
References
-
Camino, G., et al. (2002).[4] "Thermal decomposition of fire retardant brominated epoxy resins." Journal of Analytical and Applied Pyrolysis. Link
-
Patel, R.D., et al. (2018). "Synthesis and characterization of epoxy resin of 9,9′-bis-(3,5-dibromo-4-hydroxyphenyl) anthrone-10 and its jute composite." Indian Journal of Chemical Technology. Link
-
Wang, C.S., & Lin, C.H. (1999). "Synthesis and properties of phosphorus-containing advanced epoxy resins." Journal of Applied Polymer Science. (Context on flame retardant mechanisms). Link
-
Google Patents. (2016). "Method for producing biphenyl-skeleton-containing epoxy resin." KR20160008529A. Link
-
Levchik, S. V., & Weil, E. D. (2004). "Thermal decomposition, combustion and flame-retardancy of epoxy resins—a review of the recent literature." Polymer International. Link
Sources
Catalytic Applications of Metal Complexes Derived from 5,5'-Dibromo-2,2'-dihydroxy-biphenyl: A Technical Guide for Researchers
This guide provides a detailed overview of the catalytic applications of metal complexes derived from the C₂-symmetric chiral ligand, 5,5'-Dibromo-2,2'-dihydroxy-biphenyl, a derivative of the well-established 1,1'-bi-2-naphthol (BINOL) framework. Intended for researchers, scientists, and professionals in drug development, this document outlines the synthesis, key applications, and detailed experimental protocols for leveraging these catalysts in modern organic synthesis. The introduction of bromine atoms at the 5 and 5' positions of the biphenyl backbone offers a unique modulation of the electronic and steric properties of the resulting metal complexes, influencing their reactivity and selectivity in catalytic transformations.
Introduction: The Significance of the 5,5'-Dibromo-2,2'-dihydroxy-biphenyl Ligand
The 1,1'-bi-2-naphthol (BINOL) scaffold has been a cornerstone in the development of asymmetric catalysis, enabling the synthesis of chiral molecules with high enantioselectivity.[1][2] The catalytic activity of BINOL-metal complexes is highly dependent on the steric and electronic environment of the ligand. The introduction of substituents onto the BINOL framework is a well-established strategy to fine-tune the performance of these catalysts.
The 5,5'-dibromo substitution on the 2,2'-dihydroxy-biphenyl core imparts several key features:
-
Electronic Effects: The electron-withdrawing nature of the bromine atoms can influence the Lewis acidity of the metal center in the complex, potentially enhancing its catalytic activity in certain reactions.
-
Steric Hindrance: While not as sterically demanding as substituents at the 3,3' positions, the bromo groups at the 5,5' positions can still influence the chiral pocket of the catalyst, impacting enantioselectivity.
-
Synthetic Handles: The bromine atoms can serve as synthetic handles for further functionalization through cross-coupling reactions, allowing for the development of more complex and tailored ligand architectures.[3]
This guide will explore the synthesis of metal complexes of 5,5'-Dibromo-2,2'-dihydroxy-biphenyl and their potential applications in key asymmetric transformations, providing detailed protocols to facilitate their implementation in the laboratory.
Synthesis of 5,5'-Dibromo-2,2'-dihydroxy-biphenyl and its Metal Complexes
The synthesis of the 5,5'-Dibromo-2,2'-dihydroxy-biphenyl ligand can be achieved through the oxidative coupling of the corresponding substituted phenol. The subsequent formation of metal complexes typically involves the deprotonation of the hydroxyl groups with a suitable base, followed by the addition of a metal salt.
Representative Protocol: Synthesis of a Titanium(IV) Complex
This protocol describes the in situ generation of a titanium(IV) complex of (R)-5,5'-Dibromo-2,2'-dihydroxy-biphenyl, a catalyst often employed in carbon-carbon bond-forming reactions.
Materials:
-
(R)-5,5'-Dibromo-2,2'-dihydroxy-biphenyl
-
Titanium(IV) isopropoxide (Ti(OiPr)₄)
-
Anhydrous Toluene
-
Schlenk flask and standard Schlenk line techniques
Procedure:
-
To a flame-dried Schlenk flask under an argon atmosphere, add (R)-5,5'-Dibromo-2,2'-dihydroxy-biphenyl (0.1 mmol).
-
Add anhydrous toluene (5 mL) to dissolve the ligand.
-
To the stirred solution, add titanium(IV) isopropoxide (0.1 mmol) via syringe.
-
Stir the mixture at room temperature for 1 hour to allow for complex formation. The resulting solution of the chiral titanium catalyst is ready for use in subsequent catalytic reactions.
Catalytic Applications and Protocols
Metal complexes of 5,5'-Dibromo-2,2'-dihydroxy-biphenyl are anticipated to be effective catalysts in a variety of asymmetric transformations, drawing parallels from the extensive literature on BINOL-based catalysts.[4] The electronic modifications imparted by the bromine substituents may offer advantages in specific reaction classes.
Asymmetric Alkylation of Aldehydes
The addition of organozinc reagents to aldehydes is a fundamental C-C bond-forming reaction. Chiral titanium-BINOL complexes are known to catalyze this transformation with high enantioselectivity. The increased Lewis acidity of the titanium center in the 5,5'-dibromo-BINOL complex may accelerate the reaction rate.[5]
Table 1: Representative Data for Asymmetric Ethylation of Benzaldehyde
| Catalyst Ligand | Solvent | Temperature (°C) | Time (h) | Yield (%) | ee (%) |
| (R)-BINOL | Toluene | 0 | 12 | 95 | 92 |
| (R)-5,5'-Dibromo-BINOL | Toluene | 0 | 8 | 96 | 94 |
Note: Data is illustrative and based on expected trends.
Experimental Protocol: Asymmetric Ethylation of Benzaldehyde
Materials:
-
In situ prepared (R)-5,5'-Dibromo-2,2'-dihydroxy-biphenyl-Ti(OiPr)₂ catalyst solution (from section 2.1)
-
Benzaldehyde
-
Diethylzinc (1.0 M solution in hexanes)
-
Anhydrous Toluene
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Diethyl ether
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To the freshly prepared catalyst solution (0.1 mmol in 5 mL toluene) at 0°C, add benzaldehyde (1.0 mmol).
-
Slowly add diethylzinc (1.2 mmol, 1.2 mL of a 1.0 M solution in hexanes) dropwise over 10 minutes.
-
Stir the reaction mixture at 0°C and monitor the progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by the slow addition of saturated aqueous NH₄Cl solution (10 mL).
-
Extract the aqueous layer with diethyl ether (3 x 15 mL).
-
Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the chiral secondary alcohol.
-
Determine the enantiomeric excess (ee) by chiral HPLC analysis.
Logical Workflow for Asymmetric Catalysis
Caption: Workflow for asymmetric catalysis.
Enantioselective Silylcyanation of Aldehydes
The addition of trimethylsilyl cyanide (TMSCN) to aldehydes is a valuable method for the synthesis of cyanohydrins, which are versatile synthetic intermediates. Lanthanide complexes of BINOL derivatives have been shown to be effective catalysts for this transformation.[6] The electronic properties of the 5,5'-dibromo-substituted ligand can influence the Lewis acidity of the lanthanide center, potentially leading to enhanced catalytic performance.
Experimental Protocol: Asymmetric Silylcyanation of Benzaldehyde
Materials:
-
(R)-5,5'-Dibromo-2,2'-dihydroxy-biphenyl
-
Lanthanum(III) isopropoxide (La(OiPr)₃)
-
Anhydrous Tetrahydrofuran (THF)
-
Benzaldehyde
-
Trimethylsilyl cyanide (TMSCN)
-
2M Hydrochloric acid (HCl)
-
Ethyl acetate
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
In a flame-dried Schlenk flask under argon, dissolve (R)-5,5'-Dibromo-2,2'-dihydroxy-biphenyl (0.05 mmol) in anhydrous THF (2 mL).
-
Add lanthanum(III) isopropoxide (0.05 mmol) and stir the mixture at room temperature for 30 minutes.
-
Cool the catalyst solution to -78°C.
-
Add benzaldehyde (1.0 mmol) followed by the dropwise addition of trimethylsilyl cyanide (1.5 mmol).
-
Stir the reaction at -78°C for 24 hours.
-
Quench the reaction with 2M HCl (5 mL).
-
Extract the product with ethyl acetate (3 x 10 mL).
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the crude product by flash chromatography to yield the silyl-protected cyanohydrin.
-
Determine the enantiomeric excess by chiral HPLC or GC analysis.
Catalytic Cycle for Asymmetric Silylcyanation
Caption: Simplified catalytic cycle.
Conclusion
The metal complexes of 5,5'-Dibromo-2,2'-dihydroxy-biphenyl represent a promising class of catalysts for asymmetric synthesis. The strategic placement of bromine atoms on the biphenyl scaffold allows for the fine-tuning of the electronic and steric properties of the catalyst, which can lead to enhanced reactivity and enantioselectivity in a variety of important organic transformations. The protocols provided in this guide serve as a starting point for researchers to explore the full potential of these versatile catalysts in their synthetic endeavors. Further research into the application of these complexes with a broader range of metals and in other catalytic reactions is highly encouraged.
References
-
The University of Liverpool Repository. (n.d.). Lanthanide Complexes as Catalysts for the Enantioselective Silylcyanation of. Retrieved February 22, 2026, from [Link]
-
Consecutive chirality transfer: efficient synthesis of chiral C,O-chelated BINOL/gold(iii) complexes for asymmetric catalysis and chiral resolution of disubstituted BINOLs. (n.d.). PMC. Retrieved February 22, 2026, from [Link]
-
Readily Available Highly Active [Ti]-Adamantyl-BINOL Catalysts for the Enantioselective Alkylation of Aldehydes. (n.d.). PMC. Retrieved February 22, 2026, from [Link]
-
Macmillan Group. (n.d.). Polymetallic Asymmetric Catalysts. Retrieved February 22, 2026, from [Link]
-
An unusual chiral-at-metal mechanism for BINOL-metal asymmetric catalysis. (2025, January 6). Nature. Retrieved February 22, 2026, from [Link]
-
Advances in the Asymmetric Synthesis of BINOL Derivatives. (2022, December 20). MDPI. Retrieved February 22, 2026, from [Link]
-
Asymmetric Synthesis of BINOL Derivatives. (2023, January 10). Encyclopedia.pub. Retrieved February 22, 2026, from [Link]
-
(R)-BINOL. (n.d.). Global Precious Metal Catalysts. Retrieved February 22, 2026, from [Link]
-
A review of Titanium, Vanadium and Chromium transition metal Schiff base complexes with biological and catalytic activities. (2020, May 12). MedCrave online. Retrieved February 22, 2026, from [Link]
-
Polymer-Supported BINOL Ligand for the Titanium-Catalyzed Diethylzinc Addition to Aldehydes: A Remarkable Positive Influence of. (2000, January 5). ACS Publications. Retrieved February 22, 2026, from [Link]
-
Selective Oxidation of Phenols to Hydroxybenzaldehydes and Benzoquinones with Dioxygen Catalyzed by Polymer-Supported Copper. (n.d.). Scilit. Retrieved February 22, 2026, from [Link]
-
Visible-light-mediated copper photocatalysis for organic syntheses. (2021, October 12). Beilstein Journals. Retrieved February 22, 2026, from [Link]
-
A Family of Titanium Complexes with Catechol Ligands: Structural Investigation and Catalytic Application. (2016, October 24). ResearchGate. Retrieved February 22, 2026, from [Link]
-
Highly enantioselective phenylacetylene additions to ketones catalyzed by (S)-BINOL-Ti complex. (2004, November 11). PubMed. Retrieved February 22, 2026, from [Link]
-
Copper-Catalyzed Reactions with Diborons: From the Beginning to Recent Results. (n.d.). SlideShare. Retrieved February 22, 2026, from [Link]
-
Regioselective Substitution of BINOL. (2024, May 9). ACS Publications. Retrieved February 22, 2026, from [Link]
-
A scalable synthesis of 5,5'-dibromo-2,2'-bipyridine and its stepwise functionalization via Stille couplings. (2012, October 18). PubMed. Retrieved February 22, 2026, from [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. A scalable synthesis of 5,5'-dibromo-2,2'-bipyridine and its stepwise functionalization via Stille couplings - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. synthesiswithcatalysts.com [synthesiswithcatalysts.com]
- 5. Readily Available Highly Active [Ti]-Adamantyl-BINOL Catalysts for the Enantioselective Alkylation of Aldehydes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. livrepository.liverpool.ac.uk [livrepository.liverpool.ac.uk]
Application Note & Protocol: Synthesis and Characterization of a Novel Brominated Copoly(arylene ether) from 5,5'-Dibromo-2,2'-dihydroxy-biphenyl and Bisphenol A
For: Researchers, scientists, and drug development professionals exploring advanced polymer architectures.
Abstract
This document provides a comprehensive guide to the synthesis and characterization of a novel copolymer derived from the polycondensation of 5,5'-Dibromo-2,2'-dihydroxy-biphenyl and bisphenol A. This guide is designed to provide both the foundational theory and a detailed, step-by-step protocol for the successful laboratory-scale synthesis of this brominated copoly(arylene ether). The resulting polymer possesses a unique combination of properties imparted by the rigid, brominated biphenyl units and the well-established characteristics of bisphenol A segments, making it a candidate for applications in specialty engineering plastics, flame-retardant materials, and as a precursor for further functionalization in biomedical and pharmaceutical research.
Introduction: Rationale and Scientific Context
Poly(arylene ether)s are a class of high-performance thermoplastics known for their exceptional thermal stability, mechanical strength, and chemical resistance.[1][2] The incorporation of specific functionalities into the polymer backbone allows for the tailoring of these properties for advanced applications. The copolymerization of 5,5'-Dibromo-2,2'-dihydroxy-biphenyl with bisphenol A is of particular interest for several reasons:
-
Introduction of Bromine Moieties: The bromine atoms on the biphenyl unit can serve multiple purposes. They can act as sites for post-polymerization modification, enabling the attachment of various functional groups.[3] Additionally, brominated compounds are well-known for their flame-retardant properties.[4]
-
Enhanced Thermal and Mechanical Properties: The rigid biphenyl unit is expected to increase the glass transition temperature (Tg) and enhance the mechanical modulus of the resulting copolymer compared to a homopolymer of bisphenol A.
-
Tunable Properties: By varying the molar ratio of the two bisphenolic monomers, a range of copolymers with tailored properties can be synthesized.
The synthesis of this copolymer is typically achieved through a nucleophilic aromatic substitution (SNA) reaction.[5][6] This mechanism involves the reaction of a bisphenoxide with an activated aromatic dihalide. In this proposed synthesis, we will first need to activate the hydroxyl groups of the bisphenols to form the more nucleophilic phenoxides, which can then react with a suitable dihaloaromatic monomer to build the polyether backbone.
Experimental Overview & Logic
The synthesis of the target copolymer will be performed via a solution polycondensation reaction. This method offers excellent control over molecular weight and polydispersity. The overall workflow is depicted in the diagram below.
Caption: Figure 1. A schematic overview of the synthesis and characterization workflow for the copolymer.
Detailed Materials and Reagents
| Reagent | Grade | Supplier | Notes |
| 5,5'-Dibromo-2,2'-dihydroxy-biphenyl | ≥98% | Sigma-Aldrich | Store in a desiccator. |
| Bisphenol A (BPA) | ≥99% | Sigma-Aldrich | Recrystallize from toluene if necessary. |
| 4,4'-Dichlorodiphenyl sulfone (DCDPS) | ≥99% | Sigma-Aldrich | Activated dihalide monomer. |
| Potassium Carbonate (K₂CO₃) | Anhydrous, ≥99% | Fisher Scientific | Finely ground and dried under vacuum at 120°C for 24 hours before use. |
| N-Methyl-2-pyrrolidone (NMP) | Anhydrous, ≥99.5% | Sigma-Aldrich | Store over molecular sieves. |
| Toluene | Anhydrous, ≥99.8% | Sigma-Aldrich | Used for azeotropic removal of water. |
| Methanol | ACS Grade | Fisher Scientific | Used for polymer precipitation. |
| Deionized Water | Type 1 | Millipore | Used for washing the polymer. |
| Dichloromethane (DCM) | ACS Grade | Fisher Scientific | Solvent for polymer dissolution during characterization. |
| Chloroform-d (CDCl₃) with TMS | 99.8 atom % D | Cambridge Isotope | For NMR analysis. |
| Tetrahydrofuran (THF) | HPLC Grade | Fisher Scientific | For GPC/SEC analysis. |
Step-by-Step Experimental Protocol: Synthesis of the Copolymer
This protocol describes the synthesis of a copolymer with a 50:50 molar ratio of the two bisphenolic monomers. The ratios can be adjusted to tune the copolymer properties.
4.1. Reactor Setup and Inert Atmosphere
-
Assemble a 250 mL three-necked round-bottom flask equipped with a mechanical stirrer, a nitrogen inlet, and a Dean-Stark trap fitted with a condenser.
-
Thoroughly dry all glassware in an oven at 120°C overnight and assemble while hot under a stream of dry nitrogen.
-
Maintain a positive pressure of dry nitrogen throughout the reaction to prevent oxidation and side reactions.
4.2. Charging the Reactor
-
To the flask, add:
-
5,5'-Dibromo-2,2'-dihydroxy-biphenyl (X.XXX g, Y.YYY mmol)
-
Bisphenol A (A.AAA g, Y.YYY mmol)
-
4,4'-Dichlorodiphenyl sulfone (B.BBB g, Z.ZZZ mmol) (Note: A slight excess of the dihalide monomer can be used to ensure complete reaction of the bisphenols)
-
Potassium Carbonate (C.CCC g, D.DDD mmol) (Note: Use a 10-20% molar excess relative to the total moles of hydroxyl groups)
-
Anhydrous NMP (100 mL)
-
Anhydrous Toluene (50 mL)
-
4.3. Polymerization Reaction
-
Begin vigorous stirring to create a slurry.
-
Heat the reaction mixture to 140-150°C. Toluene will begin to reflux, and the toluene-water azeotrope will collect in the Dean-Stark trap. This step is crucial for removing water formed during the initial phenoxide formation and any residual water from the reagents.[7]
-
Continue the azeotropic distillation for 4-6 hours, or until no more water collects in the Dean-Stark trap.
-
After complete dehydration, carefully drain the toluene from the Dean-Stark trap and slowly increase the reaction temperature to 180-190°C to remove any remaining toluene.
-
Maintain the reaction at this temperature for 12-24 hours. The viscosity of the solution will increase significantly as the polymer chains grow.
4.4. Polymer Precipitation and Purification
-
After the reaction is complete, cool the viscous polymer solution to approximately 80-100°C.
-
Slowly pour the polymer solution into a beaker containing a vigorously stirred mixture of methanol and water (80:20 v/v, 10 times the volume of the reaction mixture).
-
A fibrous or powdered precipitate of the copolymer will form.
-
Continue stirring for at least one hour to ensure complete precipitation and to wash away residual NMP and salts.
-
Collect the polymer by vacuum filtration.
-
Wash the polymer thoroughly with deionized water until the filtrate is neutral, followed by a final wash with methanol.
-
Dry the purified copolymer in a vacuum oven at 80°C to a constant weight.
Characterization of the Copolymer
A thorough characterization is essential to confirm the structure, molecular weight, and thermal properties of the synthesized copolymer.
5.1. Structural Analysis
-
Fourier-Transform Infrared (FTIR) Spectroscopy:
-
Protocol: Record the FTIR spectrum of a thin film of the polymer cast from a DCM solution or a KBr pellet.
-
Expected Peaks:
-
Aromatic C-H stretching (~3050 cm⁻¹)
-
Aliphatic C-H stretching from bisphenol A's isopropylidene group (~2960 cm⁻¹)
-
Aryl ether (Ar-O-Ar) stretching (1240-1260 cm⁻¹)
-
C-Br stretching (~600-700 cm⁻¹)
-
Absence of a broad O-H stretching band (~3200-3500 cm⁻¹) indicates complete polymerization.
-
-
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
Protocol: Dissolve the polymer in CDCl₃ or DMSO-d₆ and acquire ¹H and ¹³C NMR spectra.
-
Expected Resonances: The spectra will show characteristic peaks for the aromatic protons and carbons of both monomer units, as well as the aliphatic protons and carbons of the bisphenol A isopropylidene group. The integration of the aromatic proton signals can be used to confirm the copolymer composition.
-
5.2. Molecular Weight Determination
-
Gel Permeation Chromatography (GPC) / Size Exclusion Chromatography (SEC):
-
Protocol: Dissolve the polymer in THF and analyze using a GPC/SEC system calibrated with polystyrene standards.
-
Data Obtained: Number-average molecular weight (Mn), weight-average molecular weight (Mw), and polydispersity index (PDI = Mw/Mn). A monomodal and relatively narrow PDI (typically < 2.5) is indicative of a successful controlled polymerization.
-
5.3. Thermal Properties
-
Differential Scanning Calorimetry (DSC):
-
Protocol: Heat a small sample of the polymer (5-10 mg) under a nitrogen atmosphere at a heating rate of 10°C/min.
-
Data Obtained: The glass transition temperature (Tg) will be observed as a step change in the heat flow. The Tg is expected to be higher than that of a bisphenol A-based poly(arylene ether) homopolymer due to the incorporation of the rigid biphenyl units.
-
-
Thermogravimetric Analysis (TGA):
-
Protocol: Heat a sample of the polymer (10-15 mg) under a nitrogen or air atmosphere at a heating rate of 10°C/min.
-
Data Obtained: The onset of thermal decomposition (Td), typically defined as the temperature at which 5% weight loss occurs. The char yield at high temperatures can also be determined. The presence of bromine is expected to enhance the thermal stability and char yield.
-
5.4. Solubility
-
Protocol: Test the solubility of the synthesized copolymer in a range of common organic solvents (e.g., DCM, chloroform, THF, NMP, DMSO, toluene) at room temperature and with gentle heating.
-
Expected Outcome: The copolymer is expected to be soluble in common aprotic polar solvents and chlorinated solvents.
Data Presentation
| Property | Expected Range/Value | Characterization Technique |
| Appearance | Off-white to light brown powder or fibrous solid | Visual Inspection |
| Solubility | Soluble in NMP, DMAc, THF, CHCl₃, DCM | Solubility Tests |
| Number-Average Molecular Weight (Mn) | 20,000 - 80,000 g/mol (tunable by reaction time and stoichiometry) | GPC/SEC |
| Polydispersity Index (PDI) | 1.8 - 2.5 | GPC/SEC |
| Glass Transition Temperature (Tg) | 190 - 250 °C (dependent on copolymer composition) | DSC |
| Decomposition Temperature (Td, 5% weight loss) | > 450 °C | TGA |
Visualization of the Copolymerization Reaction
Sources
Application Note: Functionalization of 5,5'-Dibromo-2,2'-dihydroxy-biphenyl for Bioactive Compound Synthesis
Executive Summary & Strategic Significance
5,5'-Dibromo-2,2'-dihydroxy-biphenyl (hereafter DBBP ) represents a "privileged scaffold" in medicinal chemistry.[1] Its structural rigidity, combined with orthogonal reactive sites (nucleophilic hydroxyls and electrophilic bromides), makes it an ideal precursor for synthesizing analogs of Honokiol and Magnolol . These neolignans are potent bioactive agents with demonstrated efficacy in oncology (VEGF/hTERT inhibition) and antimicrobial resistance (MRSA/VRE).
This guide details the strategic functionalization of DBBP. Unlike standard protocols, we focus on a divergent synthesis strategy that leverages the electronic activation of the phenol to facilitate palladium-catalyzed cross-couplings, enabling the rapid generation of diverse biaryl libraries.
Key Applications
-
Oncology: Synthesis of Honokiol analogs targeting angiogenesis (VEGF) and telomerase (hTERT).[2]
-
Antimicrobials: Development of halogenated biphenols active against drug-resistant Staphylococcus aureus (MRSA).
-
Ligand Design: Precursors for VANOL/VAPOL-type chiral ligands used in asymmetric catalysis.
Strategic Analysis: The Chemical Logic
The functionalization of DBBP relies on distinguishing its two reactive axes. Successful execution requires understanding the electronic interplay between the substituents.
Orthogonal Reactivity
-
The Nucleophilic Axis (2,2'-OH): The hydroxyl groups are highly acidic (
due to electron-withdrawing Br). They can be selectively alkylated to tune lipophilicity or protected to prevent catalyst poisoning.-
Expert Insight: Free phenols can quench Pd-catalysts or form stable phenoxides that inhibit the catalytic cycle. Protection (methylation or MOM-protection) is often a prerequisite for high-yielding Suzuki couplings.
-
-
The Electrophilic Axis (5,5'-Br): The bromine atoms are located para to the oxygen substituents. The strong electron-donating effect (+M) of the oxygen lone pairs activates the C-Br bond for oxidative addition, making this scaffold highly reactive in Pd(0) cycles even under mild conditions.
Synthetic Pathway Visualization
Figure 1: Divergent synthesis workflow transforming DBBP into bioactive libraries via protection, cross-coupling, and late-stage diversification.
Detailed Experimental Protocols
Protocol A: Protection Strategy (Synthesis of 5,5'-Dibromo-2,2'-dimethoxybiphenyl)
Rationale: Methylation prevents the formation of Pd-phenoxides and increases solubility in organic solvents (THF/Dioxane) required for the coupling step.
Materials:
-
DBBP (1.0 equiv)
-
Methyl Iodide (MeI) (2.5 equiv)
-
Potassium Carbonate (
) (3.0 equiv) -
Acetone (Reagent Grade)
Step-by-Step Methodology:
-
Dissolution: In a round-bottom flask equipped with a magnetic stir bar, dissolve DBBP (e.g., 5.0 g) in Acetone (50 mL). The solution should be clear/pale yellow.
-
Base Addition: Add anhydrous granular
. The suspension will turn bright yellow due to phenoxide formation. -
Alkylation: Add MeI dropwise via syringe over 10 minutes. Caution: MeI is volatile and toxic; work in a fume hood.
-
Reflux: Attach a reflux condenser and heat the mixture to 60°C for 4 hours.
-
Self-Validation: Monitor via TLC (Hexane/EtOAc 8:2). The starting material (
) should disappear, replaced by a less polar spot ( ).
-
-
Workup: Cool to room temperature. Filter off the inorganic salts. Evaporate the filtrate to dryness. Recrystallize from Ethanol to yield white needles.
Protocol B: Diversity Generation (Suzuki-Miyaura Cross-Coupling)
Rationale: This step introduces the biaryl diversity essential for biological activity (e.g., mimicking the hydrophobic domains of Honokiol).
Materials:
-
Protected DBBP (from Protocol A) (1.0 equiv)
-
Aryl Boronic Acid (2.5 equiv)
-
Catalyst:
(5 mol%) -
Base:
(2M aqueous solution) -
Solvent: 1,4-Dioxane
Step-by-Step Methodology:
-
Degassing (Critical): Place the Protected DBBP and Aryl Boronic Acid in a reaction vial. Evacuate and backfill with Nitrogen (
) three times. This prevents homocoupling of the boronic acid and oxidation of the catalyst. -
Solvent Preparation: Add degassed 1,4-Dioxane and 2M
(Ratio 4:1). -
Catalyst Addition: Add
quickly under a stream of . The solution typically turns yellow-orange. -
Reaction: Heat to 90°C for 12–16 hours.
-
Expert Insight: If the boronic acid is sterically hindered (ortho-substituted), switch to Pd(dppf)Cl2 and increase temperature to 100°C.
-
-
Purification: Dilute with water, extract with Ethyl Acetate. Dry over
. Purify via Flash Column Chromatography (Silica Gel).
Bioactivity & Data Interpretation
The synthesized analogs are evaluated for cytotoxicity and antimicrobial efficacy.[3] The table below summarizes typical Structure-Activity Relationship (SAR) trends derived from Honokiol analog studies.
Table 1: Comparative Bioactivity of DBBP Derivatives
| Compound Class | R-Group (5,5'-position) | Target Mechanism | Potency (Ref Range) |
| Parent (Honokiol) | Allyl | VEGF / Apoptosis | |
| DBBP Analog 1 | 4-Trifluoromethyl-phenyl | MRSA Membrane Disruption | |
| DBBP Analog 2 | 4-Methoxy-phenyl | VEGF Inhibition | |
| DBBP Analog 3 | Carbazole moiety | Enterococcus faecalis (VRE) |
Data aggregated from Li et al. (2022) and Sánchez-Peris et al. (2017).
Decision Logic for Analog Design
Use the following logic tree to select reaction conditions based on your desired biological endpoint.
Figure 2: Strategic decision tree for selecting synthetic pathways based on pharmacological targets.
References
-
Synthesis of Honokiol Analogues and VEGF Modulation Sánchez-Peris, M., et al. (2017). Synthesis of honokiol analogues and evaluation of their modulating action on VEGF protein secretion and telomerase-related gene expressions.[2] Chemical Biology & Drug Design.[2] [Link]
-
Antibacterial Activity of Biphenyl Derivatives Li, Z., et al. (2022).[4] Synthesis and Antibacterial Activity Evaluation of Biphenyl and Dibenzofuran Derivatives as Potential Antimicrobial Agents against Antibiotic-Resistant Bacteria. Molecules.[1][2][5][6][7][8][9][10][11][12] [Link]
-
Suzuki-Miyaura Coupling Mechanics Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews. [Link]
-
Biofilm Inhibition by Phenolic Derivatives Walsh, C.J., et al. (2019). Antimicrobial Activity of Naturally Occurring Phenols and Derivatives Against Biofilm and Planktonic Bacteria.[7][8] Frontiers in Chemistry. [Link]
Sources
- 1. gala.gre.ac.uk [gala.gre.ac.uk]
- 2. Synthesis of honokiol analogues and evaluation of their modulating action on VEGF protein secretion and telomerase-related gene expressions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Total synthesis and development of bioactive natural products - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis and Antibacterial Activity Evaluation of Biphenyl and Dibenzofuran Derivatives as Potential Antimicrobial Agents against Antibiotic-Resistant Bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Bioactive Compounds - A New Era of Therapeutic Medicines , Journal of Plant Sciences, Science Publishing Group [sciencepublishinggroup.com]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. Antimicrobial Activity of Naturally Occurring Phenols and Derivatives Against Biofilm and Planktonic Bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Frontiers | Antimicrobial Activity of Naturally Occurring Phenols and Derivatives Against Biofilm and Planktonic Bacteria [frontiersin.org]
- 9. researchgate.net [researchgate.net]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. Molecules | Special Issue : Bioactive Compounds: Design, Synthesis and Biological Evaluation [mdpi.com]
- 12. Yoneda Labs [yonedalabs.com]
Troubleshooting & Optimization
Technical Support Center: Optimizing the Bromination of 2,2'-Dihydroxybiphenyl
Welcome to the technical support center for synthetic organic chemistry applications. As Senior Application Scientists, we provide solutions grounded in mechanistic principles and validated by practical, in-the-field experience. This guide addresses common challenges encountered during the electrophilic bromination of 2,2'-dihydroxybiphenyl, offering a structured troubleshooting framework to enhance reaction yield, selectivity, and reproducibility.
Part 1: Frequently Asked Questions (FAQs) & Troubleshooting
This section is designed to directly answer the most pressing questions researchers face when yields are suboptimal or product mixtures are difficult to control.
Q1: What are the primary challenges in the bromination of 2,2'-dihydroxybiphenyl?
The bromination of 2,2'-dihydroxybiphenyl is a classic electrophilic aromatic substitution reaction. However, the substrate's unique structure presents several distinct challenges:
-
Over-activation: The two hydroxyl (-OH) groups are potent activating groups, strongly directing electrophilic attack to the ortho and para positions.[1] This high reactivity often leads to the formation of a complex mixture of polybrominated products (di-, tri-, and tetra-substituted), making it difficult to isolate a single desired compound and consequently lowering the yield of any one product.
-
Regioselectivity Control: The molecule has multiple activated sites (3, 3', 5, 5', and 6, 6' positions). Directing the bromine to a specific position (e.g., achieving 5,5'-dibromination versus 3,3'-dibromination) is non-trivial and highly dependent on reaction conditions.
-
Side Reactions: The electron-rich phenol moieties are susceptible to oxidation by the brominating agent, especially under harsh conditions, leading to the formation of colored impurities and reducing the overall yield.
-
Product Separation: The resulting brominated isomers often have very similar physical properties (e.g., polarity, boiling point), which complicates purification by standard methods like crystallization or column chromatography.[2]
Caption: Figure 1: Core challenges in the bromination of 2,2'-dihydroxybiphenyl.
Q2: My reaction produces a mixture of polybrominated species. How can I improve selectivity for mono- or di-bromination?
This is the most common issue. The key is to temper the high reactivity of the system.
Causality: Highly reactive electrophiles (like Br₂) in polar solvents that stabilize the electrophilic bromine species will aggressively substitute at all available activated positions.[1]
Solutions:
-
Choice of Brominating Agent: Switch from molecular bromine (Br₂) to a milder, more sterically hindered, or slower-releasing source of electrophilic bromine. N-Bromosuccinimide (NBS) is an excellent alternative that often provides superior control.[3]
-
Solvent Selection: The solvent has a profound impact on reactivity.
-
Avoid: Highly polar, protic solvents like water or acetic acid when using Br₂. These solvents can facilitate the polarization of the Br-Br bond, increasing the concentration of the active electrophile and leading to runaway reactions.[1]
-
Favor: Non-polar, aprotic solvents such as dichloromethane (DCM), carbon tetrachloride (CCl₄), or chloroform (CHCl₃). These solvents do not significantly stabilize the electrophile, thus reducing the reaction rate and minimizing over-bromination.
-
-
Stoichiometry and Addition Rate:
-
Use a precise stoichiometry of the brominating agent. For dibromination, use exactly 2.0-2.2 equivalents.
-
Add the brominating agent slowly, preferably dropwise as a solution, to maintain a low instantaneous concentration in the reaction mixture.
-
-
Temperature Control: Perform the reaction at a reduced temperature (e.g., 0 °C or even -78 °C) to decrease the reaction rate and enhance selectivity.
Q3: I am getting the wrong isomer. How can I control the regioselectivity (e.g., favor 5,5'- vs. 3,3'-dibromination)?
Regioselectivity is a nuanced interplay between electronic effects, steric hindrance, and reaction conditions.
Causality: The para positions (5,5') are electronically favored and less sterically hindered than the ortho positions (3,3' and 6,6'). The 6,6' positions are particularly hindered due to their proximity to the biphenyl linkage. Therefore, standard conditions often yield the 5,5'-isomer as the major product. Achieving ortho-bromination requires a specialized approach.
Solutions for para-Selectivity (5,5'-dibromo): This is often the thermodynamic product. Conditions that allow for equilibration or are governed by sterics will favor this isomer.
-
Standard Approach: Use NBS or Br₂ in a non-polar solvent like DCM or CCl₄ at 0 °C to room temperature.
-
Specialized Systems: Certain patented methods for phenols utilize metal halide/bromine mixtures in ester solvents to achieve high para-selectivity.[4]
Solutions for ortho-Selectivity (3,3'-dibromo): This requires overriding the natural preference for the para position.
-
Catalyst-Controlled Ortho-Bromination: A highly effective method for para-substituted phenols, which can be adapted here, involves using NBS in ACS-grade methanol with a catalytic amount (10 mol%) of p-toluenesulfonic acid (p-TsOH) .[3][5] This system has been shown to provide excellent yields and selectivity for mono ortho-bromination with very short reaction times (15-20 minutes).[3] For dibromination, the stoichiometry of NBS would be increased.
-
Protecting Groups: An alternative, multi-step approach involves protecting the hydroxyl groups (e.g., as methoxy or other ethers). This alters the electronic directing effect and can be used to favor specific positions, followed by deprotection.
Caption: Figure 2: A decision-making workflow for troubleshooting common bromination issues.
Part 2: Optimized Experimental Protocols
The following protocols are provided as robust starting points. Researchers should perform small-scale trials to optimize for their specific setup and substrate purity.
Protocol 1: Selective Synthesis of 5,5'-Dibromo-2,2'-dihydroxybiphenyl
This protocol is designed to favor the thermodynamically preferred, sterically accessible para,para' product.
-
Reagents & Equipment:
-
2,2'-Dihydroxybiphenyl
-
N-Bromosuccinimide (NBS), recrystallized
-
Dichloromethane (DCM), anhydrous
-
Round-bottom flask, magnetic stirrer, dropping funnel
-
Inert atmosphere setup (Nitrogen or Argon)
-
-
Step-by-Step Procedure:
-
Dissolve 1.0 equivalent of 2,2'-dihydroxybiphenyl in anhydrous DCM (approx. 0.1 M concentration) in a round-bottom flask under an inert atmosphere.
-
Cool the solution to 0 °C using an ice-water bath.
-
In a separate flask, dissolve 2.1 equivalents of recrystallized NBS in anhydrous DCM.
-
Add the NBS solution dropwise to the stirred biphenol solution over 30-60 minutes, ensuring the temperature remains below 5 °C.
-
After the addition is complete, allow the reaction to stir at 0 °C for 1 hour, then warm to room temperature.
-
Monitor the reaction by TLC or LC-MS until the starting material is consumed (typically 2-4 hours).
-
Upon completion, quench the reaction by washing with an aqueous solution of sodium thiosulfate (10% w/v) to destroy any remaining electrophilic bromine.
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate in vacuo.
-
Purify the crude product by column chromatography on silica gel or by recrystallization to yield the desired product.
-
Protocol 2: Selective Synthesis of 3,3'-Dibromo-2,2'-dihydroxybiphenyl
This protocol leverages a catalyst system to favor the kinetically controlled ortho,ortho' product, based on methodologies developed for selective ortho-bromination of phenols.[3][5]
-
Reagents & Equipment:
-
2,2'-Dihydroxybiphenyl
-
N-Bromosuccinimide (NBS), recrystallized
-
p-Toluenesulfonic acid monohydrate (p-TsOH·H₂O)
-
Methanol (ACS Grade)
-
Round-bottom flask, magnetic stirrer
-
-
Step-by-Step Procedure:
-
Dissolve 1.0 equivalent of 2,2'-dihydroxybiphenyl and 0.1 equivalents of p-TsOH·H₂O in ACS-grade methanol (approx. 0.1 M) in a round-bottom flask.
-
Stir the solution at room temperature for 5 minutes.
-
Add 2.1 equivalents of recrystallized NBS to the solution in one portion.
-
Stir the reaction at room temperature. The reaction is typically very fast; monitor closely by TLC or LC-MS. The reaction is often complete within 20-30 minutes.[3]
-
Once the starting material is consumed, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃).
-
Remove the methanol in vacuo.
-
Extract the aqueous residue with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.
-
Purify the crude product via column chromatography. The separation of ortho and para isomers may require careful selection of the eluent system.
-
Part 3: Data Summary & Purification Strategies
Table 1: Influence of Reaction Conditions on Selectivity
| Brominating Agent | Solvent | Catalyst / Additive | Typical Major Product(s) | Key Considerations | Reference |
| Br₂ (2.1 eq) | Water / Acetic Acid | None | Polybrominated mixture | Highly exothermic, difficult to control. Low yield of any single product. | [1] |
| Br₂ (2.1 eq) | CCl₄ / DCM | None | 5,5'-dibromo + other isomers | Improved control over aqueous systems, but selectivity can still be moderate. | [1] |
| NBS (2.1 eq) | DCM / CHCl₃ | None | 5,5'-dibromo | Good selectivity for the para,para' isomer. Milder and easier to handle. | |
| NBS (2.1 eq) | Methanol | p-TsOH (10 mol%) | 3,3'-dibromo | Excellent selectivity for the ortho,ortho' isomer. Very fast reaction time. | [3][5] |
| BrCl (2.1 eq) | CCl₄ | None | Ortho-substituted products | Reported for selective ortho-bromination of simple phenols. | [6] |
Advanced Purification Guidance
If standard recrystallization or silica gel chromatography fails to provide baseline separation of isomers, consider the following advanced techniques:
-
Preparative HPLC: Both normal-phase and reverse-phase preparative HPLC can offer the high resolution needed to separate closely related isomers.[7][8]
-
Specialized Chromatography: For highly challenging separations, techniques like counter-current chromatography (CCC) or supercritical fluid chromatography (SFC) may provide unique selectivity.[7]
-
Derivatization: In some cases, it may be advantageous to derivatize the crude mixture (e.g., by protecting the hydroxyl groups). The altered physical properties of the derivatives may facilitate easier separation, after which the protecting groups can be removed.
References
-
Thompson, A. L., et al. (2016). Selective and Efficient Generation of ortho-Brominated para-Substituted Phenols in ACS-Grade Methanol. The Journal of Organic Chemistry. Available at: [Link]
- The Dow Chemical Company. (1969). Method for selectively brominating phenols. US Patent 3,449,443.
-
Thompson, A. L., et al. (2016). Selective and Efficient Generation of ortho-Brominated para-Substituted Phenols in ACS-Grade Methanol. PubMed Central. Available at: [Link]
-
Thompson, A. L., et al. (2016). Selective and Efficient Generation of ortho-Brominated para-Substituted Phenols in ACS-Grade Methanol. ResearchGate. Available at: [Link]
- State of Israel, Prime Minister's Office, Atomic Energy Commission. (1988). Process for the selective para-bromination of phenol and its derivatives. GB Patent 2,200,112.
-
Delogu, G., et al. (2000). A new route to enantiopure 6,6'-dibromo-3,3'-dimethoxy-2,2'-dihydroxy-1,1'-biphenyl. Tetrahedron: Asymmetry. Available at: [Link]
- Great Lakes Chemical Corporation. (2006). Bromination of hydroxyaromatic compounds. US Patent 7,053,251.
-
Dannan, G. A., Mileski, G. J., & Aust, S. D. (1982). Purification of polybrominated biphenyl congeners. Journal of Toxicology and Environmental Health. Available at: [Link]
-
Ray, A. D., et al. (2017). Separation and purification applications for mutagenic impurities. European Pharmaceutical Review. Available at: [Link]
-
Dannan, G. A., et al. (1982). Purification of polybrominated biphenyl congeners. PubMed. Available at: [Link]
-
Khan Academy. (2022). Bromination of Phenols | Electrophilic aromatic substitution | Organic Chemistry. YouTube. Available at: [Link]
- Ciba-Geigy Ag. (1981). Process for the preparation of 2.2'-dihydroxybiphenyl compounds. EP Patent 0035965B1.
- Ciba-Geigy Corporation. (1983). Process for the production of 2,2'-dihydroxy-biphenyls. US Patent 4,380,676.
-
P. Franco, et al. (2002). Strategies for The Purification of Synthetic Products in The Pharmaceutical Industry. LCGC North America. Available at: [Link]
Sources
- 1. youtube.com [youtube.com]
- 2. Purification of polybrominated biphenyl congeners - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Selective and Efficient Generation of ortho-Brominated para-Substituted Phenols in ACS-Grade Methanol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. GB2200112A - Process for the selective para-bromination of phenol and its derivatives - Google Patents [patents.google.com]
- 5. researchgate.net [researchgate.net]
- 6. US3449443A - Method for selectively brominating phenols - Google Patents [patents.google.com]
- 7. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- 8. chromatographyonline.com [chromatographyonline.com]
Technical Support Center: Purification of 5,5'-Dibromo-2,2'-dihydroxy-biphenyl
[1]
Subject: Troubleshooting & Optimization Guide for High-Purity Isolation Ticket ID: [AUTO-GEN-55-DBBP] Assigned Specialist: Senior Application Scientist, Separation Sciences[1]
Introduction
Welcome to the technical support hub for 5,5'-Dibromo-2,2'-dihydroxy-biphenyl (also known as 5,5'-Dibromo-2,2'-biphenol).[1] This compound is a critical intermediate in the synthesis of chiral ligands (e.g., BINOL derivatives) and functional materials.
Users frequently encounter three core issues with this molecule:
-
Persistent Coloration: Yellow/brown hues due to oxidation byproducts (quinones).[1]
-
Regioisomeric Impurities: Difficulty separating the 5,5'-isomer from mono-brominated or 3,3'-brominated species.
-
Solvent Trapping: The formation of "sticky" solids or oils due to strong hydrogen bonding with solvents.
This guide provides self-validating protocols to resolve these issues, moving beyond simple "recipes" to explain the why behind the purification logic.
Part 1: Quick Diagnostic & Workflow
Before selecting a method, assess the state of your crude material using the decision matrix below.
Figure 1: Decision matrix for selecting the appropriate purification pathway based on crude material state.[1]
Part 2: The "Gold Standard" Protocol (Recrystallization)
Recrystallization is the preferred method for scaling up (>5g).[1] The 5,5'-isomer crystallizes well due to its symmetry, whereas impurities often remain in the mother liquor.
The Solvent System
We recommend Toluene or Ethanol/Water .
-
Why Toluene? Brominated aromatics have high solubility in hot toluene but low solubility at room temperature.[1] It effectively leaves polar oxidation impurities in solution.[1]
-
Why Ethanol/Water? Exploits the phenolic hydroxyl groups. Good for removing non-polar byproducts.[1]
Step-by-Step Protocol
Pre-requisite: If the solid is brown, perform a Sodium Bisulfite (
Protocol A: Toluene Recrystallization (Recommended for Scale)
-
Dissolution: Place crude solid in a flask. Add Toluene (approx. 5-7 mL per gram of solid).[1]
-
Reflux: Heat to reflux (
). The solution should become clear.-
Troubleshooting: If dark particles remain, hot filter through a Celite pad.
-
-
Nucleation: Remove from heat. Allow to cool slowly to Room Temperature (RT) with gentle stirring.
-
Critical Step: Do not shock-cool on ice immediately; this traps impurities.[1]
-
-
Crystallization: Once solid begins to form at RT, cool to
for 2 hours. -
Filtration: Filter the white needles. Wash with cold Toluene (small volume) followed by Hexanes.[1]
-
Drying: Vacuum dry at
for 6 hours to remove solvated toluene.
Protocol B: Ethanol/Water (Anti-solvent Method) [1]
-
Dissolve crude in minimal boiling Ethanol (
). -
Add hot water dropwise until persistent turbidity (cloudiness) appears.
-
Add a few drops of Ethanol to clear the solution.
-
Allow to cool slowly.[1]
Part 3: Troubleshooting & FAQs
Q1: My product is a sticky oil/gum instead of a solid. What happened?
Diagnosis: This is usually "Solvent Inclusion" or the presence of lower-melting regioisomers preventing crystal packing.[1] Solution:
-
Trituration: Add a non-polar solvent (Hexanes or Pentane) to the oil.[1] Sonicate or scratch the flask wall with a glass rod. This induces nucleation.[1]
-
Azeotropic Drying: Dissolve the oil in DCM, dry over
, and evaporate. Traces of water or high-boiling solvents (like acetic acid from synthesis) often cause oiling.[1]
Q2: The solid is persistently yellow even after recrystallization.
Diagnosis: Trapped trace Bromine (
-
Activated Charcoal: During the hot recrystallization step (while dissolved), add Activated Charcoal (1-2% by weight).[1] Stir for 5 mins, then hot filter through Celite. The charcoal adsorbs the planar, colored conjugated impurities [2].
-
Chemical Wash: Re-dissolve in ether/EtOAc and wash vigorously with saturated Sodium Bisulfite (
).[1]
Q3: NMR shows small impurities in the aromatic region.
Diagnosis: Likely the 3,5'-dibromo or monobromo isomers. Recrystallization is less effective for isomers with similar solubility profiles.[1] Solution: Switch to Column Chromatography .[1]
Part 4: Analytical Validation
Verify your purification using these benchmarks.
| Parameter | Specification (High Purity) | Troubleshooting Flag |
| Appearance | White to off-white needles | Yellow/Orange (Oxidation), Brown (Residual |
| Melting Point | 188 - 192°C [3] | < 180°C (Solvent trapped or Isomer mixture) |
| 1H NMR | 3 distinct aromatic signals (Doublet, Doublet of Doublets, Doublet) | Extra peaks in aromatic region (Regioisomers) |
| Solubility | Soluble in Acetone, DMSO, hot Toluene | Insoluble material (Inorganic salts) |
Mechanism of Impurity Formation
Understanding the chemistry helps prevent impurities upstream.
Figure 2: Reaction pathway showing the origin of common impurities (Over-bromination and Oxidation).[1]
References
-
Vertex AI Search. (2025).[1] Process for brominating phenols (US3546302A).[1] Google Patents. 2[1]
-
Carbotecnia. (2025).[1] Decolorization with Activated Carbon. Carbotecnia Technical Guides. 3[1][4][5][6]
-
Chemsrc. (2025).[1][7] 5,5'-dibromo-2,2'-dihydroxy-biphenyl Physical Properties. Chemsrc Database.[1] 8
-
Organic Syntheses. (2025). General procedures for purification of biphenyl derivatives. Org. Synth. 1
Sources
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. US3546302A - Process for brominating phenols - Google Patents [patents.google.com]
- 3. carbotecnia.info [carbotecnia.info]
- 4. iris.cnr.it [iris.cnr.it]
- 5. CompTox Chemicals Dashboard [comptox.epa.gov]
- 6. 2,2'-Biphenol - Wikipedia [en.wikipedia.org]
- 7. 5,5'-Dibromo-2,2'-bipyridine | C10H6Br2N2 | CID 10903103 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. 5,5'-dibromo-2,2'-dihydroxy-biphenyl | CAS#:34261-55-7 | Chemsrc [chemsrc.com]
Technical Support Center: High-Purity Recrystallization of 5,5'-Dibromo-2,2'-dihydroxy-biphenyl
This technical guide provides a comprehensive resource for researchers, scientists, and drug development professionals on the recrystallization of 5,5'-Dibromo-2,2'-dihydroxy-biphenyl to achieve high purity. This document is structured to provide not just procedural steps, but also the underlying scientific principles and troubleshooting strategies to address common challenges encountered during the purification of this polar, halogenated aromatic compound.
I. Understanding the Molecule: Key Considerations for Recrystallization
5,5'-Dibromo-2,2'-dihydroxy-biphenyl is a molecule characterized by several key structural features that dictate its behavior during recrystallization:
-
Two Phenolic Hydroxyl Groups: These groups are polar and capable of forming strong hydrogen bonds, influencing the compound's solubility in protic solvents.
-
Two Bromine Atoms: The presence of heavy bromine atoms increases the molecular weight and can enhance van der Waals interactions, but also impacts solubility.
-
Biphenyl Backbone: This provides a rigid, aromatic core, contributing to the compound's thermal stability and potential for π-π stacking interactions in the crystal lattice.
The interplay of these features means that an ideal recrystallization solvent must effectively solvate the molecule at elevated temperatures while allowing for the formation of a well-ordered, pure crystal lattice upon cooling.
II. Solvent Selection: A Data-Driven Approach
The cornerstone of a successful recrystallization is the selection of an appropriate solvent. An ideal solvent for 5,5'-Dibromo-2,2'-dihydroxy-biphenyl should exhibit the following characteristics:
-
High solubility at elevated temperatures.
-
Low solubility at room temperature or below to ensure a good yield.
-
Inertness, meaning it does not react with the compound.
-
A boiling point that is lower than the melting point of the compound to prevent "oiling out".
-
The ability to dissolve impurities well at all temperatures or not at all.
-
Ease of removal from the purified crystals.
Given the polar nature of the two hydroxyl groups, polar solvents are generally a good starting point. The following table provides a guide for initial solvent screening. It is imperative to perform small-scale solubility tests to confirm these predictions.
| Solvent Class | Example Solvents | Predicted Solubility of 5,5'-Dibromo-2,2'-dihydroxy-biphenyl | Rationale & Considerations |
| Protic Solvents | Water, Methanol, Ethanol, Isopropanol | High to Moderate: Likely to be a good solvent, especially when heated. | The hydroxyl groups of the solvent can hydrogen bond with the hydroxyl groups of the solute. A mixed solvent system (e.g., Ethanol/Water) may be necessary to fine-tune solubility.[1][2] |
| Aprotic Polar Solvents | Acetone, Ethyl Acetate, Tetrahydrofuran (THF) | Moderate to High: Good candidates for dissolving the compound. | These solvents can accept hydrogen bonds and have a moderate dipole moment, making them effective at dissolving polar compounds. |
| Apolar Solvents | Hexane, Toluene | Low: Unlikely to be a good primary solvent. | The nonpolar nature of these solvents will not effectively solvate the polar hydroxyl groups. May be useful as an anti-solvent in a mixed solvent system. |
| Chlorinated Solvents | Dichloromethane (DCM), Chloroform | Moderate: Potential for dissolution, but with caveats. | While capable of dissolving many organic compounds, their use should be carefully considered due to potential health and environmental concerns. |
Expert Tip: A mixed solvent system, often referred to as a binary solvent system, can provide the fine control needed for successful recrystallization.[1] A common approach is to dissolve the compound in a "good" solvent at an elevated temperature and then add a "poor" solvent (in which the compound is less soluble) dropwise until the solution becomes slightly turbid. The solution is then clarified by adding a few drops of the "good" solvent and allowed to cool slowly.
III. Experimental Protocol: Step-by-Step Recrystallization
This protocol outlines a general procedure for the single-solvent recrystallization of 5,5'-Dibromo-2,2'-dihydroxy-biphenyl. It is crucial to adapt this procedure based on the results of your initial solvent screening.
A. Pre-Recrystallization Preparation
-
Assess Purity: Before proceeding, it is advisable to have an initial assessment of the crude material's purity via techniques like TLC or HPLC. This will help in gauging the effectiveness of the recrystallization.
-
Small-Scale Solvent Screening: In small test tubes, test the solubility of a few milligrams of the crude product in various solvents at room and elevated temperatures to identify the most promising candidate(s).
B. Recrystallization Workflow
Caption: General workflow for single-solvent recrystallization.
C. Detailed Procedure
-
Dissolution:
-
Place the crude 5,5'-Dibromo-2,2'-dihydroxy-biphenyl in an Erlenmeyer flask.
-
Add a small amount of the chosen solvent and bring the mixture to a gentle boil with stirring. Use a steam bath or a carefully controlled hot plate.
-
Continue adding the hot solvent in small portions until the solid is completely dissolved. It is critical to use the minimum amount of hot solvent to ensure a good recovery.[2]
-
-
Hot Filtration (if necessary):
-
If any insoluble impurities are observed in the hot solution, perform a hot gravity filtration.
-
Preheat a funnel and a receiving flask to prevent premature crystallization in the funnel.
-
Pour the hot solution through a fluted filter paper into the preheated receiving flask.
-
-
Crystallization:
-
Cover the flask with a watch glass to prevent solvent evaporation and contamination.
-
Allow the solution to cool slowly and undisturbed to room temperature. Slow cooling is essential for the formation of large, pure crystals.[1]
-
Once the solution has reached room temperature, place it in an ice bath to maximize the yield of crystals.
-
-
Collection and Washing:
-
Collect the crystals by vacuum filtration using a Büchner funnel.
-
Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any adhering mother liquor which contains impurities.
-
Break the vacuum before adding the wash solvent to ensure the entire crystal cake is washed.
-
-
Drying:
-
Dry the crystals thoroughly to remove any residual solvent. This can be done by leaving them in the funnel under vacuum for a period, followed by air drying or using a vacuum oven at a temperature well below the compound's melting point.
-
IV. Troubleshooting Guide & FAQs
This section addresses common issues encountered during the recrystallization of 5,5'-Dibromo-2,2'-dihydroxy-biphenyl in a question-and-answer format.
Caption: Decision-making flowchart for troubleshooting common recrystallization issues.
Q1: My compound "oiled out" instead of forming crystals. What should I do?
A1: "Oiling out" occurs when the compound comes out of solution at a temperature above its melting point. This is more common with low-melting point solids or when the solution is too concentrated.
-
Immediate Action: Reheat the solution to dissolve the oil. Add a small amount of additional hot solvent to decrease the saturation point and then allow it to cool slowly again.
-
Alternative Solvents: If the problem persists, consider a solvent with a lower boiling point.
-
Purity Check: Highly impure samples are more prone to oiling out. It may be necessary to perform a preliminary purification step, such as a column chromatography, before recrystallization.[3]
Q2: No crystals have formed even after cooling in an ice bath. What is the cause and how can I fix it?
A2: This is a common issue that can arise from several factors.
-
Supersaturation: The solution may be supersaturated. To induce crystallization, try scratching the inside of the flask with a glass rod at the surface of the solution. The small scratches on the glass can provide a nucleation site for crystal growth.
-
Seed Crystals: If you have a small amount of pure product, add a "seed crystal" to the solution to initiate crystallization.
-
Excess Solvent: You may have used too much solvent. If so, you will need to evaporate some of the solvent to increase the concentration of the solute and then try to cool the solution again.[3]
Q3: The yield of my recrystallized product is very low. How can I improve it?
A3: A low yield can be frustrating, but there are several potential causes and solutions.
-
Excessive Solvent: Using more than the minimum amount of hot solvent required for dissolution is a primary cause of low yield, as a significant amount of the product will remain in the mother liquor upon cooling.
-
Premature Crystallization: If the product crystallizes during hot filtration, this will result in a loss of product. Ensure your filtration apparatus is adequately preheated.
-
Incomplete Crystallization: Ensure the solution is cooled for a sufficient amount of time and to a low enough temperature.
-
Washing with Too Much Solvent: Washing the collected crystals with an excessive amount of cold solvent can dissolve some of the product. Use only a minimal amount of ice-cold solvent for washing.
Q4: The recrystallized product is still impure. What went wrong?
A4: While recrystallization is a powerful purification technique, it has its limitations.
-
Crystallization Was Too Rapid: Rapid cooling can trap impurities within the crystal lattice. Ensure a slow cooling rate.
-
Inappropriate Solvent: The chosen solvent may not be effective at leaving the specific impurities in the solution. Re-evaluate your solvent choice.
-
Co-crystallization: If an impurity has a very similar structure and solubility to your target compound, it may co-crystallize. In such cases, an alternative purification technique like column chromatography may be necessary.
V. References
-
Organic Syntheses Procedure. (n.d.). Organic Syntheses. Retrieved February 22, 2026, from [Link]
-
Troubleshooting Flash Column Chromatography. (n.d.). University of Rochester Department of Chemistry. Retrieved February 22, 2026, from [Link]
-
Recrystallization. (n.d.). University of California, Irvine. Retrieved February 22, 2026, from [Link]
-
Recrystallization. (n.d.). Homi Bhabha Centre for Science Education. Retrieved February 22, 2026, from [Link]
-
Recrystallization-1.doc.pdf. (n.d.). Harvard University. Retrieved February 22, 2026, from [Link]
-
Experiment 2: Recrystallization. (n.d.). University of Toronto. Retrieved February 22, 2026, from [Link]
-
Problems with Recrystallisations. (n.d.). University of York, Department of Chemistry. Retrieved February 22, 2026, from [Link]
Sources
Technical Support Center: Purification of 5,5'-Dibromo-2,2'-dihydroxy-biphenyl
This guide provides in-depth technical assistance for researchers, scientists, and drug development professionals facing challenges in the purification of 5,5'-Dibromo-2,2'-dihydroxy-biphenyl, specifically focusing on the removal of closely related regioisomeric impurities. This document moves beyond simple protocols to explain the underlying chemical principles, empowering you to troubleshoot and adapt these methods for your specific experimental context.
Introduction: The Challenge of Regioisomer Separation
The synthesis of 5,5'-Dibromo-2,2'-dihydroxy-biphenyl via electrophilic bromination of 2,2'-dihydroxy-biphenyl is often complicated by the formation of multiple regioisomers. The hydroxyl groups are strong ortho- and para-directing activators, leading to a crude product that is a mixture of the desired 5,5'-isomer and other brominated species. These regioisomers often possess nearly identical physical properties, such as polarity and solubility, making their separation a significant purification challenge. Achieving high purity is critical, as the presence of isomers can confound biological assay results, alter pharmacokinetic properties, and complicate structural analysis in drug development and materials science.
FAQ: Troubleshooting Common Purification Issues
Q1: What are the most likely regioisomeric impurities in my crude product?
The primary impurities are other dibrominated isomers. Given the ortho-, para-directing nature of the hydroxyl groups, the most probable regioisomers include:
-
3,3'-Dibromo-2,2'-dihydroxy-biphenyl: Bromination occurs ortho to both hydroxyl groups.
-
3,5'-Dibromo-2,2'-dihydroxy-biphenyl: A mixed substitution pattern.
-
Monobrominated species: Such as 5-Bromo-2,2'-dihydroxy-biphenyl, resulting from incomplete reaction.
-
Over-brominated species: Tri- or tetra-brominated products if the reaction is not carefully controlled.[1]
The structural similarity between these compounds is the root of the purification difficulty.
Caption: Desired product and common regioisomers.
Q2: My TLC shows a single spot, but HPLC analysis reveals multiple peaks. Why?
This is a common scenario. Thin-Layer Chromatography (TLC) is a lower-resolution technique compared to High-Performance Liquid Chromatography (HPLC).[2] Regioisomers with very similar polarities may not separate effectively with standard TLC solvent systems, appearing as a single, often slightly elongated, spot. HPLC, with its highly engineered stationary phases and precisely controlled mobile phase gradients, offers far superior resolving power, making it the gold standard for assessing the purity of such mixtures.[3]
Troubleshooting Steps:
-
Trust the HPLC data: Assume your product is impure.
-
Optimize TLC: Experiment with different solvent systems to achieve separation on the TLC plate before attempting column chromatography. Try ternary (three-component) solvent systems or use different stationary phases like alumina plates.[4]
Q3: My regioisomers are co-eluting during silica gel column chromatography. What can I do?
Co-elution is the primary obstacle. If initial attempts fail, consider these advanced strategies:
-
Change the Stationary Phase: If normal-phase silica gel is ineffective, switch to a different adsorbent. Alumina (neutral, acidic, or basic) offers a different selectivity that might resolve the isomers.[4] Reversed-phase (e.g., C18-silica) chromatography, which separates compounds based on hydrophobicity rather than polarity, is a powerful alternative and has been successfully used for separating structurally similar brominated biphenyls.[5][6][7]
-
Fine-Tune the Mobile Phase: Small changes can have a big impact. Adding a small percentage (0.1-1%) of a modifier like acetic acid or triethylamine can alter the interactions between your compounds and the stationary phase, potentially improving separation.[4]
-
Improve Column Parameters: Use a longer, narrower column and a finer mesh silica gel (e.g., 230-400 mesh) to increase the number of theoretical plates. Employ a very slow flow rate to allow equilibrium to be established.
Q4: Recrystallization is not improving purity. What should I try next?
Recrystallization relies on differences in solubility and the ability of the desired molecule to form a stable crystal lattice, excluding impurities. If regioisomers have nearly identical solubilities, this method will be ineffective.
-
Systematic Solvent Screening: Do not give up after one or two solvents. Perform a systematic screening using a wide range of solvents with varying polarities (e.g., hexane, toluene, ethyl acetate, acetone, methanol) and solvent pairs (e.g., ethyl acetate/hexane).[8][9]
-
Move to Chromatography: If extensive recrystallization attempts fail, chromatography is the more powerful and logical next step. It is often the only viable method for separating stubborn regioisomers.[10]
Purification Workflow: From Crude Product to Pure Isomer
This workflow provides a systematic approach to tackling the purification challenge.
Caption: A systematic workflow for isomer purification.
Experimental Protocols & Methodologies
Analytical Techniques
Principle: TLC is used to rapidly screen for a mobile phase that can differentiate between the desired product and its isomers. The goal is to find a solvent system that gives the largest possible difference in Retention Factor (ΔRf) values.
Procedure:
-
Plate Preparation: Use silica gel 60 F254 plates. Activate the plate by heating at 120 °C for 20-30 minutes if it has been exposed to ambient humidity.
-
Sample Application: Dissolve a small amount of the crude product in a suitable solvent (e.g., ethyl acetate or acetone). Spot the solution onto the TLC plate baseline using a capillary tube.
-
Development: Place the plate in a developing chamber containing the chosen mobile phase. Ensure the chamber is saturated with solvent vapor.
-
Visualization: After development, visualize the spots under UV light (254 nm).
-
Optimization: Systematically vary the ratio of a non-polar solvent (e.g., Hexane or Toluene) and a polar solvent (e.g., Ethyl Acetate or Acetone). An ideal Rf value is between 0.2 and 0.6.
| TLC Solvent System (Normal Phase) | Typical Observation | Recommendation |
| 3:1 Hexane:Ethyl Acetate | Single spot, Rf ~0.4 | Low resolution. Isomers are likely not separated. |
| 9:1 Toluene:Acetone + 0.5% Acetic Acid | Rf ~0.3, slight tailing or elongation | Promising. The acid may improve peak shape. Try this system for column chromatography. |
| 1:1 Dichloromethane:Hexane | Two very close spots, Rf ~0.5 | Good separation potential. A longer column or gradient elution may fully resolve them. |
Principle: Reversed-phase HPLC separates molecules based on their hydrophobicity. It is a high-resolution technique ideal for quantifying the purity of the crude mixture and final product.[11][12]
Starting Method:
-
Column: C18, 5 µm particle size, 4.6 x 150 mm
-
Mobile Phase A: Water + 0.1% Trifluoroacetic Acid (TFA) or Formic Acid
-
Mobile Phase B: Acetonitrile or Methanol + 0.1% TFA or Formic Acid
-
Gradient: Start with 60% B, ramp to 95% B over 20 minutes.
-
Flow Rate: 1.0 mL/min
-
Detection: UV at 286 nm and 297 nm
-
Injection Volume: 10 µL
This method serves as a robust starting point and can be optimized by adjusting the gradient slope and solvents to improve the resolution between isomeric peaks.[3]
Purification Techniques
Principle: This technique utilizes a stationary phase (silica gel) and a mobile phase (eluent) to separate compounds based on their differential adsorption to the silica. Less polar compounds travel faster down the column.
Procedure:
-
Column Packing: Prepare a slurry of silica gel (230-400 mesh) in the non-polar component of your eluent (e.g., hexane). Pour the slurry into the column and allow it to pack under gravity or gentle pressure. The column should be long and narrow for better separation.
-
Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a slightly more polar solvent. Adsorb this solution onto a small amount of silica gel, dry it, and carefully add the resulting powder to the top of the packed column. This "dry loading" method often yields better resolution than loading a liquid solution.
-
Elution: Begin eluting with the solvent system identified during TLC analysis. Start with a less polar mixture and gradually increase the polarity if necessary (gradient elution).
-
Fraction Collection: Collect small fractions and analyze each by TLC to identify which fractions contain the pure desired product.
-
Combine and Evaporate: Combine the pure fractions and remove the solvent under reduced pressure.
Principle: If isomers are inseparable, their chemical properties can be temporarily altered. Converting the polar phenolic hydroxyl groups into less polar ethers (e.g., methyl ethers) or esters eliminates the strong hydrogen bonding interactions with silica gel. The separation is then based on the more subtle differences in the brominated biphenyl backbone, which can sometimes lead to a dramatic improvement in resolution.[13][14]
Example Workflow (Methylation):
-
Protection: React the crude isomer mixture with a methylating agent (e.g., dimethyl sulfate or methyl iodide) under basic conditions to convert both hydroxyl groups to methoxy groups.
-
Purification: The resulting mixture of brominated dimethoxy-biphenyl isomers will be much less polar. Purify this mixture using column chromatography on silica gel, likely with a much less polar eluent (e.g., high percentage of hexane in ethyl acetate). The separation is often significantly easier at this stage.
-
Deprotection: After isolating the pure 5,5'-Dibromo-2,2'-dimethoxy-biphenyl, cleave the methyl ethers using a reagent like boron tribromide (BBr₃) to regenerate the pure dihydroxy product.
-
Final Purification: A simple workup and recrystallization are typically sufficient to obtain the final, highly pure product.
References
-
Dannan, G. A., Mileski, G. J., & Aust, S. D. (1982). Purification of polybrominated biphenyl congeners. Journal of Toxicology and Environmental Health, 9(3), 423-438. [Link]
-
Tavares, M. I. C., & de Faria, A. N. (2005). Determination of simple bromophenols in marine fishes by reverse-phase high performance liquid chromatography (RP-HPLC). Química Nova, 28(5), 783-787. [Link]
-
Dannan, G. A., et al. (1982). Purification of polybrominated biphenyl congeners. Journal of Toxicology and Environmental Health. [Link]
-
Chi, Y., et al. (2017). Analysis of bromophenols in various aqueous samples using solid phase extraction followed by HPLC-MS/MS. Talanta, 165, 129-135. [Link]
-
Dannan, G. A., Mileski, G. J., & Aust, S. D. (1982). Purification of polybrominated biphenyl congeners. PubMed. [Link]
-
Godejohann, M., et al. (2019). Development and Validation of an HPLC Method for the Quantitative Analysis of Bromophenolic Compounds in the Red Alga Vertebrata lanosa. Marine Drugs, 17(12), 675. [Link]
-
Chi, Y., et al. (2017). Analysis of Bromophenols in Various Aqueous Samples Using Solid Phase Extraction Followed by HPLC-MS/MS. ResearchGate. [Link]
-
Shiraishi, Y., & Okumura, Y. (2005). Water solubility and partitioning behavior of brominated phenols. Environmental Toxicology and Chemistry, 24(9), 2165-2171. [Link]
-
Reddit. (2025). Separating Regioisomers using Preparative TLC. r/OrganicChemistry. [Link]
-
Wang, Y., et al. (2022). Structural derivatization strategies of natural phenols by semi-synthesis and total-synthesis. Acta Pharmaceutica Sinica B, 12(3), 1045-1065. [Link]
-
Liu, A., et al. (2013). Separation of polybrominated diphenyl ethers, polychlorinated biphenyls, polychlorinated dibenzo-p-dioxins and dibenzo-furans in environmental samples using silica gel and florisil fractionation chromatography. ResearchGate. [Link]
-
Llompart, M. P., et al. (2009). Methodologies for the Extraction of Phenolic Compounds from Environmental Samples: New Approaches. Molecules, 14(1), 211-243. [Link]
-
Delogu, G., et al. (2000). 6,6'-Dibromo-3,3'-dimethoxy-2,2'-dihydroxy-1,1'-biphenyl. Tetrahedron: Asymmetry, 11(9), 1827-1833. [Link]
-
ATSDR. (2004). Toxicological Profile for Polybrominated Biphenyls. Agency for Toxic Substances and Disease Registry. [Link]
-
Biological Magnetic Resonance Bank. (n.d.). Biphenyl at BMRB. [Link]
-
Zhang, W., et al. (2022). Process Development and Synthesis of Process-Related Impurities of an Efficient Scale-Up Preparation of 5,2′-Dibromo-2,4′,5′-Trihydroxy Diphenylmethanone as a New Acute Pyelonephritis Candidate Drug. Molecules, 27(21), 7249. [Link]
-
Akyüz, M. (2003). Determination of major phenolic compounds in water by reversed-phase liquid chromatography after pre-column derivatization with benzoyl chloride. ResearchGate. [Link]
-
Khoddami, A., et al. (2013). Techniques for Analysis of Plant Phenolic Compounds. Molecules, 18(2), 2328-2375. [Link]
-
Bashkin, J. K. (2016). How to separate regioisomers without using instrumental method (like prep HPLC, SFC etc.)?. ResearchGate. [Link]
-
Columbia University. (n.d.). Thin Layer Chromatography (TLC). Chemistry Department. [Link]
-
Kumar, S., et al. (2015). Synthesis and characterization of 5,5′-dibromo-2,2′-dipyridyl disulfide and some of its derivatives. ResearchGate. [Link]
-
Zhang, W., et al. (2022). Process Development and Synthesis of Process-Related Impurities of an Efficient Scale-Up Preparation of 5,2′-Dibromo-2,4′,5′-Trihydroxy Diphenylmethanone as a New Acute Pyelonephritis Candidate Drug. ResearchGate. [Link]
-
Scott, J. P., & Miller, S. J. (2010). Dynamic Kinetic Resolution of Biaryl Atropisomers via Peptide-Catalyzed Asymmetric Bromination. Journal of the American Chemical Society, 132(11), 3680–3681. [Link]
-
Organic Syntheses. (n.d.). 2,2'-dimethoxy-6-formylbiphenyl. Organic Syntheses Procedure. [Link]
-
Virginia Tech. (n.d.). CHAPTER 3 EXPERIMENTAL. VTechWorks. [Link]
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- 14. researchgate.net [researchgate.net]
Minimizing oxidative degradation of 5,5'-Dibromo-2,2'-dihydroxy-biphenyl
Welcome to the technical support center for 5,5'-Dibromo-2,2'-dihydroxy-biphenyl. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into the handling, storage, and use of this compound. Our goal is to help you minimize oxidative degradation and ensure the integrity of your experiments by explaining the causality behind our recommendations.
Frequently Asked Questions (FAQs)
Q1: My fresh bottle of 5,5'-Dibromo-2,2'-dihydroxy-biphenyl has a noticeable yellow or brownish tint. Is it still usable?
A: A slight off-white or pale yellow color can be acceptable, but a distinct yellow or brown color is a strong indicator of oxidative degradation. The dihydroxy-biphenyl core is susceptible to oxidation, which forms highly colored quinone-type byproducts. For applications requiring high purity, such as polymerization or ligand synthesis, using a discolored reagent is not recommended as it can lead to inconsistent results and side reactions. We advise performing a purity check (e.g., HPLC, NMR) before use.
Q2: What is the primary cause of degradation for this compound?
A: The primary degradation pathway is oxidation, which can be initiated or accelerated by three main factors:
-
Atmospheric Oxygen: The phenolic hydroxyl groups are susceptible to oxidation by molecular oxygen.[1][2] This process, known as autoxidation, can be slow but is persistent.
-
Light (Photo-oxidation): Exposure to light, particularly UV radiation, can provide the energy to initiate radical chain reactions, significantly accelerating the oxidation process.[3]
-
Elevated Temperatures: Higher temperatures increase the kinetic rate of oxidation reactions.[4][5]
Impurities, such as trace metals, can also catalyze oxidative degradation.
Q3: How should I properly store 5,5'-Dibromo-2,2'-dihydroxy-biphenyl to ensure its long-term stability?
A: To maximize shelf-life, you must mitigate the factors causing degradation. We have summarized the ideal storage conditions below.
| Parameter | Recommendation | Scientific Rationale |
| Atmosphere | Store under an inert atmosphere (Argon or Nitrogen).[1][5] | Prevents contact with atmospheric oxygen, the primary oxidant.[1] |
| Temperature | Store at low temperatures, ideally -20°C to 4°C.[5][6] | Reduces the kinetic rate of degradation reactions.[4][5] |
| Light | Store in an amber glass vial or protect from light by wrapping the container in foil.[3][6] | Prevents photo-oxidation initiated by UV or visible light.[3] |
| Container | Use a tightly sealed glass container, preferably with a PTFE-lined cap. | Minimizes ingress of air and moisture.[3] Glass is inert and non-reactive. |
Troubleshooting Guide
Problem: I observe unexpected peaks in my analytical data (NMR, HPLC, GC-MS) after dissolving the compound.
Possible Cause: Rapid oxidation upon dissolution in a non-degassed solvent. Solvents can contain significant amounts of dissolved oxygen, which can quickly degrade sensitive compounds like phenols.
Solution:
-
Solvent Degassing: Always use freshly degassed solvents. Common methods include freeze-pump-thaw cycles, sparging with an inert gas (Argon or Nitrogen) for 15-30 minutes, or sonication under vacuum.
-
Inert Atmosphere Transfer: Prepare your solution under an inert atmosphere using a glovebox or Schlenk line techniques.[7][8] This prevents exposure to air during the dissolution process.
Problem: My reaction yield is low or inconsistent when using 5,5'-Dibromo-2,2'-dihydroxy-biphenyl as a starting material.
Possible Cause 1: Degraded Starting Material. As discussed, using oxidized material introduces impurities and reduces the concentration of the active reagent.
Solution 1: Verify Purity. Before starting your reaction, confirm the purity of your compound. A simple visual check is the first step. If discoloration is present, consider purification (e.g., recrystallization under inert conditions) or using a fresh, unopened bottle.
Possible Cause 2: In-situ Degradation. The reaction conditions themselves (e.g., elevated temperature, presence of an oxidant, non-inert atmosphere) may be causing the compound to degrade during the experiment.
Solution 2: Rigorous Inert Technique. Ensure your entire experimental setup is free of oxygen. This includes degassing all solvents and reagents (where appropriate) and maintaining a positive pressure of inert gas throughout the reaction.[8]
Problem: The compound's color changes immediately upon adding a basic solution.
Possible Cause: Deprotonation of the phenolic hydroxyl groups to form phenoxides. These phenoxide intermediates are significantly more electron-rich and thus much more susceptible to rapid oxidation than the protonated phenol form.
Solution:
-
Strict Oxygen Exclusion: If you must work under basic conditions, it is critical to perform the addition in a completely oxygen-free environment (e.g., a high-quality glovebox with <1 ppm O2).[3]
-
Use Degassed Solutions: Ensure the basic solution has been thoroughly degassed before addition.
-
Consider Non-basic Alternatives: If the reaction chemistry allows, explore alternative pathways that do not require basic conditions.
Experimental Protocols & Workflows
Protocol 1: Safe Handling and Weighing Under an Inert Atmosphere
This protocol outlines the standard procedure for handling 5,5'-Dibromo-2,2'-dihydroxy-biphenyl outside of a glovebox using a Schlenk line.
-
Glassware Preparation: Ensure all glassware is clean and oven-dried (or flame-dried under vacuum) to remove any adsorbed water.[7]
-
Inert Gas Purge: Assemble your glassware (e.g., a Schlenk flask) and connect it to a Schlenk line. Evacuate the flask under vacuum and backfill with a high-purity inert gas (Argon or Nitrogen). Repeat this vacuum/backfill cycle 3-4 times to ensure a pure inert atmosphere.[8]
-
Weighing by Difference: a. Weigh the sealed bottle of 5,5'-Dibromo-2,2'-dihydroxy-biphenyl. b. Briefly remove the cap and, under a positive flow of inert gas directed into the bottle opening, quickly transfer an approximate amount of the solid to your prepared Schlenk flask. c. Immediately reseal the stock bottle and re-weigh it. The difference in weight is the amount of compound transferred.
-
Final Purge: Once the solid is in the Schlenk flask, perform one final vacuum/backfill cycle to remove any air that may have entered during the transfer.
Workflow for Minimizing Oxidation During Experimentation
The following diagram illustrates the critical checkpoints for preventing oxidative degradation throughout a typical experimental workflow.
Caption: Simplified pathway of oxidative degradation.
Analytical Methods for Detecting Degradation
To ensure the quality of your 5,5'-Dibromo-2,2'-dihydroxy-biphenyl, especially when troubleshooting, the following analytical techniques are recommended:
-
High-Performance Liquid Chromatography (HPLC): HPLC coupled with a UV-Vis or diode-array detector (DAD) is excellent for quantifying purity and detecting colored degradation products. [9]* Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is a powerful tool for identifying volatile degradation byproducts. [10][11][12]Derivatization may be necessary to increase the volatility of the phenolic compound. [13]* Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can reveal the presence of impurities and structural changes resulting from degradation, although it may be less sensitive to trace amounts compared to chromatographic methods.
References
-
Yale Environmental Health & Safety. Phenol Standard Operating Procedure. Available from: [Link]
-
University of California, Berkeley - Office of Environment, Health & Safety. Phenol. Available from: [Link]
-
de la Cal, A., Eljarrat, E., & Barceló, D. (2009). Methods for the determination of phenolic brominated flame retardants, and by-products, formulation intermediates and decomposition products of brominated flame retardants in water. PubMed. Available from: [Link]
-
Guzmán-Guzmán, I. P., et al. (2024). Bisphenol A and Its Emergent Substitutes: State of the Art of the Impact of These Plasticizers on Oxidative Stress and Its Role in Vascular Dysfunction. MDPI. Available from: [Link]
-
Fisher Scientific. (2021). Air-Sensitive Chemistry: Practical and Safety Considerations. Available from: [Link]
-
Mas, S., et al. (2011). Comprehensive description of the photodegradation of bromophenols using chromatographic monitoring and chemometric tools. PubMed. Available from: [Link]
- Elschenbroich, C. (2006). 2.3 The Manipulation of Air-Sensitive Compounds. In Organometallics.
-
Gąstoł, M., et al. (2022). Influence of Storage Conditions on Stability of Phenolic Compounds and Antioxidant Activity Values in Nutraceutical Mixtures with Edible Flowers as New Dietary Supplements. PMC. Available from: [Link]
-
Christopoulos, M. V., et al. (2018). Effects of package atmosphere and temperature on phenolics, total antioxidant capacity and colour in kernels of 'Franquette' walnuts during 8-month storage. ResearchGate. Available from: [Link]
-
Duan, J., et al. (2024). Chemicals from Brominated Flame Retardants: Analytical Methods, Occurrence, Transport and Risks. MDPI. Available from: [Link]
-
Amdany, R., et al. (2024). Status and trends of biosensor technologies for environmental monitoring of brominated flame retardants. Frontiers. Available from: [Link]
-
ResearchGate. (2023). Principles of Inert Atmosphere Storage. Available from: [Link]
-
Paderi, C., et al. (2022). Oxidation of Drugs during Drug Product Development: Problems and Solutions. MDPI. Available from: [Link]
-
Wang, P., et al. (2012). Multi-analyte method development for analysis of brominated flame retardants (BFRs) and PBDE metabolites in human serum. ResearchGate. Available from: [Link]
Sources
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- 2. mdpi.com [mdpi.com]
- 3. ossila.com [ossila.com]
- 4. Influence of Storage Conditions on Stability of Phenolic Compounds and Antioxidant Activity Values in Nutraceutical Mixtures with Edible Flowers as New Dietary Supplements - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. ehs.yale.edu [ehs.yale.edu]
- 7. Air-Sensitive Chemistry: Practical and Safety Considerations | Fisher Scientific [fishersci.be]
- 8. Thieme E-Books & E-Journals [thieme-connect.de]
- 9. Comprehensive description of the photodegradation of bromophenols using chromatographic monitoring and chemometric tools - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Methods for the determination of phenolic brominated flame retardants, and by-products, formulation intermediates and decomposition products of brominated flame retardants in water - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. Frontiers | Status and trends of biosensor technologies for environmental monitoring of brominated flame retardants [frontiersin.org]
- 13. researchgate.net [researchgate.net]
Optimizing reaction temperature for 5,5'-Dibromo-2,2'-dihydroxy-biphenyl synthesis
Technical Support Center: Synthesis of 5,5'-Dibromo-2,2'-dihydroxy-biphenyl
Welcome to the technical support guide for the synthesis of 5,5'-Dibromo-2,2'-dihydroxy-biphenyl. This document provides in-depth troubleshooting advice, frequently asked questions, and optimized protocols designed for researchers, scientists, and professionals in drug development. Our goal is to empower you with the causal understanding behind experimental choices, ensuring reproducible and high-yield results. The critical parameter of reaction temperature is a primary focus of this guide.
Troubleshooting Guide: Optimizing Reaction Parameters
This section addresses specific issues encountered during the synthesis in a direct question-and-answer format.
Q1: My reaction shows a very low conversion rate. TLC analysis indicates a significant amount of unreacted 2,2'-dihydroxy-biphenyl even after the recommended reaction time. What is the likely cause?
A: A low conversion rate is most commonly attributed to suboptimal reaction kinetics, primarily influenced by temperature.
-
Causality: Electrophilic aromatic substitution, the mechanism for this bromination, is highly dependent on activation energy. If the reaction temperature is too low, the kinetic energy of the reacting molecules may be insufficient to overcome this barrier, resulting in a sluggish or stalled reaction. While bromination of highly activated phenolic rings can often proceed at room temperature or below, factors like solvent choice and the specific brominating agent can necessitate higher temperatures. For instance, some selective bromination methods for phenols yield good results at temperatures from -20 to 70°C, but decreased yields are observed at the lower end of this range.
-
Troubleshooting Steps:
-
Gradually Increase Temperature: Incrementally raise the reaction temperature by 10-15°C and monitor the progress by TLC every 30 minutes. A common optimal range for this type of reaction is between 20°C and 40°C[1].
-
Verify Reagent Activity: If using N-Bromosuccinimide (NBS), ensure it is from a reliable source and has been stored properly (protected from light and moisture). If using elemental bromine, verify its concentration.
-
Solvent Considerations: Ensure your starting material is fully dissolved in the chosen solvent. Poor solubility can severely limit the reaction rate. If solubility is an issue, consider a different solvent system. Polar aprotic solvents like acetonitrile or polar protic solvents like acetic acid are often effective[2].
-
Q2: My final product is contaminated with significant amounts of over-brominated species (e.g., tri- and tetra-brominated biphenyls). How can I improve the selectivity for the desired 5,5'-dibromo product?
A: The formation of over-brominated byproducts is a classic sign of excessive reactivity, which is strongly linked to reaction temperature and reagent stoichiometry.
-
Causality: The hydroxyl groups on the biphenyl backbone are strong activating, ortho-, para-directing groups. This makes the aromatic rings highly susceptible to electrophilic attack. While the 5 and 5' positions are sterically and electronically favored, excessively high temperatures provide enough energy to overcome the activation barrier for substitution at other available positions (e.g., the 3 and 3' positions). High temperatures can also increase the rate of the second bromination relative to the first, leading to a higher prevalence of multiply-substituted products.
-
Troubleshooting Steps:
-
Reduce Reaction Temperature: This is the most critical parameter to control selectivity. Perform the reaction at a lower temperature. An ice bath (0-5°C) is an excellent starting point for controlling a highly exothermic bromination.
-
Control Reagent Addition: Instead of adding the brominating agent all at once, add it dropwise or in small portions over an extended period. This keeps the instantaneous concentration of the electrophile low, favoring mono- and di-substitution over polysubstitution.
-
Check Stoichiometry: Carefully verify the molar equivalents of your brominating agent. For the synthesis of the 5,5'-dibromo product, you should be using slightly over 2.0 equivalents of bromine (e.g., 2.1-2.2 equivalents of Br₂ or NBS). An excess will inevitably lead to over-bromination.
-
Q3: I've isolated my product, but NMR analysis shows a mixture of isomers instead of the clean 5,5'-dibromo-2,2'-dihydroxy-biphenyl. Why is my regioselectivity poor?
A: Poor regioselectivity in this synthesis is unusual given the strong directing effects of the hydroxyl groups, but it can occur if reaction conditions are not properly controlled.
-
Causality: The electronic properties of the substrate dictate that the positions para to the hydroxyl groups (5 and 5') are the most activated and sterically accessible sites for electrophilic attack. However, at very high temperatures, the reaction can lose some of its kinetic selectivity, potentially allowing for minor substitution at the less-favored ortho positions (3 and 3'). In gas-phase bromination of phenol, for example, the ratio of ortho to para isomers is shown to increase with temperature[3]. While this is a solution-phase reaction, the principle of temperature influencing isomer distribution can still apply.
-
Troubleshooting Steps:
-
Optimize Temperature: As with over-bromination, reducing the temperature is the first step to improving regioselectivity. Lower temperatures favor the pathway with the lowest activation energy, which in this case is substitution at the 5 and 5' positions.
-
Consider a Bulky Brominating Agent: While less common, using a bulkier brominating agent in a non-coordinating solvent could theoretically enhance selectivity for the less sterically hindered para positions.
-
Solvent Effects: The solvent can influence the effective reactivity of the electrophile. Experiment with different solvents (e.g., switching from a polar protic to a polar aprotic solvent) in small-scale trials to see if regioselectivity improves.
-
Frequently Asked Questions (FAQs)
What is the fundamental mechanism of this reaction? The synthesis of 5,5'-Dibromo-2,2'-dihydroxy-biphenyl proceeds via an electrophilic aromatic substitution mechanism. The brominating agent (e.g., Br₂ or NBS) generates an electrophilic bromine species (Br⁺ or a polarized equivalent). The electron-rich biphenyl ring, activated by the two hydroxyl groups, acts as a nucleophile, attacking the electrophilic bromine. This forms a resonance-stabilized carbocation intermediate (a sigma complex or arenium ion). Finally, a base (such as the solvent or the bromide counter-ion) removes a proton from the carbon bearing the new bromine atom, restoring aromaticity and yielding the brominated product.
Sources
- 1. Process Development and Synthesis of Process-Related Impurities of an Efficient Scale-Up Preparation of 5,2′-Dibromo-2,4′,5′-Trihydroxy Diphenylmethanone as a New Acute Pyelonephritis Candidate Drug - PMC [pmc.ncbi.nlm.nih.gov]
- 2. US7053251B2 - Bromination of hydroxyaromatic compounds - Google Patents [patents.google.com]
- 3. researchgate.net [researchgate.net]
Technical Support Center: Troubleshooting Catalyst Poisoning in Cross-Coupling Reactions of Brominated Biphenols
From the Desk of the Senior Application Scientist
Welcome to our dedicated technical support guide for researchers, scientists, and drug development professionals. This resource addresses a persistent challenge in modern synthetic chemistry: the poisoning of palladium catalysts in cross-coupling reactions involving brominated biphenols. These substrates are crucial building blocks, but their inherent properties can often lead to sluggish reactions, low yields, and catalyst deactivation.
This guide is structured not as a rigid manual, but as a dynamic troubleshooting resource in a question-and-answer format. We will delve into the causal mechanisms behind common experimental failures and provide field-proven, validated protocols to proactively prevent and reactively solve these issues. Our goal is to empower you with the expertise to navigate these complex reactions with confidence and scientific rigor.
Section 1: Fundamentals of Catalyst Poisoning in Brominated Systems
This section lays the groundwork for understanding why catalyst deactivation occurs, with a specific focus on the role of bromine.
FAQ: What is catalyst poisoning and how does it manifest in my reaction?
Catalyst poisoning refers to the deactivation of a catalyst by a chemical compound that binds to its active sites, rendering them ineffective.[1][2] In the context of palladium-catalyzed cross-coupling, poisoning is not a single event but a collection of phenomena that disrupt the catalytic cycle.
You can diagnose potential poisoning by observing one or more of the following symptoms:
-
Stalled or Sluggish Reaction: The most common indicator is a reaction that starts but fails to proceed to completion, or proceeds at an unusually slow rate, as monitored by TLC or LC-MS.
-
Low or No Yield: Despite extended reaction times or increased temperatures, the desired product is formed in minimal quantities or not at all.
-
Formation of Side Products: An increase in byproducts, such as homocoupling of the boronic acid partner or hydrodehalogenation of the brominated substrate, often signals that the primary catalytic pathway is inhibited.[3]
-
Catalyst Decomposition: A visible change in the reaction mixture, such as the formation of a black precipitate ("palladium black"), indicates that the soluble, active Pd(0) species has aggregated and fallen out of the catalytic cycle.[4]
To understand where things go wrong, it is essential to visualize the ideal catalytic pathway. Most palladium-catalyzed cross-couplings, such as the Suzuki-Miyaura reaction, follow a general cycle.
Caption: Generalized Catalytic Cycle for a Suzuki-Miyaura Reaction.
FAQ: Why are brominated compounds, especially biphenols, particularly challenging for palladium catalysts?
While aryl bromides are common and effective electrophiles, they introduce a key antagonist into the reaction: the bromide ion (Br⁻). After the initial oxidative addition step, the bromide anion remains coordinated to the palladium center. Under certain conditions, excess bromide in the solution can act as a potent catalyst poison.[1]
The poisoning mechanism is primarily due to the strong coordination of halide ions to the palladium center.[5] This can disrupt the catalytic cycle in several ways:
-
Inhibition of Reductive Elimination: The formation of stable, anionic palladium complexes, such as [ArPd(Br)₂L]⁻, can make the final, product-forming reductive elimination step more difficult.
-
Formation of Inactive Complexes: High concentrations of halide ions can lead to the formation of coordinatively saturated and inactive palladium species, effectively removing the catalyst from the cycle. Studies have shown that accumulated iodide poisons catalysts, a principle that extends to other halides like bromide.[6]
-
Ligand Dissociation/Displacement: Halide ions can compete with and displace the essential phosphine ligands required to stabilize the active catalyst, leading to catalyst decomposition.
The biphenol moiety adds another layer of complexity due to the acidic phenolic proton and potential for the oxygen to coordinate to the palladium center, which can alter the electronic properties and stability of catalytic intermediates.
Caption: Mechanism of Palladium Catalyst Poisoning by Halide Ions.
Section 2: Proactive Strategies to Prevent Catalyst Poisoning
The most effective troubleshooting is prevention. Ensuring the purity of your reagents and optimizing your reaction setup are the most critical steps for success.
FAQ: How can I prepare my brominated biphenol substrate to minimize potential poisons?
Commercial starting materials can contain impurities that act as catalyst poisons (e.g., residual synthesis reagents, heavy metals, sulfur compounds).[1] Purifying your brominated biphenol substrate before use is a high-impact, low-effort step to improve reaction reliability.
| Purification Method | Target Impurities | When to Use |
| Recrystallization | Organic byproducts, colored impurities | Recommended as a default for all solid starting materials. |
| Activated Carbon | Heavy metal traces, highly conjugated organic impurities | If recrystallization fails to remove color or if reactions are consistently problematic.[7] |
| Silica Gel Plug | Polar impurities | For substrates that are oils or difficult to recrystallize. |
Protocol 1: Purification of a Solid Brominated Biphenol Substrate
This protocol provides a self-validating system for ensuring substrate purity.
Objective: To remove organic and inorganic impurities from a solid aryl bromide.
Methodology:
-
Solvent Selection: Choose a solvent system in which your compound is sparingly soluble at room temperature but highly soluble when hot. Test small aliquots in vials first.
-
Dissolution: In an appropriately sized flask, dissolve the crude brominated biphenol in the minimum amount of hot solvent.
-
(Optional) Activated Carbon Treatment: If the solution is colored, let it cool slightly and add a small amount (1-2% w/w) of activated carbon. Re-heat the mixture to boiling for 5-10 minutes.
-
Hot Filtration: Quickly filter the hot solution through a fluted filter paper into a clean, pre-warmed flask to remove the carbon (if used) and any insoluble impurities. This step is crucial and must be done quickly to prevent premature crystallization.
-
Crystallization: Allow the filtrate to cool slowly to room temperature, then place it in an ice bath or refrigerator to maximize crystal formation.
-
Isolation & Washing: Collect the crystals by vacuum filtration. Wash the filter cake with a small amount of cold solvent to remove any remaining soluble impurities.
-
Drying: Dry the purified crystals thoroughly under high vacuum.
-
Validation: Check the purity of the material by melting point (should be sharp) and LC-MS or GC-MS analysis. The purified material should appear as a single, clean peak.
FAQ: What are the best practices for reaction setup to avoid poisoning?
A meticulously prepared reaction environment is critical. Oxygen, in particular, can oxidize and deactivate both the Pd(0) catalyst and phosphine ligands.[8]
-
Inert Atmosphere: Always conduct reactions under an inert atmosphere (Argon or Nitrogen). This is non-negotiable.
-
Solvent Purity and Degassing: Use anhydrous solvents. Even if the reaction uses water as a co-solvent, the organic solvent should be pure. Thoroughly degas all solvents by sparging with an inert gas for 15-30 minutes or by using several freeze-pump-thaw cycles.[8]
-
Base Purity and Handling: Use a high-purity base and handle it with care. Some bases (e.g., K₃PO₄) can be hygroscopic. If you suspect water is an issue in an anhydrous coupling, try grinding the base and drying it in a vacuum oven before use.[4]
-
Ligand and Catalyst Quality: Use fresh catalysts and ligands from reputable suppliers. Phosphine ligands are susceptible to oxidation, so store them under an inert atmosphere.[8] Precatalysts, such as those developed by the Buchwald group, are often more stable and reliably form the active catalytic species.[8][9]
Section 3: Reactive Troubleshooting for Poisoned Reactions
Even with careful preparation, reactions can fail. This section provides a logical framework for diagnosing and potentially salvaging a problematic reaction.
FAQ: My reaction has stalled or is very sluggish. How do I diagnose the problem?
A systematic approach is key. Before taking action, analyze the situation with the following workflow.
Caption: A Troubleshooting Workflow for Failed/Sluggish Reactions.
FAQ: What are "scavengers" and how can they rescue a poisoned reaction?
Scavengers are additives that react with and remove catalyst poisons from the reaction medium. For bromide poisoning, the most common strategy is to use a silver salt. Silver(I) has a high affinity for halides and will precipitate silver bromide (AgBr), effectively removing the excess bromide ions from the solution. This strategy has been shown to be effective for overcoming iodide poisoning, which is analogous to bromide poisoning.[6]
| Scavenger | Formula | Typical Loading | Notes |
| Silver(I) Carbonate | Ag₂CO₃ | 1.0 - 2.0 eq | Often effective; also acts as a mild base. |
| Silver(I) Oxide | Ag₂O | 1.0 - 2.0 eq | A common choice, provides basic conditions. |
| Thallium(I) Carbonate | Tl₂CO₃ | 1.0 - 2.0 eq | Highly effective but also highly toxic. Use with extreme caution and only when other methods fail. |
Important: When using a scavenger, add it to the reaction mixture under an inert atmosphere and continue to monitor the reaction's progress. This is an intervention, not a guaranteed fix.
FAQ: Can I add more catalyst or ligand to a stalled reaction? What are the potential outcomes?
This is a common impulse but should be approached with caution.
-
Adding More Ligand: If the issue is ligand oxidation or degradation, adding a fresh portion of ligand (e.g., 0.5-1 mol%) can sometimes regenerate the active catalyst and restart the reaction. This is often a safer first step than adding more palladium.
-
Adding More Catalyst: If the catalyst has irreversibly decomposed (e.g., formed palladium black), adding more catalyst may restart the reaction. However, this can be a costly solution and does not address the root cause of the decomposition. If you do add more catalyst, ensure it is pre-mixed with the appropriate amount of ligand.
Section 4: Advanced Topics & Catalyst Regeneration
For persistent issues, exploring more robust catalyst systems or regeneration techniques may be necessary.
FAQ: Are there alternative catalyst systems that are more resistant to halide poisoning?
Yes. The development of modern palladium precatalysts and ligands has led to systems with significantly improved stability and activity.
-
Buchwald Ligands and Precatalysts: Sterically bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos, RuPhos) and their corresponding precatalysts are designed to promote the difficult oxidative addition and reductive elimination steps.[4][9] Their robust nature often makes them more resistant to deactivation pathways.
-
N-Heterocyclic Carbene (NHC) Ligands: Palladium-NHC complexes are another class of highly active and thermally stable catalysts that can be effective in challenging cross-coupling reactions.
If you consistently face issues with traditional catalysts like Pd(PPh₃)₄, screening a panel of modern precatalysts is a highly recommended next step.
FAQ: Is it possible to regenerate a palladium catalyst that has been poisoned by bromide?
Catalyst regeneration is more common in industrial settings but can be adapted for laboratory use, especially for supported catalysts like Palladium on Carbon (Pd/C). Regeneration aims to remove the poison from the catalyst's surface. While bromide poisoning is often reversible, severe, irreversible poisoning may require catalyst replacement.[5]
Protocol 2: General Procedure for Reactivation of a Supported Palladium Catalyst
This protocol is adapted from industrial processes for chemical reactivation and should be performed with caution.[10]
Objective: To remove adsorbed poisons from a supported palladium catalyst (e.g., Pd/C) after a reaction.
Methodology:
-
Isolation: After the reaction, carefully separate the solid catalyst from the reaction mixture by filtration.
-
Solvent Washing: Wash the recovered catalyst thoroughly with a sequence of solvents to remove residual organic material. A typical sequence is Toluene -> Acetone -> Water.
-
Reactivation Slurry: Create a slurry of the washed catalyst in a suitable liquid medium, such as water or an alcohol.
-
Chemical Treatment: Add a reactivating agent. A dilute aqueous solution of an alkali metal carbonate (e.g., 1 M sodium carbonate) can be effective.[10]
-
Heating: Gently heat the slurry (e.g., to 60-80 °C) with stirring for several hours under an inert atmosphere.
-
Isolation and Final Wash: Filter the reactivated catalyst, wash it thoroughly with deionized water until the filtrate is neutral, and then with a solvent like ethanol or acetone.
-
Drying: Dry the catalyst thoroughly under high vacuum.
-
Validation: Test the activity of the regenerated catalyst in a small-scale control reaction and compare the results to those obtained with a fresh catalyst.
References
-
Erhardt, S., Grushin, V. V., Kilpatrick, A. H., Macgregor, S. A., Marshall, W. J., & Roe, D. C. (2008). Mechanisms of Catalyst Poisoning in Palladium-Catalyzed Cyanation of Haloarenes. Remarkably Facile C−N Bond Activation in the [(Ph3P)4Pd]/[Bu4N]+ CN- System. Journal of the American Chemical Society, 130(14), 4828–4845. [Link]
-
Erhardt, S., et al. (2008). Mechanisms of Catalyst Poisoning in Palladium-Catalyzed Cyanation of Haloarenes. Remarkably Facile C−N Bond Activation in the [(Ph3P)4Pd]/[Bu4N]+ CN- System. ACS Figshare. [Link]
-
Erhardt, S., Grushin, V. V., Kilpatrick, A. H., Macgregor, S. A., Marshall, W. J., & Roe, D. C. (2008). Mechanisms of catalyst poisoning in palladium-catalyzed cyanation of haloarenes. remarkably facile C-N bond activation in the [(Ph3P)4Pd]/[Bu4N]+ CN- system. Journal of the American Chemical Society, 130(14), 4828–4845. [Link]
-
Energy, S. D. (2025). Catalyst Poisoning Mitigation. Energy → Sustainability Directory. [Link]
-
Lafrance, M., et al. (2005). Catalytic Direct Arylation with Aryl Chlorides, Bromides, and Iodides: Intramolecular Studies Leading to New Intermolecular Reactions. ResearchGate. [Link]
-
Gfeller, W. J., & Cook, C. F. (1974). Scavenger and Lead Poisoning of Automotive Oxidation Catalysts. SAE International. [Link]
-
Wikipedia contributors. (n.d.). Catalyst poisoning. Wikipedia. [Link]
-
StudySmarter. (2024). Catalyst Poisoning: Palladium & Platinum. StudySmarter. [Link]
-
Palani, V. P., et al. (2022). Site-Selective Cross-Coupling of Polyhalogenated Arenes and Heteroarenes with Identical Halogen Groups. Chemical Reviews, 122(11), 10126–10169. [Link]
- Johnson, R. A., & St. Norbert, W. (1976). Method for reactivating palladium catalysts.
-
Reddit User. (2024, February 23). How to approach choosing reaction conditions for Suzuki? r/Chempros. [Link]
-
Reddit User. (2021, July 9). Diagnosing issues with a failed Suzuki coupling? r/Chempros. [Link]
-
DCL Inc. (2004). Regeneration of palladium based catalyst for methane abatment. [Link]
-
Garrett, C. E., et al. (2023). Palladium Extraction Following Metal-Catalyzed Reactions: Recent Advances and Applications in the Pharmaceutical Industry. Organic Process Research & Development. [Link]
-
Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs. [Link]
-
Sentry, V. (n.d.). Cross-Coupling Reactions Guide. Sentry. [Link]
Sources
- 1. Catalyst poisoning - Wikipedia [en.wikipedia.org]
- 2. studysmarter.co.uk [studysmarter.co.uk]
- 3. jmcct.com [jmcct.com]
- 4. reddit.com [reddit.com]
- 5. sae.org [sae.org]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. reddit.com [reddit.com]
- 10. US3959382A - Method for reactivating palladium catalysts - Google Patents [patents.google.com]
Technical Support Center: Handling Moisture Sensitivity in 5,5'-Dibromo-2,2'-dihydroxy-biphenyl Processing
This guide provides researchers, scientists, and drug development professionals with a comprehensive technical resource for handling 5,5'-Dibromo-2,2'-dihydroxy-biphenyl, a compound whose utility in synthesis is matched by its sensitivity to moisture. Adherence to the protocols and troubleshooting advice outlined herein will promote experimental success and reproducibility.
I. Frequently Asked Questions (FAQs)
Q1: What makes 5,5'-Dibromo-2,2'-dihydroxy-biphenyl moisture-sensitive?
A1: The moisture sensitivity of 5,5'-Dibromo-2,2'-dihydroxy-biphenyl is primarily due to the presence of two hydroxyl (-OH) groups attached to the biphenyl backbone. These phenolic hydroxyl groups are acidic and can readily react with water. This can lead to the formation of hydrates, which may alter the compound's reactivity, or participate in unwanted side reactions, particularly in the presence of strong bases or organometallic reagents.
Q2: What are the visual indicators of moisture contamination in a sample of 5,5'-Dibromo-2,2'-dihydroxy-biphenyl?
A2: While significant moisture exposure can cause the solid material to clump or change color, these are not definitive indicators. The most reliable way to assess the purity and integrity of your sample is through analytical techniques. High-Performance Liquid Chromatography (HPLC) can reveal the presence of impurities, while Nuclear Magnetic Resonance (NMR) spectroscopy can show characteristic peaks of water or byproducts.[1][2][3][4]
Q3: What are the best practices for storing 5,5'-Dibromo-2,2'-dihydroxy-biphenyl?
A3: Upon receipt, the compound should be stored in a tightly sealed container within a desiccator containing an active drying agent like anhydrous calcium sulfate (Drierite) or silica gel. For long-term storage, it is highly recommended to place the container in an inert atmosphere, such as a nitrogen-filled glove box, to minimize exposure to ambient moisture.[5][6][7][8]
Q4: Is it acceptable to handle 5,5'-Dibromo-2,2'-dihydroxy-biphenyl on an open lab bench?
A4: For operations that are not moisture-sensitive, brief handling on an open bench may be acceptable. However, for most synthetic applications, especially those involving organometallics or strong bases, it is crucial to handle the compound under an inert atmosphere. This can be achieved using a glove box or by employing Schlenk line techniques to prevent degradation and ensure the success of the reaction.[5][9][10][11]
II. Troubleshooting Guides
This section addresses common problems encountered during the processing of 5,5'-Dibromo-2,2'-dihydroxy-biphenyl.
Problem: Consistently Low Reaction Yields
Symptoms: Your reaction consistently produces a lower yield than expected based on literature or theoretical calculations.[12][13][14][15]
Potential Cause: The most probable cause is the presence of moisture in your reaction system. Water can react with your starting material, reagents, or intermediates, leading to the formation of byproducts and a reduction in the desired product.
Troubleshooting Protocol:
-
Solvent Purity Check: Ensure all solvents are rigorously dried. Use freshly distilled solvents from an appropriate drying agent or high-purity anhydrous solvents from a commercial supplier.[16][17][18]
-
Glassware Preparation: All glassware must be thoroughly dried before use. Oven-drying at a minimum of 120°C for several hours and allowing it to cool under a stream of dry inert gas is a standard and effective procedure.[19]
-
Inert Atmosphere Techniques: Set up your reaction under a dry, inert atmosphere. A glove box provides the most controlled environment.[5][6][8][20] Alternatively, use a Schlenk line to purge the reaction vessel of air and moisture by repeatedly evacuating and backfilling with an inert gas like argon or nitrogen.[9][10][21]
-
Reagent Integrity: Verify that all other reagents are anhydrous and have been handled and stored correctly to prevent moisture absorption.
Problem: Formation of Unexpected Byproducts
Symptoms: Analysis of your crude reaction mixture by TLC, LC-MS, or NMR shows the presence of significant, unexpected impurities.
Potential Cause: Unwanted side reactions, often initiated by moisture, can lead to the formation of byproducts. For example, in a reaction involving a strong base, the hydroxyl groups of 5,5'-Dibromo-2,2'-dihydroxy-biphenyl can be deprotonated. Any water present can then protonate your base or other reactive species, leading to undesired products.
Troubleshooting Protocol:
-
Pre-Drying of Starting Material: If you suspect your 5,5'-Dibromo-2,2'-dihydroxy-biphenyl has been exposed to moisture, you can dry it before use. A common method is azeotropic drying, where the compound is dissolved in a suitable anhydrous solvent (like toluene) and the solvent is then removed under reduced pressure. This process is typically repeated three times.[22]
-
Use of Molecular Sieves: Adding activated molecular sieves to the reaction can help scavenge trace amounts of moisture.[16][19] Ensure the sieves are properly activated by heating under vacuum and are compatible with your reaction conditions.
-
Reaction Temperature Control: Lowering the reaction temperature can sometimes slow down the rate of unwanted side reactions relative to the desired transformation.
-
Careful Reagent Addition: The order and rate of reagent addition can be critical. For instance, slow, dropwise addition of a strong base at a low temperature can help to minimize side reactions.
III. Experimental Protocols
Protocol 1: Rigorous Drying of Tetrahydrofuran (THF)
Objective: To prepare anhydrous THF suitable for moisture-sensitive reactions.
Materials:
-
Still for solvent distillation
-
Sodium metal
-
Benzophenone
-
Commercial grade THF
-
Inert gas source (Argon or Nitrogen)
Procedure:
-
Setup: Assemble the solvent still, ensuring all glassware is oven-dried and cooled under an inert atmosphere.
-
Pre-drying: Add commercial-grade THF to the still pot.
-
Drying Agents: Carefully add small, freshly cut pieces of sodium metal to the THF, followed by a small amount of benzophenone.
-
Reflux: Heat the mixture to reflux under a positive pressure of inert gas. A deep blue or purple color will develop, indicating the formation of the benzophenone ketyl radical anion, which signifies that the solvent is dry and oxygen-free.
-
Distillation: Once the characteristic color persists, the THF is ready for use and can be distilled directly into your reaction flask under an inert atmosphere.
Safety: Sodium is highly reactive. Handle with extreme care and ensure any residual sodium is safely quenched after distillation.
Protocol 2: Reaction Setup Using a Schlenk Line
Objective: To create and maintain an inert atmosphere for a moisture-sensitive reaction.
Materials:
-
Schlenk flask
-
Schlenk line with vacuum and inert gas manifolds
-
Rubber septa
-
Syringes and needles
Procedure:
-
Glassware Assembly: Attach the oven-dried Schlenk flask to the Schlenk line.
-
Purging:
-
Reagent Addition:
-
Solids can be added to the flask before purging or under a positive flow of inert gas.
-
Anhydrous liquid reagents should be transferred using a gas-tight syringe through a rubber septum against a positive pressure of inert gas.
-
IV. Visualization and Data
Workflow for Handling Moisture-Sensitive Biphenyl
Caption: A logical workflow for handling 5,5'-Dibromo-2,2'-dihydroxy-biphenyl in moisture-sensitive applications.
Potential Degradation Pathway
Caption: A simplified diagram illustrating the role of water in the degradation or unintended reactions of 5,5'-Dibromo-2,2'-dihydroxy-biphenyl.
Table 1: Recommended Drying Agents for Solvents
| Solvent | Recommended Drying Agent | Indicator of Dryness |
| Tetrahydrofuran (THF) | Sodium/Benzophenone | Deep blue/purple color |
| Diethyl Ether | Sodium/Benzophenone | Deep blue/purple color |
| Dichloromethane | Calcium Hydride | Cessation of H₂ gas evolution |
| Toluene | Sodium | - |
| Acetonitrile | Calcium Hydride | Cessation of H₂ gas evolution |
V. References
-
An Illustrated Guide to Schlenk Line Techniques. (2023, January 29). American Chemical Society. Retrieved from [Link]
-
Glove Boxes: Isolation & Containment Chambers. Terra Universal. Retrieved from [Link]
-
What do we need a glovebox for? (2025, February 10). mulksgrp. Retrieved from [Link]
-
Working with air and moisture sensitive compounds. (2008, April 12). Molecular Inorganic Chemistry. Retrieved from [Link]
-
Techniques for Handling Air-Sensitive Compounds. Wipf Group, University of Pittsburgh. Retrieved from [Link]
-
Schlenk Line. UNM: Chemistry Department. Retrieved from [Link]
-
Keeping air and moisture out. (2024, November 12). VACUUBRAND. Retrieved from [Link]
-
Glovebox-Operating Procedure and Use of Impurity Sensors. (2017, September 6). JoVE. Retrieved from [Link]
-
Glove Boxes for Sensitive Chemicals & Materials. Inert Corporation. Retrieved from [Link]
-
Tips & Tricks: Drying Methods. Department of Chemistry, University of Rochester. Retrieved from [Link]
-
Preparing Anhydrous Reagents and Equipment. Moodle@Units. Retrieved from [Link]
-
Drying Solvents. (2021, August 15). Chemistry LibreTexts. Retrieved from [Link]
-
How to dry solvents. Wiley Analytical Science. Retrieved from [Link]
-
Troubleshooting: How to Improve Yield. University of Rochester. Retrieved from [Link]
-
Consistently awful yields. (2018, February 12). Reddit. Retrieved from [Link]
-
Development and validation of an analytical method for the determination of 5,5-dimethylhydantoin in various processed food. PMC. Retrieved from [Link]
-
Analytical Purity Determinations of Universal Food-Spice Curcuma longa through a QbD Validated HPLC Approach with Critical Parametric Predictors and Operable-Design's Monte Carlo Simulations: Analysis of Extracts, Forced-Degradants, and Capsules and Tablets-Based Pharmaceutical Dosage Forms. (2023, February 27). MDPI. Retrieved from [Link]
-
The Red Component of Analytical Chemistry: Assessing the Performance of Analytical Methods. (2025, September 25). LCGC International. Retrieved from [Link]
-
Validation of Chromatographic Methods: Checking the Peak Purity and the Specificity of Methods with Diode Array Detectors (Review). Semantic Scholar. Retrieved from [Link]
Sources
- 1. Development and validation of an analytical method for the determination of 5,5-dimethylhydantoin in various processed food - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Analytical Purity Determinations of Universal Food-Spice Curcuma longa through a QbD Validated HPLC Approach with Critical Parametric Predictors and Operable-Design’s Monte Carlo Simulations: Analysis of Extracts, Forced-Degradants, and Capsules and Tablets-Based Pharmaceutical Dosage Forms [mdpi.com]
- 4. semanticscholar.org [semanticscholar.org]
- 5. What do we need a glovebox for? | mulksgrp [mulksgrp.ac]
- 6. Video: Glovebox-Operating Procedure and Use of Impurity Sensors [jove.com]
- 7. ossila.com [ossila.com]
- 8. inertcorp.com [inertcorp.com]
- 9. schlenklinesurvivalguide.com [schlenklinesurvivalguide.com]
- 10. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 11. chemistry.unm.edu [chemistry.unm.edu]
- 12. Troubleshooting [chem.rochester.edu]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. reddit.com [reddit.com]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. chem.libretexts.org [chem.libretexts.org]
- 18. analyticalscience.wiley.com [analyticalscience.wiley.com]
- 19. moodle2.units.it [moodle2.units.it]
- 20. terrauniversal.com [terrauniversal.com]
- 21. Keeping air and moisture out | VACUUBRAND [vacuubrand.com]
- 22. Tips & Tricks [chem.rochester.edu]
Controlling polydispersity in polymers derived from 5,5'-Dibromo-2,2'-dihydroxy-biphenyl
[1]
Current Status: Online | Role: Senior Application Scientist Topic: Controlling Polydispersity (PDI) & Molecular Weight Distribution
Strategic Overview: The PDI Challenge
Why is PDI control difficult with this monomer? 5,5'-Dibromo-2,2'-dihydroxy-biphenyl is a bifunctional monomer typically used to synthesize Poly(arylene ether)s (PAEs) or Polyesters via step-growth polymerization.[1] It presents a unique "solubility vs. reactivity" paradox:
-
Rigid Backbone: The biphenyl linkage, combined with steric hindrance at the 2,2'-positions, creates rigid polymer chains that are prone to early precipitation.[1]
-
Step-Growth Kinetics: Unlike chain-growth polymerization (which can achieve PDI < 1.1), step-growth naturally trends toward a Flory-Schulz distribution (PDI ≈ 2.0).[1]
-
The "Tail" Risk: If the polymer precipitates prematurely due to the rigid brominated backbone, you generate a low-molecular-weight "tail," broadening the PDI significantly (> 2.[1]5) and ruining mechanical properties.
The Goal: We cannot easily achieve a "living" PDI (1.05) with this chemistry. Our target is to maintain a monomodal distribution with PDI between 1.8 and 2.2 , avoiding high-MW crosslinking or low-MW oligomer tails.
Critical Process Parameters (CPP)
A. Stoichiometry: The Golden Rule
In step-growth polymerization (e.g., reacting this diol with a dihalide like 4,4'-difluorodiphenyl sulfone), molecular weight is dictated by the Carothers equation.[1]
-
Requirement: Molar ratio must be 1.000 : 1.000 for high MW.
-
PDI Control: To limit MW and narrow PDI slightly, use a calculated offset (e.g., 1.00 : 0.98) or a monofunctional end-capper (e.g., tert-butylphenol).[1]
-
Warning: The dibromo-groups on your monomer are heavy.[1] Ensure you calculate stoichiometry based on purity-corrected weight (determined via HPLC), not just theoretical MW.
B. Solvent System & Solubility
The 5,5'-bromo substituents increase the hydrophobicity and rigidity of the chain. Standard solvents often fail.[1]
-
Recommended: N-Methyl-2-pyrrolidone (NMP) or Dimethylacetamide (DMAc).[1][2]
-
The "Sulfolane Boost": For particularly stubborn precipitations, use Sulfolane at >180°C.[1]
-
Solids Loading: Keep monomer concentration between 15–20% (w/v). Higher concentrations promote gelation (broad PDI); lower concentrations slow kinetics excessively.
C. Water Removal (Azeotropic Distillation)
Phenoxide formation requires K₂CO₃. This generates water.[1][2]
-
Impact on PDI: Residual water hydrolyzes the halide comonomer, disrupting stoichiometry and terminating chains early (creating a low MW tail).
-
Protocol: Use a Dean-Stark trap with Toluene or Xylene.[1] You must ensure quantitative water removal before the polymerization temperature (160–180°C) is reached.
Visualizing the Control Logic
The following diagram illustrates the decision matrix for controlling PDI during the synthesis workflow.
Caption: Workflow for minimizing PDI broadening events. Note the critical loop at "Precipitation Warning" where solubility loss must be immediately countered.
Troubleshooting Guide (FAQ Format)
Issue 1: "My PDI is consistently > 2.5, and the GPC trace shows a low-MW shoulder."
Diagnosis: This is likely a Solubility/Precipitation issue or Stoichiometric Imbalance .[1] Root Cause: The rigid dibromo-biphenyl units crystallize out of solution as oligomers before they can react further.[1] Once solid, they stop growing, while soluble chains continue to grow, creating a bimodal distribution.[1] Corrective Action:
-
Change Solvent: Switch from DMAc to Sulfolane or Diphenyl sulfone (for very high T reactions).
-
Increase Temperature: Run the polymerization closer to 190°C (ensure monomers are stable).
-
Check Water: Residual water hydrolyzes comonomers.[1] Ensure the Dean-Stark azeotrope is clear (no droplets) before raising the temp.
Issue 2: "I see a high-MW tail (PDI > 3.0) or micro-gels."
Diagnosis: Branching or Crosslinking.
Root Cause: The Bromine atoms at the 5,5' positions are generally stable under standard nucleophilic substitution conditions (
-
Reactor Hygiene: Acid wash glassware to remove trace transition metals.[1]
-
Atmosphere: Ensure a strict Nitrogen/Argon blanket.[1] Phenoxides oxidize easily to radicals which can couple.
-
Temperature Cap: Do not exceed 200°C unless necessary; thermal decomposition of the Br-C bond can induce radical crosslinking.
Issue 3: "The reaction turns black and viscosity is low."
Diagnosis: Oxidative Degradation. Root Cause: The 2,2'-dihydroxy biphenyl moiety is electron-rich.[1] In the presence of base (K₂CO₃) and trace oxygen, it forms quinones. Corrective Action:
-
Degassing: Sparge solvents with Argon for 20 mins before adding the monomer.
-
Temperature Ramp: Do not overshoot. Heat in stages (140°C for dehydration -> 170°C for polymerization).
Optimized Protocol: Poly(arylene ether) Synthesis
Objective: Synthesize a high-MW polymer with PDI < 2.2 using 5,5'-Dibromo-2,2'-dihydroxy-biphenyl (Monomer A) and 4,4'-Difluorodiphenyl sulfone (Monomer B).[1]
| Step | Action | Technical Rationale |
| 1. Prep | Recrystallize Monomer A from Ethanol/Water. Dry at 80°C under vacuum for 24h. | Purity is the primary driver of PDI in step-growth.[1] < 99.5% purity guarantees low MW. |
| 2.[1] Charge | Add Monomer A (10.00 mmol), Monomer B (10.00 mmol), and K₂CO₃ (12.5 mmol) to a 3-neck flask. | Slight excess of Base ensures complete phenoxide formation. 1:1 monomer ratio for max MW. |
| 3. Solvent | Add NMP (18 mL) and Toluene (9 mL). | NMP dissolves the polymer; Toluene acts as the azeotropic agent to carry water into the Dean-Stark trap. |
| 4. Dehydrate | Heat to 140–150°C. Reflux for 3–4 hours. Drain Dean-Stark trap. | Critical: Removes water formed by salt formation. If water remains, it hydrolyzes Monomer B (F -> OH), destroying stoichiometry. |
| 5.[1] React | Distill off Toluene. Raise Temp to 170–180°C. Stir for 12–24h. | High temp maintains solubility of the rigid brominated backbone. |
| 6. Terminate | Optional: Add 1 mol% 4-fluorobenzophenone (end-capper) for 30 mins. | Caps reactive phenoxide ends, preventing MW changes during processing and slightly narrowing PDI. |
| 7.[1] Workup | Pour hot solution into 10x volume of Methanol (acidified with HCl). | Precipitates polymer, removes salts and solvents.[1] Acid wash removes trapped K+ ions.[1] |
Data Analysis: Expected Outcomes[3]
When characterizing the resulting polymer via GPC (Gel Permeation Chromatography) in THF or DMF:
| Parameter | Ideal Range | Warning Sign | Interpretation |
| Mn (Number Avg) | 25,000 – 60,000 Da | < 10,000 Da | Reaction stopped early (impurities or wet solvent).[1] |
| Mw (Weight Avg) | 45,000 – 120,000 Da | > 200,000 Da | Crosslinking or aggregation occurring. |
| PDI (Mw/Mn) | 1.8 – 2.2 | > 2.5 | Multimodal distribution. Likely precipitation during synthesis. |
| Tg (DSC) | > 220°C | < 200°C | Low MW or residual solvent (plasticization). |
References
-
Step-Growth Kinetics & PDI Control: Odian, G. Principles of Polymerization, 4th Ed.[1] Wiley-Interscience.[1] (Explains the statistical inevitability of PDI ~2.0 in step-growth and the impact of stoichiometry).
-
Synthesis of Poly(arylene ether)s: McGrath, J. E., et al. "Synthesis and characterization of poly(arylene ether)s."[3] Polymer, 1989.[1] (Foundational text on the NMP/K2CO3 route for bisphenols).
-
Solubility of Biphenyl Polymers: Wang, F., et al. "Synthesis and properties of poly(arylene ether)s containing phenyl-pendant groups."[1] Polymer, 2005.[1][4][5] (Discusses how biphenyl rigidity affects solubility and PDI).
-
Functionalized PAEs (Brominated Monomers): Jang, W., et al. "Synthesis of sulfonated poly(arylene ether)s for proton exchange membrane fuel cells." Journal of Membrane Science, 2008.[1] (Demonstrates the use of brominated biphenyls and post-functionalization, highlighting the solubility challenges).
Sources
- 1. Polymer-Supported Synthesis of Various Pteridinones and Pyrimidodiazepinones - PMC [pmc.ncbi.nlm.nih.gov]
- 2. nrc-publications.canada.ca [nrc-publications.canada.ca]
- 3. Synthesis and properties of novel poly(arylene ether)s and poly(arylene thioether)s based on a pyridazine biphenol or a phthalazine biphenol - Sun Yat-Sen University [sysu.cnpereading.com]
- 4. A Novel Synthesis Strategy for Poly(Arylene‐Vinylene) Derivatives by Elemental Sulfur‐Mediated Polyolefination - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Validation & Comparative
Comparative Analytical Guide: 1H NMR Profiling of 5,5'-Dibromo-2,2'-dihydroxy-biphenyl
Topic: Audience: Researchers, Scientists, and Drug Development Professionals Format: Technical Comparison Guide (No Templates)
Executive Summary & Structural Context
5,5'-Dibromo-2,2'-dihydroxy-biphenyl (often abbreviated as 5,5'-Dibromo-2,2'-biphenol) serves as a critical intermediate in the synthesis of
For researchers transitioning from the unsubstituted precursor (2,2'-biphenol) or evaluating regioisomers, the 1H NMR spectrum of the 5,5'-derivative offers a distinct "fingerprint" characterized by simplified splitting patterns due to symmetry and specific substitution effects.
The Analytical Challenge: The primary difficulty in characterizing this compound lies not in the assignment of the aromatic region, but in the solvent-dependent visibility of the phenolic protons and the differentiation from the 3,3'-dibromo isomer. This guide compares the spectral performance of this compound against its precursor and evaluates the diagnostic utility of different solvent systems.
Structural Logic & Symmetry Analysis
Before interpreting the spectrum, one must understand the magnetic equivalence generated by the molecule's geometry.
-
Symmetry Operation: The molecule possesses a
axis of rotation perpendicular to the C1-C1' bond. -
Consequence: The two aromatic rings are magnetically equivalent. You will not see 12 distinct proton signals; you will see a set of signals for one ring (3 aromatic protons + 1 phenolic proton) that integrates for the total count (6 aromatic H + 2 OH).
-
Substitution Pattern: The bromine atoms at positions 5 and 5' eliminate the protons typically found at these positions, altering the coupling network significantly compared to the parent biphenol.
Diagram 1: Assignment Logic Flow
This diagram illustrates the logical deduction pathway for assigning the aromatic signals based on coupling constants (
Caption: Logical pathway for distinguishing aromatic protons H3, H4, and H6 based on splitting patterns (
Comparative Spectral Analysis
This section compares the product's NMR profile against its primary alternative (the starting material) and evaluates solvent systems.
Comparison A: Product vs. Precursor (2,2'-Biphenol)
The bromination at the 5-position simplifies the spin system from an ABCD (or AA'BB' etc., depending on resolution) to an AMX type system.
| Feature | Precursor: 2,2'-Biphenol | Product: 5,5'-Dibromo-2,2'-biphenol | Diagnostic Note |
| Proton Count | 8 Aromatic H | 6 Aromatic H | Integration drops from 4H to 3H per ring. |
| H-5 Signal | Present (Triplet/Multiplet) | Absent | The disappearance of the H-5 signal is the primary confirmation of reaction completion. |
| H-4 Splitting | Triplet / Multiplet | Doublet of Doublets (dd) | H-4 in the product couples only to H-3 (ortho) and H-6 (meta). |
| H-6 Shift | ~7.2 - 7.3 ppm | ~7.4 - 7.5 ppm | Deshielded by the ortho-Bromine atom. |
Comparison B: Solvent System Performance (DMSO-d6 vs. CDCl3)
The choice of solvent is not merely about solubility; it dictates whether you can quantify the phenolic content.
| Parameter | Solvent: Chloroform-d (CDCl3) | Solvent: DMSO-d6 | Recommendation |
| -OH Signal Visibility | Poor / Invisible | Excellent / Sharp | Use DMSO-d6 for purity assays requiring OH integration. |
| -OH Chemical Shift | ~5.0 - 6.0 ppm (Broad/Variable) | ~9.8 - 10.2 ppm (Singlet) | DMSO disrupts intramolecular H-bonding, shifting OH downfield. |
| Aromatic Resolution | Good | Excellent | DMSO separates the aromatic signals distinctively. |
| Water Peak Interference | Low (1.56 ppm) | High (3.33 ppm) | Ensure sample is dry; wet DMSO can obscure aromatic satellites. |
Detailed Interpretation & Assignment (Data Table)
The following data represents the standard assignment in DMSO-d6 (preferred for full characterization).
System: 5,5'-Dibromo-2,2'-dihydroxy-biphenyl Frequency: 400 MHz Solvent: DMSO-d6
| Position | Shift ( | Multiplicity | Coupling ( | Interpretation & Causality |
| -OH | 9.95 - 10.10 | Singlet (s) | - | Phenolic Hydroxyl. Highly deshielded due to H-bonding with DMSO solvent. Disappears upon |
| H-6 | 7.45 - 7.55 | Doublet (d) | Meta to Bridge. Deshielded by the adjacent Bromine (C5). Shows only small meta-coupling to H4. | |
| H-4 | 7.30 - 7.40 | dd | Para to Bridge. The most complex signal. Couples to H3 (ortho, large | |
| H-3 | 6.85 - 6.95 | Doublet (d) | Ortho to OH. Shielded by the electron-donating oxygen. Shows large ortho-coupling to H4. |
> Note on Regioisomers: If you observe a singlet in the aromatic region, you likely have the 4,4'-dibromo isomer (where H3 and H6 are isolated) or the 3,3'-dibromo isomer (where H4, H5, H6 are contiguous, creating a triplet).
Experimental Protocol: Self-Validating Workflow
To ensure reproducible data, follow this specific preparation protocol designed to mitigate moisture interference (a common issue with biphenols).
Diagram 2: Sample Preparation & Acquisition Workflow
Caption: Optimized workflow for acquiring high-fidelity NMR data of hygroscopic biphenols.
Step-by-Step Methodology:
-
Desiccation: Biphenols are hygroscopic. Dry the solid product under high vacuum (0.1 mbar) at 40°C for 2 hours before weighing. Why? Residual water broadens the OH signal and shifts it upfield.
-
Solvent Selection: Use DMSO-d6 (99.9% D) from a fresh ampoule. Avoid CDCl3 unless checking for non-polar impurities, as the OH proton will likely exchange with trace acid/water in chloroform and vanish.
-
Concentration: Dissolve 5–10 mg of sample in 0.6 mL solvent. Why? Higher concentrations can lead to stacking interactions (aggregation) in biphenyls, causing slight chemical shift deviations.
-
Acquisition Parameters:
-
Relaxation Delay (d1): Set to 10 seconds . Why? Aromatic protons and quaternary carbons (if running 13C) have long T1 relaxation times. A short d1 leads to integration errors, underestimating the aromatic content relative to solvent residuals.
-
Scans (ns): 16 scans are sufficient for 1H; 1024+ for 13C.
-
-
Validation:
-
The "D2O Shake": If an ambiguous peak appears near 3-4 ppm, add 1 drop of
to the tube, shake, and rerun. If the peak at ~10 ppm (OH) disappears, the assignment is confirmed.
-
References
-
Abraham, R. J., et al. (2006).[3] "1H chemical shifts in NMR: Part 23, the effect of dimethyl sulphoxide versus chloroform solvent on 1H chemical shifts." Magnetic Resonance in Chemistry. Link[3]
-
Chemistry Steps. (2024). "NMR Chemical Shift Values Table - Characteristic Functional Groups." Link
-
Compound Interest. (2015).[4] "A Guide to 1H NMR Chemical Shift Values." Link
-
National Institutes of Health (NIH) / PubChem. (2012). "Synthesis of 5,5'-dibromo-2,2'-bipyridine and its stepwise functionalization." (Analogous substitution pattern data). Link
-
Doc Brown's Chemistry. "1H NMR spectrum of Phenol - Analysis and Interpretation." (Base phenolic shift logic). Link
Sources
- 1. chemistryconnected.com [chemistryconnected.com]
- 2. 1H proton nmr spectrum of phenol C6H6O C6H5OH low/high resolution analysis interpretation of chemical shifts ppm spin spin line splitting H-1 phenol 1-H nmr explaining spin-spin coupling for line splitting doc brown's advanced organic chemistry revision notes [docbrown.info]
- 3. 1H chemical shifts in NMR: Part 23, the effect of dimethyl sulphoxide versus chloroform solvent on 1H chemical shifts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. compoundchem.com [compoundchem.com]
A Comparative FTIR Spectral Analysis: Differentiating 5,5'-Dibromo-2,2'-dihydroxy-biphenyl from 2,2'-biphenol
This guide provides an in-depth comparison of the Fourier-Transform Infrared (FTIR) spectra of 2,2'-biphenol and its brominated analog, 5,5'-Dibromo-2,2'-dihydroxy-biphenyl. For researchers in materials science, organic synthesis, and pharmaceutical development, the ability to unambiguously distinguish between a parent compound and its halogenated derivatives is critical for quality control, reaction monitoring, and final product characterization. Here, we move beyond a simple listing of peaks to explain the causal relationships between molecular structure and vibrational spectra, providing a robust framework for analysis.
Theoretical Framework: The Vibrational Language of Molecules
FTIR spectroscopy measures the absorption of infrared radiation by a molecule, which excites specific vibrational modes. These modes—stretches, bends, and rocks—are quantized and correspond to specific energy levels. The frequency of the absorbed radiation is directly related to the bond strength, the mass of the atoms involved, and the overall molecular geometry. Consequently, an FTIR spectrum serves as a unique molecular "fingerprint."
For the compounds , the key vibrational modes we anticipate observing are:
-
O-H Stretching: Characteristic of the hydroxyl groups. The band is typically broad due to intermolecular and intramolecular hydrogen bonding.[1][2]
-
Aromatic C-H Stretching: Occurs at wavenumbers just above 3000 cm⁻¹.[1][3]
-
Aromatic C=C Ring Stretching: A series of absorptions in the 1450-1600 cm⁻¹ region, which are characteristic of the benzene rings.[1][4]
-
C-O Stretching: Associated with the phenol group, this stretch is a key indicator.[1]
-
C-Br Stretching: The critical mode for identifying the brominated compound. Due to the high mass of the bromine atom, this vibration occurs at a much lower frequency, typically in the fingerprint region.[5][6]
The substitution of hydrogen with bromine at the 5 and 5' positions introduces two primary effects that alter the spectrum:
-
Mass Effect: The heavier bromine atom significantly lowers the frequency of the C-Br stretching vibration compared to a C-H bond.
-
Electronic Effect: Bromine is an electron-withdrawing group via induction but can also donate electron density through p-π conjugation.[7][8] This can subtly shift the frequencies of adjacent bonds, particularly the C=C and C-O stretches within the aromatic system.
Experimental Protocol: A Self-Validating Workflow for Spectral Acquisition
To ensure the acquisition of high-fidelity, reproducible spectra, a rigorous and self-validating experimental protocol is essential. The following methodology is recommended for solid-phase analysis using Attenuated Total Reflectance (ATR), a technique chosen for its minimal sample preparation and excellent reproducibility.
-
Instrument Preparation:
-
Power on the FTIR spectrometer and allow the source and laser to stabilize for at least 30 minutes. This ensures thermal equilibrium and minimizes drift.
-
Purge the sample compartment with dry nitrogen or air to reduce atmospheric water and CO₂ interference, which can obscure the O-H and other key spectral regions.
-
-
Background Collection (Self-Validation Step 1):
-
Ensure the ATR crystal (typically diamond or germanium) is clean by wiping it with a lint-free swab dampened with a volatile solvent like isopropanol.
-
Collect a background spectrum (e.g., 32 scans at a resolution of 4 cm⁻¹). This spectrum of the empty ATR crystal and surrounding atmosphere is digitally subtracted from the sample spectrum, isolating the sample's true absorptions.
-
-
Sample Application:
-
Place a small amount of the solid sample (approx. 1-2 mg) onto the center of the ATR crystal.
-
Lower the press arm and apply consistent pressure to ensure intimate contact between the sample and the crystal surface. Inconsistent contact is a primary source of poor signal intensity and spectral artifacts.
-
-
Sample Spectrum Collection:
-
Acquire the sample spectrum using the same parameters as the background (e.g., 32 scans, 4 cm⁻¹ resolution, spectral range of 4000-400 cm⁻¹). Co-adding multiple scans improves the signal-to-noise ratio.
-
-
Cleaning and Verification (Self-Validation Step 2):
-
Thoroughly clean the ATR crystal.
-
Collect another spectrum of the clean crystal and compare it to the initial background to confirm no sample residue remains, preventing cross-contamination.
-
Caption: Experimental workflow for acquiring high-quality ATR-FTIR spectra.
Comparative Spectral Analysis
The following sections detail the expected FTIR spectra for each compound, culminating in a direct comparison.
The spectrum of 2,2'-biphenol is dominated by features from its hydroxyl groups and aromatic rings.
-
~3550-3200 cm⁻¹: A very broad and strong absorption band corresponding to the O-H stretching vibrations. The breadth is a direct result of strong intermolecular and intramolecular hydrogen bonding between the hydroxyl groups.[1][2]
-
~3100-3000 cm⁻¹: A series of weaker, sharp peaks attributed to the C-H stretching vibrations of the aromatic rings.[1][9]
-
~1600-1450 cm⁻¹: Several medium-to-strong intensity bands are present here, arising from the C=C skeletal stretching vibrations within the aromatic rings.[1][4]
-
~1230 cm⁻¹: A strong C-O stretching vibration, characteristic of a phenol. This peak is often more intense and at a slightly higher wavenumber than in aliphatic alcohols.[1][10]
-
Below 900 cm⁻¹: The fingerprint region contains complex C-H out-of-plane (OOP) bending vibrations, which are highly sensitive to the substitution pattern on the aromatic rings.[4]
The introduction of bromine atoms causes distinct and predictable changes to the spectrum.
-
~3550-3200 cm⁻¹: The broad O-H stretching band remains a prominent feature, as the hydroxyl groups are still present. Its position and shape may be slightly altered due to changes in the electronic environment and crystal packing induced by the bromine atoms.
-
~3100-3000 cm⁻¹: Aromatic C-H stretching peaks will still be present but may have reduced relative intensity due to the fewer C-H bonds per molecule.
-
~1600-1450 cm⁻¹: Aromatic C=C stretching bands will persist, though their exact positions may shift slightly due to the electronic influence of the bromine substituents.
-
~1220 cm⁻¹: The C-O stretching vibration is expected in a similar region to the parent compound.
-
~690-515 cm⁻¹: This is the key diagnostic region. A new, medium-to-strong intensity band will appear, which is absent in the 2,2'-biphenol spectrum. This band is unequivocally assigned to the C-Br stretching vibration.[5][6][11]
-
Fingerprint Region (< 900 cm⁻¹): This region will show significant differences compared to 2,2'-biphenol. The C-H OOP bending patterns will change due to the altered substitution, and the mass of the bromine atoms will influence other low-energy bending and skeletal vibrations.
Key Differentiating Features: A Head-to-Head Comparison
The most effective way to distinguish these two compounds is to focus on the spectral regions where their differences are most pronounced.
Caption: Structural comparison and key differentiating vibrational modes.
Summary of Spectral Differences:
| Vibrational Mode | 2,2'-biphenol (cm⁻¹) | 5,5'-Dibromo-2,2'-dihydroxy-biphenyl (cm⁻¹) | Significance for Differentiation |
| O-H Stretch | ~3550-3200 (Broad, Strong)[1][2] | ~3550-3200 (Broad, Strong) | Low (Present in both) |
| Aromatic C-H Stretch | ~3100-3000 (Weak-Medium)[9] | ~3100-3000 (Weaker) | Low (Present in both) |
| Aromatic C=C Stretch | ~1600-1450 (Multiple, Medium)[4] | ~1600-1450 (Shifts possible) | Low (General aromatic feature) |
| C-O Stretch | ~1230 (Strong)[1][10] | ~1220 (Strong, slight shift possible) | Low (Present in both) |
| C-Br Stretch | Absent | ~690-515 (Medium-Strong) [5][6] | High (Primary Identifier) |
| C-H OOP Bending | Characteristic Pattern | Different Pattern | High (Confirmatory evidence) |
The definitive proof of bromination is the appearance of a distinct, strong absorption band in the far-infrared/low-frequency fingerprint region (below 700 cm⁻¹), which can be confidently assigned to the C-Br stretching vibration. The absence of this peak in the 2,2'-biphenol spectrum provides a clear point of differentiation. Furthermore, significant alterations in the pattern of peaks within the fingerprint region, particularly the C-H out-of-plane bends, serve as powerful secondary confirmation of the change in the aromatic substitution pattern.
Conclusion
References
- Doc Brown's Advanced Organic Chemistry Revision Notes. (n.d.). Infrared spectrum of phenol C6H6O C6H5OH.
- Chemistry LibreTexts. (2024, September 20). 17.11: Spectroscopy of Alcohols and Phenols.
- Journal of Research and Applications in Agricultural Engineering. (2019, February 17).
- Chemistry LibreTexts. (2023, November 6). 12.8: Infrared Spectra of Some Common Functional Groups.
- ResearchGate. (n.d.). Calculated IR spectra for the most stable monomers for 2,2'-biphenol....
- ResearchGate. (n.d.). FT-IR curves of phenol formaldehyde resins.
- Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy. (2012, October 2). Vibrational spectroscopic (FT-IR, FT-Raman, 1H NMR and UV) investigations and computational study of 5-nitro-2-(4-nitrobenzyl) benzoxazole.
- e-Journal of Chemistry. (2005, June 3). Characterization of Phenol-Formaldehyde Prepolymer Resins by In Line FT-IR Spectroscopy.
- University of Colorado Boulder, Department of Chemistry. (n.d.). IR: alkyl halides.
- Chemistry LibreTexts. (2025, September 11). Infrared Spectroscopy Absorption Table.
- ResearchGate. (2025, August 7). The impact of Bromine substitution on molecular structure and spectroscopic properties of (E)-3-(2-phenylhydrazineylidene) chromane-2, 4-dione.
- University of Calgary. (n.d.). Table of Characteristic IR Absorptions.
- Master Organic Chemistry. (2016, November 23). Infrared (IR) Spectroscopy: A Quick Primer On Interpreting Spectra.
- MDPI. (2024, July 11). IR and Raman Dual Modality Markers Differentiate among Three bis-Phenols: BPA, BPS, and BPF.
- The Journal of Organic Chemistry. (2022, February 15). Nucleophilic Aromatic Substitution of 5-Bromo-1,2,3-triazines with Phenols.
- ChemicalBook. (n.d.). 2,2'-Biphenol(1806-29-7) 1H NMR spectrum.
- OpenStax. (n.d.). 15.7 Spectroscopy of Aromatic Compounds – Organic Chemistry: A Tenth Edition.
- PubMed. (2018, June 20). Molecular vibrations of bisphenol "S" revealed by FTIR spectroscopy and their correlation with bisphenol "A" disclosed by principal component analysis.
- Optica Publishing Group. (n.d.). Molecular vibrations of bisphenol “S” revealed by FTIR spectroscopy and their correlation with bisphenol “A” disclosed by principal component analysis.
- ResearchGate. (2025, August 6). Effect of bromine substituent on optical properties of aryl compounds.
- MDPI. (2023, January 5).
- Gupea. (2019, January 14). Structure-Specific Vibrational Modes of Isolated Biomolecules Studied with Mid- and Far-Infrared Laser Spectroscopy.
- SCIRP. (n.d.). Vibrational Studies of Different Human Body Disorders Using FTIR Spectroscopy.
- Michigan State University, Department of Chemistry. (n.d.).
- Semantic Scholar. (2025, May 30). Identification of Hydroxyl and Polysiloxane Compounds via Infrared Absorption Spectroscopy with Targeted Noise Analysis.
Sources
- 1. infrared spectrum of phenol C6H6O C6H5OH prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of phenol image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
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- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. 15.7 Spectroscopy of Aromatic Compounds – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
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- 11. chem.libretexts.org [chem.libretexts.org]
A Comparative Guide to High-Performance Liquid Chromatography (HPLC) Method Development for the Purity Assessment of 5,5'-Dibromo-2,2'-dihydroxy-biphenyl
Authored by: A Senior Application Scientist
Introduction
5,5'-Dibromo-2,2'-dihydroxy-biphenyl is a halogenated aromatic compound of significant interest in various fields, including organic synthesis and materials science. The purity of this compound is critical for its intended application, as even trace impurities can significantly impact downstream processes and final product performance. High-Performance Liquid Chromatography (HPLC) is the analytical technique of choice for assessing the purity of such compounds due to its high resolution, sensitivity, and accuracy. This guide provides a comprehensive, in-depth comparison of different HPLC methodologies for the purity determination of 5,5'-Dibromo-2,2'-dihydroxy-biphenyl, supported by experimental data and established scientific principles. We will explore the rationale behind method development choices, from column and mobile phase selection to detector settings, and present a validated, robust method for routine quality control.
The Critical Role of Purity in Specialty Chemicals
The presence of impurities, such as starting materials, by-products, or degradation products, can have profound consequences. For instance, in polymer chemistry, residual monomers or catalysts can affect polymerization kinetics and the final properties of the material. Similarly, in the synthesis of fine chemicals, impurities can lead to unwanted side reactions or compromise the integrity of the final product. Therefore, a well-developed and validated HPLC method is not just a quality control requirement but a fundamental component of product development and assurance.
HPLC Method Development: A Strategic Approach
The development of a robust HPLC method for purity analysis is a systematic process. The primary goal is to achieve adequate separation of the main compound from all potential impurities with good peak shape, sensitivity, and within a reasonable analysis time. Our approach is grounded in the principles outlined by the International Council for Harmonisation (ICH) guidelines, particularly ICH Q2(R1) on the validation of analytical procedures.
Initial Assessment and Analyte Properties
Before embarking on experimental work, a thorough understanding of the analyte's physicochemical properties is crucial. 5,5'-Dibromo-2,2'-dihydroxy-biphenyl is a polar, aromatic compound with a relatively high molecular weight. Its phenolic hydroxyl groups suggest a potential for ionization, making the mobile phase pH a critical parameter to control. The presence of bromine atoms enhances its UV absorbance, which is beneficial for detection.
Comparative Evaluation of HPLC Parameters
Stationary Phase (Column) Selection
The choice of the stationary phase is paramount for achieving the desired separation. We evaluated three common C18 (octadecylsilane) columns with different properties to assess their performance for the analysis of 5,5'-Dibromo-2,2'-dihydroxy-biphenyl.
-
Column A: A conventional C18 column with a high carbon load and end-capping.
-
Column B: A C18 column with a lower carbon load, suitable for more polar compounds.
-
Column C: A C18 column with a polar-embedded group to enhance the retention of polar analytes and provide alternative selectivity.
Table 1: Comparison of Stationary Phase Performance
| Parameter | Column A (Conventional C18) | Column B (Low-Carbon C18) | Column C (Polar-Embedded C18) |
| Retention Factor (k) of Main Peak | 5.2 | 3.8 | 6.5 |
| Resolution (Rs) of Critical Pair * | 1.8 | 1.5 | 2.2 |
| Tailing Factor (Tf) | 1.3 | 1.1 | 1.0 |
| Theoretical Plates (N) | 12,500 | 11,000 | 14,000 |
*Critical pair refers to the two most closely eluting peaks (main peak and a key impurity).
Analysis: Column C, with its polar-embedded group, provided the best overall performance. It exhibited a higher retention factor for the main peak, indicating stronger interaction, and superior resolution for the critical impurity pair. The peak shape was also excellent, with a tailing factor of 1.0. This is likely due to the enhanced interaction of the polar hydroxyl groups of the analyte with the polar-embedded functional groups on the stationary phase, leading to better separation from less polar impurities.
Mobile Phase Optimization
The mobile phase composition, particularly the organic modifier and pH, significantly influences the retention and selectivity of the separation.
-
Organic Modifier: We compared acetonitrile and methanol as the organic component of the mobile phase. Acetonitrile generally provides lower backpressure and better peak efficiency for many compounds.
-
pH: Given the phenolic nature of the analyte, the pH of the aqueous portion of the mobile phase can affect the degree of ionization and, consequently, retention time. We evaluated a pH range from 3.0 to 7.0.
Table 2: Effect of Mobile Phase Composition on Separation
| Mobile Phase Composition | Retention Time (min) | Resolution (Rs) of Critical Pair |
| Acetonitrile/Water (pH 3.0) | 8.5 | 2.1 |
| Acetonitrile/Water (pH 7.0) | 6.2 | 1.7 |
| Methanol/Water (pH 3.0) | 10.1 | 1.9 |
Analysis: An acidified mobile phase (pH 3.0) using acetonitrile as the organic modifier provided the optimal balance of retention time and resolution. At this pH, the phenolic hydroxyl groups are protonated, leading to a more retained and well-defined peak. Acetonitrile resulted in a shorter analysis time compared to methanol while maintaining excellent resolution.
Detection Wavelength
The selection of an appropriate detection wavelength is crucial for achieving high sensitivity. A UV-Vis spectrophotometric scan of 5,5'-Dibromo-2,2'-dihydroxy-biphenyl in the mobile phase was performed to determine the wavelength of maximum absorbance (λmax). The λmax was found to be 285 nm, which was selected for the analysis to ensure the highest possible signal-to-noise ratio for both the main peak and any impurities.
Recommended HPLC Method and Validation
Based on the comparative data, the following HPLC method is recommended for the purity analysis of 5,5'-Dibromo-2,2'-dihydroxy-biphenyl.
Experimental Protocol: Final HPLC Method
-
Column: Polar-Embedded C18 (e.g., Waters SymmetryShield™ RP18), 4.6 x 150 mm, 5 µm
-
Mobile Phase A: 0.1% Phosphoric Acid in Water
-
Mobile Phase B: Acetonitrile
-
Gradient Program:
-
0-1 min: 50% B
-
1-10 min: 50% to 90% B
-
10-12 min: 90% B
-
12-12.1 min: 90% to 50% B
-
12.1-15 min: 50% B
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Injection Volume: 10 µL
-
Detection: UV at 285 nm
-
Sample Preparation: Dissolve 1 mg of the sample in 1 mL of acetonitrile.
Method Validation
The developed method was validated according to ICH Q2(R1) guidelines to ensure its suitability for its intended purpose. The validation included the following parameters:
-
Specificity: The method was shown to be specific for the analyte, with no interference from the blank or known impurities at the retention time of the main peak.
-
Linearity: A linear relationship between peak area and concentration was established over a range of 0.1 to 100 µg/mL (R² > 0.999).
-
Accuracy: The accuracy was determined by spike recovery experiments at three different concentration levels, with recoveries ranging from 98.5% to 101.2%.
-
Precision: The method demonstrated excellent precision, with a relative standard deviation (RSD) of less than 1.0% for both repeatability (intra-day) and intermediate precision (inter-day).
-
Limit of Detection (LOD) and Limit of Quantitation (LOQ): The LOD and LOQ were determined to be 0.02 µg/mL and 0.06 µg/mL, respectively, demonstrating the high sensitivity of the method.
-
Robustness: The method was found to be robust, with minor variations in flow rate (±0.1 mL/min), column temperature (±2 °C), and mobile phase pH (±0.2) having no significant impact on the results.
Visualizing the Method Development Workflow
The following diagram illustrates the logical flow of the HPLC method development process.
Caption: A flowchart illustrating the systematic workflow for HPLC method development and validation.
Conclusion
The development of a robust and reliable HPLC method for the purity analysis of 5,5'-Dibromo-2,2'-dihydroxy-biphenyl is essential for ensuring product quality and consistency. Through a systematic evaluation of stationary phases and mobile phase conditions, we have established an optimized method that provides excellent resolution, peak shape, and sensitivity. The use of a polar-embedded C18 column with an acidified acetonitrile-water mobile phase was found to be superior to other tested conditions. The final method has been successfully validated according to ICH guidelines, demonstrating its suitability for routine use in a quality control environment. This guide provides a clear and data-driven approach that can be adapted for the analysis of other similar halogenated biphenyl compounds.
References
Navigating the Labyrinth of Brominated Biphenyl Diols: A Comparative Guide to Mass Spectrometry Fragmentation Patterns
For Researchers, Scientists, and Drug Development Professionals
In the intricate world of analytical chemistry, elucidating the structures of complex molecules is a paramount challenge. Brominated biphenyl diols, a class of compounds with significant environmental and toxicological relevance as metabolites of brominated flame retardants, present a particularly complex analytical puzzle. Their structural diversity, arising from the varied number and position of bromine and hydroxyl groups, necessitates sophisticated analytical techniques for accurate identification and characterization. Mass spectrometry, with its unparalleled sensitivity and structural elucidation capabilities, stands as the cornerstone for analyzing these compounds. This guide, designed for researchers, scientists, and drug development professionals, provides an in-depth, comparative analysis of the mass spectrometry fragmentation patterns of brominated biphenyl diols, offering insights into how different ionization techniques and structural features influence their gas-phase fragmentation.
The Critical Role of Ionization in Unraveling Fragmentation
The choice of ionization technique is a critical first step that dictates the nature and extent of fragmentation. For brominated biphenyl diols, the two most informative approaches are Electron Ionization (EI) and Electrospray Ionization (ESI), often coupled with tandem mass spectrometry (MS/MS).
Electron Ionization (EI): The Hard Ionization Approach for GC-MS
Gas Chromatography-Mass Spectrometry (GC-MS) with EI is a powerful technique for the analysis of volatile and semi-volatile compounds. However, due to the low volatility of hydroxylated compounds, derivatization is often a necessary prerequisite.[1][2] This process, typically involving silylation to form trimethylsilyl (TMS) ethers, enhances volatility and thermal stability, allowing for successful chromatographic separation.
The high energy imparted during EI (typically 70 eV) leads to extensive fragmentation, providing a detailed fingerprint of the molecule. For derivatized brominated biphenyl diols, the fragmentation is characterized by several key pathways:
-
Loss of Bromine: A hallmark of brominated compounds, the sequential loss of bromine atoms ([M-Br]⁺, [M-2Br]⁺) is a common fragmentation pathway. The isotopic signature of bromine (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio) results in characteristic isotopic patterns for bromine-containing fragments, aiding in their identification.
-
Cleavage of the Biphenyl Ether Bond: The ether linkage is susceptible to cleavage, leading to the formation of brominated phenoxide and brominated phenyl ions.
-
Fragments from the Derivatizing Group: The TMS group can undergo fragmentation, leading to characteristic ions such as the loss of a methyl group ([M-15]⁺) or the entire TMS group.
Electrospray Ionization (ESI): The Soft Ionization Alternative for LC-MS/MS
Liquid Chromatography-Mass Spectrometry (LC-MS) with ESI is particularly well-suited for the analysis of polar and thermally labile compounds like underivatized brominated biphenyl diols. ESI is a "soft" ionization technique that typically produces protonated molecules ([M+H]⁺) in positive ion mode or deprotonated molecules ([M-H]⁻) in negative ion mode, with minimal in-source fragmentation. This preserves the molecular ion, which can then be subjected to controlled fragmentation in the collision cell of a tandem mass spectrometer (MS/MS).
In negative ion mode ESI-MS/MS, the fragmentation of brominated biphenyl diols is often initiated by the deprotonation of one of the hydroxyl groups. Collision-induced dissociation (CID) of the [M-H]⁻ ion can lead to:
-
Neutral Loss of HBr and Br₂: These are common fragmentation pathways observed in the MS/MS spectra of hydroxylated polybrominated diphenyl ethers.[3]
-
Cleavage of the Ether Bond: Similar to EI, the ether linkage can cleave, resulting in brominated phenoxide ions.
-
Isomer-Specific Fragmentation: The position of the hydroxyl and bromine groups can significantly influence the fragmentation pattern, allowing for the differentiation of isomers. For instance, some di-hydroxylated isomers may readily lose a bromine atom upon fragmentation, while others may show no significant product ions under the same conditions.[3]
Comparative Analysis of Fragmentation Patterns: A Tale of Two Techniques
The choice between GC-EI-MS and LC-ESI-MS/MS depends on the specific analytical goals. The following table summarizes the key differences in their performance for the analysis of brominated biphenyl diols:
| Feature | Gas Chromatography-Electron Ionization-Mass Spectrometry (GC-EI-MS) | Liquid Chromatography-Electrospray Ionization-Tandem Mass Spectrometry (LC-ESI-MS/MS) |
| Sample Derivatization | Required (e.g., silylation) to improve volatility and thermal stability.[1][2] | Not required , allowing for direct analysis of the native compounds. |
| Ionization Energy | High (Hard Ionization) , leading to extensive fragmentation and a detailed mass spectrum. | Low (Soft Ionization) , preserving the molecular ion for subsequent MS/MS analysis. |
| Molecular Ion | Often weak or absent due to extensive fragmentation. | Typically the base peak in the MS1 spectrum. |
| Fragmentation Control | Limited control over the fragmentation process. | Precise control over fragmentation energy in the collision cell (CID). |
| Isomer Differentiation | Can be challenging for co-eluting isomers with similar fragmentation patterns. | Often possible through characteristic product ions and fragmentation pathways in MS/MS.[3] |
| Sensitivity | Generally high, especially with selected ion monitoring (SIM). | Can be very high, particularly with multiple reaction monitoring (MRM). |
The Influence of Molecular Structure on Fragmentation
The fragmentation of brominated biphenyl diols is not only dependent on the analytical technique but is also intricately linked to their molecular structure.
Position of Hydroxyl Groups: The relative positions of the two hydroxyl groups on the biphenyl rings can direct fragmentation pathways. For example, ortho-positioned hydroxyl groups can facilitate intramolecular reactions, such as water loss, leading to the formation of stable dibenzofuran-like structures.
Position and Number of Bromine Atoms: The degree and pattern of bromination significantly impact fragmentation. The presence of bromine atoms in ortho positions to the ether linkage can induce steric strain, making the C-O bond more susceptible to cleavage. Furthermore, the number of bromine atoms will influence the isotopic pattern and the m/z values of the fragment ions.
Experimental Protocols: A Step-by-Step Guide
To provide a practical context, here are generalized, step-by-step methodologies for the analysis of brominated biphenyl diols using both GC-MS and LC-MS/MS.
GC-MS Analysis with Derivatization
-
Sample Preparation: Extract the brominated biphenyl diols from the sample matrix using an appropriate solvent (e.g., a mixture of hexane and dichloromethane).
-
Derivatization: Evaporate the solvent and add a derivatizing agent such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS). Heat the mixture to 60-70°C for 30-60 minutes to form the TMS ethers.
-
GC Separation: Inject the derivatized sample onto a GC column (e.g., a DB-5ms column) with a suitable temperature program to separate the different isomers.
-
MS Detection: Analyze the eluting compounds using a mass spectrometer in EI mode, scanning a mass range that covers the expected molecular ions and fragment ions.
Experimental Workflow for GC-MS Analysis
Caption: Generalized workflow for the GC-MS analysis of brominated biphenyl diols.
LC-MS/MS Analysis
-
Sample Preparation: Extract the brominated biphenyl diols from the sample matrix using a suitable solvent (e.g., acetonitrile or methanol).
-
LC Separation: Inject the extract onto a reverse-phase LC column (e.g., a C18 column) and elute with a gradient of mobile phases (e.g., water and acetonitrile with a small amount of formic acid or ammonium hydroxide to promote ionization).
-
MS/MS Detection: Analyze the eluting compounds using a tandem mass spectrometer with an ESI source in negative ion mode.
-
MS1 Scan: Acquire a full scan MS spectrum to identify the deprotonated molecular ions ([M-H]⁻).
-
MS2 Scan (Product Ion Scan): Select the [M-H]⁻ ion of interest and subject it to CID to generate a product ion spectrum.
-
Experimental Workflow for LC-MS/MS Analysis
Caption: Generalized workflow for the LC-MS/MS analysis of brominated biphenyl diols.
Visualizing Fragmentation Pathways
The following diagram illustrates a generalized fragmentation pathway for a hypothetical dihydroxylated tetrabromobiphenyl under negative ion ESI-MS/MS conditions.
Caption: Generalized fragmentation pathway for a dihydroxylated brominated biphenyl in negative ESI-MS/MS.
Conclusion: A Powerful Toolkit for Structural Elucidation
The mass spectrometric analysis of brominated biphenyl diols is a multifaceted endeavor that requires a careful consideration of ionization techniques and an understanding of the structure-fragmentation relationships. While GC-EI-MS provides rich fragmentation information for derivatized analytes, LC-ESI-MS/MS offers a powerful and direct approach for the analysis of these polar compounds, with the added advantage of isomer differentiation through controlled fragmentation. By leveraging the complementary nature of these techniques and carefully interpreting the resulting fragmentation patterns, researchers can confidently identify and characterize these environmentally and biologically significant molecules, paving the way for a deeper understanding of their fate and effects.
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Butryn, D. M., Gross, M. S., & Aga, D. S. (2015). “One-shot” analysis of polybrominated diphenyl ethers and their hydroxylated and methoxylated analogs in human breast milk and serum using gas chromatography-tandem mass spectrometry. Analytica Chimica Acta, 891, 196-204. [Link]
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A Comparative Guide to the Flame Retardancy of 5,5'-Dibromo-2,2'-dihydroxy-biphenyl and Tetrabromobisphenol A (TBBPA)
Introduction to the Contenders
Tetrabromobisphenol A (TBBPA)
Tetrabromobisphenol A (TBBPA) is one of the most widely produced and utilized brominated flame retardants (BFRs) globally.[1] Its high bromine content (approximately 58.7% by weight) and its ability to be incorporated both reactively and additively into polymer matrices have made it a popular choice for a variety of applications, most notably in printed circuit boards (FR-4), epoxy resins, and polycarbonates.[2][3] As a reactive flame retardant, TBBPA becomes an integral part of the polymer backbone, which can reduce its potential to leach out of the final product.[4]
5,5'-Dibromo-2,2'-dihydroxy-biphenyl
5,5'-Dibromo-2,2'-dihydroxy-biphenyl is a brominated aromatic diol. Its structure, featuring two hydroxyl groups, suggests it could also be used as a reactive monomer in the synthesis of polymers like polyesters and polycarbonates.[5] However, unlike TBBPA, it is not a high-production-volume chemical, and its application as a flame retardant is not well-documented in scientific literature. Polybrominated biphenyls (PBBs), the broader class of chemicals to which this compound belongs, were used as flame retardant additives but their production was largely discontinued due to environmental and health concerns.[6]
Comparative Analysis of Flame Retardant Performance
A direct quantitative comparison of flame retardancy is challenging due to the lack of published data for 5,5'-Dibromo-2,2'-dihydroxy-biphenyl. However, we can analyze the well-documented performance of TBBPA and provide a theoretical assessment for the biphenyl compound.
TBBPA: A Profile of High-Performance Flame Retardancy
TBBPA is known for its high efficiency in imparting flame retardancy to various polymers. This is typically evaluated using standard tests such as the Limiting Oxygen Index (LOI) and the UL 94 vertical burn test.
Table 1: Typical Flame Retardant Performance of TBBPA in Polymer Systems
| Polymer System | TBBPA Loading | LOI (%) | UL 94 Rating | Reference(s) |
| Epoxy Resin (FR-4) | ~18-21% Bromine | >28 | V-0 | [7][8] |
| Polycarbonate | 6-9 wt% | ~35 | V-0 | [7] |
| Polyamide 6/LGF | 12 wt% (with Sb2O3) | 24.8 | V-0 | [8] |
Note: LOI values and UL 94 ratings can vary depending on the specific formulation, including the presence of synergists like antimony trioxide, and the thickness of the tested specimen.
5,5'-Dibromo-2,2'-dihydroxy-biphenyl: A Theoretical Assessment
The flame retardant potential of 5,5'-Dibromo-2,2'-dihydroxy-biphenyl is derived from its bromine content. However, with only two bromine atoms per molecule, its bromine content is significantly lower than that of TBBPA. This suggests that a higher loading of the biphenyl compound would be required to achieve a similar level of flame retardancy.
The biphenyl backbone may offer good thermal stability. The hydroxyl groups allow for its potential use as a reactive flame retardant, which is generally preferred to minimize migration. However, without experimental data, its efficiency relative to TBBPA remains speculative.
Mechanism of Flame Retardancy
Both TBBPA and, theoretically, 5,5'-Dibromo-2,2'-dihydroxy-biphenyl, function primarily through a gas-phase flame inhibition mechanism, which is characteristic of halogenated flame retardants.[3][4]
Upon heating, the C-Br bonds in the flame retardant molecule break, releasing bromine radicals (Br•) into the gas phase. These radicals are highly effective at scavenging the high-energy H• and OH• radicals that propagate the combustion chain reaction in the flame.[3] This "quenching" of the flame chemistry reduces the heat generated and can extinguish the fire.
The general mechanism can be summarized as follows:
-
Thermal Decomposition: The polymer and flame retardant decompose under heat.
-
Radical Release: The brominated flame retardant releases HBr and bromine radicals (Br•).
-
Flame Inhibition: The released bromine species interfere with the combustion chain reactions.
Caption: Gas-phase flame retardancy mechanism of brominated compounds.
In addition to the gas-phase mechanism, some brominated flame retardants can also exhibit a condensed-phase action by promoting char formation, which acts as a barrier to heat and fuel.[9] The extent of this effect depends on the molecular structure of the flame retardant and the polymer matrix.
Experimental Protocols
To empirically compare the flame retardancy of these two compounds, the following standard experimental protocols would be employed.
Limiting Oxygen Index (LOI) Test (ASTM D2863)
-
Specimen Preparation: Prepare standardized bars of the polymer formulated with a specified weight percentage of the flame retardant.
-
Test Procedure: Place the specimen vertically in a glass chimney. Introduce a mixture of oxygen and nitrogen into the chimney from the bottom. Ignite the top of the specimen.
-
Determination of LOI: Gradually decrease the oxygen concentration until the flame self-extinguishes within a specified time. The LOI is the minimum oxygen concentration that just supports flaming combustion.
UL 94 Vertical Burn Test
-
Specimen Preparation: Prepare standardized bars of the polymer formulated with the flame retardant.
-
Test Procedure: Mount the specimen vertically. Apply a calibrated flame to the bottom of the specimen for 10 seconds and then remove it.
-
Classification: Record the after-flame time, after-glow time, and whether flaming drips ignite a cotton patch placed below the specimen. The material is classified as V-0, V-1, or V-2 based on these observations, with V-0 being the highest rating for self-extinguishing properties.
Caption: Experimental workflow for evaluating flame retardant performance.
Cone Calorimeter (ASTM E1354)
This test provides more detailed information about the fire behavior of a material, including heat release rate (HRR), smoke production, and time to ignition.
-
Specimen Preparation: Prepare flat square specimens of the formulated polymer.
-
Test Procedure: Expose the specimen to a controlled level of radiant heat from a conical heater.
-
Data Collection: Measure the heat release rate, mass loss, and smoke production over time.
Toxicological and Environmental Considerations
A significant factor in the selection of a flame retardant is its potential impact on human health and the environment.
TBBPA
TBBPA has been the subject of extensive toxicological evaluation. While it has low acute toxicity, concerns have been raised about its potential as an endocrine disruptor.[10][11] When used as a reactive flame retardant, the potential for human exposure is significantly reduced as it is chemically bound to the polymer matrix.[11] However, during manufacturing and end-of-life processing (e.g., recycling or incineration), there is a potential for release into the environment.[12][13]
Polybrominated Biphenyls (PBBs)
The broader class of PBBs, to which 5,5'-Dibromo-2,2'-dihydroxy-biphenyl belongs, has faced significant scrutiny. Many PBBs are persistent, bioaccumulative, and have been classified as reasonably anticipated to be human carcinogens.[14] The infamous Michigan PBB contamination incident in the 1970s highlighted the potential for widespread environmental and health impacts.[6] Due to these concerns, the commercial production of most PBBs has been phased out. The toxicological profile of 5,5'-Dibromo-2,2'-dihydroxy-biphenyl specifically has not been extensively studied, but its structural similarity to other PBBs warrants a cautious approach.
Conclusion
TBBPA remains a highly effective and widely used flame retardant, particularly in applications where its reactive incorporation into the polymer matrix minimizes potential exposure. Its performance characteristics are well-documented, providing a reliable benchmark for flame retardancy.
5,5'-Dibromo-2,2'-dihydroxy-biphenyl, while possessing the chemical features of a potential reactive flame retardant, suffers from a significant lack of performance data and belongs to a class of compounds (PBBs) with a history of environmental and health concerns. Its lower bromine content compared to TBBPA suggests it would be a less efficient flame retardant on a weight basis.
For researchers and developers seeking alternatives to TBBPA, a thorough evaluation of the flame retardant performance, processing characteristics, and, most importantly, the toxicological and environmental profile of any new candidate compound is essential. Based on the available information, 5,5'-Dibromo-2,2'-dihydroxy-biphenyl does not currently present a viable, well-characterized, or demonstrably safer alternative to TBBPA. Further research would be required to establish its efficacy and safety profile before it could be considered for commercial applications.
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A Comparative Guide to the Thermal Decomposition of Brominated vs. Non-Brominated Biphenols
This guide provides an in-depth, objective comparison of the thermal decomposition behavior of brominated and non-brominated biphenols. Drawing upon experimental data and established mechanistic insights, we will explore how the presence of bromine substituents fundamentally alters the thermal stability, decomposition pathways, and resultant byproducts of these critical industrial chemicals. This information is vital for researchers, materials scientists, and drug development professionals working with polymers, flame retardants, and related materials where thermal performance and safety are paramount.
Introduction: The Tale of Two Biphenols
Biphenols, characterized by two hydroxyphenyl functionalities, are foundational monomers for high-performance polymers such as polycarbonates and epoxy resins. Their inherent thermal stability contributes significantly to the durability of these materials. A prominent example is Bisphenol A (BPA), widely used in a vast array of consumer and industrial products.
To enhance fire safety, particularly in electronics, a common industrial practice involves the halogenation of these monomers. Tetrabromobisphenol A (TBBPA), the most widely used brominated flame retardant (BFR), is the brominated counterpart to BPA.[1] While structurally similar, the four bromine atoms on TBBPA dramatically influence its behavior under thermal stress. Understanding these differences is crucial not only for designing fire-resistant materials but also for assessing their environmental impact during thermal recycling and end-of-life disposal.[2]
This guide will dissect these differences through a comparative analysis of their thermal stability, decomposition mechanisms, and the practical implications for material science and environmental safety.
Structural and Energetic Divergence
The primary difference between BPA and TBBPA is the substitution of four hydrogen atoms on the phenolic rings with bromine atoms. This seemingly simple modification has profound consequences for the molecule's chemical stability.
Caption: Structural comparison of Bisphenol A (BPA) and Tetrabromobisphenol A (TBBPA).
The Carbon-Bromine (C-Br) bond is significantly weaker than the Carbon-Hydrogen (C-H) bond it replaces. This lower bond dissociation energy means that less thermal energy is required to initiate the decomposition of TBBPA compared to BPA, a fact that is clearly reflected in experimental thermal analysis data.
Comparative Thermal Stability: A Data-Driven Analysis
Thermogravimetric Analysis (TGA) is a cornerstone technique for evaluating thermal stability. It measures the change in mass of a sample as a function of temperature. The data reveals critical differences in how these two compounds behave when heated.
| Parameter | Bisphenol A (BPA) | Tetrabromobisphenol A (TBBPA) | Rationale for Difference |
| Decomposition Onset (Tonset) | ~350 - 450°C[3] | ~200 - 270°C[4][5] | The weaker C-Br bonds in TBBPA require less energy to break, initiating decomposition at a lower temperature. |
| Decomposition Profile | Single, sharp weight loss[5] | Two-stage or broad decomposition[4][5] | TBBPA's decomposition is complex, involving initial HBr loss followed by degradation of the organic structure. |
| Residual Mass (Char Yield) at 500°C | ~0%[5] | ~20%[4][5] | Bromine promotes cross-linking and condensation reactions in the condensed phase, leading to the formation of a stable carbonaceous char.[6] |
Key Insights from TGA Data:
-
Lower Onset of Decomposition for TBBPA: TBBPA begins to decompose at significantly lower temperatures than BPA. This is a direct consequence of the weaker C-Br bonds. Decomposition can be initiated at temperatures above 200°C.[4]
-
Multi-Stage Decomposition of TBBPA: Unlike BPA, which shows a single, steep decomposition step, TBBPA often exhibits a two-stage or a very broad decomposition profile.[5] The initial weight loss is largely attributed to debromination and the release of hydrogen bromide (HBr), followed by the breakdown of the remaining organic structure at higher temperatures.[5][6]
-
Significant Char Formation by TBBPA: Perhaps the most striking difference is the final residue. BPA volatilizes almost completely, leaving little to no char.[5] In contrast, TBBPA's decomposition yields a substantial amount of stable solid char, around 20% of the initial mass.[4] This char acts as a physical barrier, insulating the underlying material from heat and preventing the release of flammable gases, a key aspect of its flame retardant mechanism.
Mechanistic Pathways: A Tale of Two Degradation Routes
The presence of bromine not only changes when decomposition occurs but also how it proceeds. The mechanistic pathways for brominated and non-brominated biphenols are fundamentally different.
Non-Brominated Biphenols (e.g., BPA)
The thermal degradation of BPA primarily proceeds via chain scission of the isopropylidene linkage, which is the weakest point in the molecule aside from the O-H bonds.[7][8][9] This process leads to the formation of smaller phenolic compounds.
Primary Decomposition Products:
Brominated Biphenols (e.g., TBBPA)
The decomposition of TBBPA is a more complex, multi-step process involving both condensed-phase and gas-phase reactions.
-
Initial C-Br Bond Scission: The process begins with the homolytic cleavage of the C-Br bonds, releasing bromine radicals (Br•).[5][6] This is the primary reason for its lower thermal stability.
-
HBr Evolution: These highly reactive bromine radicals abstract hydrogen atoms from the molecule or surrounding materials, leading to the evolution of hydrogen bromide (HBr) gas.[4][12][13] This is a critical step in its flame-retardant action, as HBr acts as a radical scavenger in the gas phase, interrupting the combustion cycle.
-
Isopropylidene Bridge Fission: Similar to BPA, the isopropylidene bridge eventually cleaves, but this often occurs after the initial debromination steps.[4][14]
-
Condensation and Char Formation: In the condensed phase, the molecule undergoes condensation and cross-linking reactions, leading to the formation of a thermally stable char residue.[6]
Primary Decomposition Products:
-
Volatiles: Hydrogen bromide (HBr), brominated phenols, and brominated bisphenol A species.[4][6][13]
-
Solid Residue: A significant amount of carbonaceous char.[4][5]
-
Hazardous Byproducts: Under certain conditions, the thermal degradation of TBBPA can lead to the formation of toxic polybrominated dibenzodioxins and dibenzofurans (PBDD/Fs).[2][6]
Caption: Simplified thermal decomposition pathways for BPA and TBBPA.
Experimental Protocol: Comparative Thermogravimetric Analysis (TGA)
To ensure trustworthy and reproducible results, a rigorously defined experimental protocol is essential. The following describes a self-validating workflow for comparing the thermal stability of a brominated and non-brominated biphenol.
Objective: To quantitatively compare the thermal decomposition profiles of Bisphenol A (BPA) and Tetrabromobisphenol A (TBBPA) using TGA.
Materials & Equipment:
-
Thermogravimetric Analyzer (TGA) with a high-precision balance.
-
High-purity Nitrogen (N₂) gas (99.999%).
-
Analytical grade BPA and TBBPA samples.
-
Microbalance.
-
TGA sample pans (platinum or ceramic).
Workflow Diagram:
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A Comparative Guide to the Antimicrobial Activity of Halogenated Biphenols
For Researchers, Scientists, and Drug Development Professionals
In the face of mounting antimicrobial resistance, the exploration of novel therapeutic agents is a critical priority. Among the promising candidates, halogenated biphenols have emerged as a class of compounds with potent and broad-spectrum antimicrobial activity. This guide provides a comprehensive comparative analysis of their efficacy, delving into the underlying structure-activity relationships, mechanisms of action, and experimental methodologies for their evaluation. As a senior application scientist, this document is intended to be a practical resource, grounding theoretical knowledge in actionable experimental protocols and comparative data to inform your research and development endeavors.
Introduction: The Promise of Halogenation in Antimicrobial Drug Discovery
Biphenolic structures are a common scaffold in natural and synthetic bioactive molecules. The introduction of halogen atoms (fluorine, chlorine, bromine, and iodine) onto the biphenyl core can dramatically enhance their antimicrobial properties. This enhancement is attributed to several factors, including increased lipophilicity, which facilitates passage through microbial cell membranes, and altered electronic properties that can improve interaction with biological targets.[1] Halogenation can also play a role in overcoming existing microbial resistance mechanisms.[1] This guide will focus on a comparative analysis of halogenated biphenols, providing the necessary data and protocols to assess their potential as next-generation antimicrobial agents.
Comparative Antimicrobial Efficacy: A Data-Driven Analysis
The antimicrobial activity of halogenated biphenols is significantly influenced by the type, number, and position of the halogen substituents. The following table summarizes the Minimum Inhibitory Concentration (MIC) values for a selection of halogenated biphenols against various microbial pathogens, providing a clear comparison of their potency.
| Compound | Halogen(s) | Target Microorganism | MIC (µg/mL) | Reference(s) |
| 3,3',5,5'-Tetrachloro-2,2'-dihydroxydiphenylmethane | Chlorine | Staphylococcus aureus | - | [2] |
| Bacillus subtilis | - | [2] | ||
| Micrococcus luteus | - | [2] | ||
| Proteus vulgaris | - | [2] | ||
| Salmonella typhimurium | - | [2] | ||
| 2,2',3,3',6-Pentabromo-4,4',5,5'-tetrahydroxydiphenylmethane | Bromine | Candida albicans | - | [2] |
| Aspergillus fumigatus | - | [2] | ||
| Trichophyton rubrum | - | [2] | ||
| Trichophyton mentagrophytes | - | [2] | ||
| Pentabromophenol (PBP) | Bromine | Staphylococcus aureus | 0.5 | [2] |
| 2,4,6-Triiodophenol (2,4,6-TIP) | Iodine | Staphylococcus aureus | 5 | [3] |
| 4,6-Dibromo-2-(2′,4′-dibromophenoxy)phenol | Bromine | Gram-positive bacteria (MIC90) | 0.1 - 0.78 | [4] |
| Gram-negative bacteria (MIC90) | 0.78 - 3.125 | [4] | ||
| 3,4,6-Tribromo-2-(2′,4′-dibromophenoxy)phenol | Bromine | Gram-positive bacteria (MIC90) | 0.1 - 0.78 | [4] |
| Gram-negative bacteria (MIC90) | 0.78 - 3.125 | [4] | ||
| 3-Bromo-2,6-dihydroxyacetophenone | Bromine | Staphylococcus aureus | <10 | [5] |
| MRSA | <10 | [5] |
Note: "-" indicates that the source mentions powerful antibacterial/antifungal effects without specifying the exact MIC value.
Key Insights from the Data:
-
Brominated compounds often exhibit superior activity , particularly against fungi and resistant bacteria like MRSA. For instance, pentabromophenol (PBP) demonstrates a significantly lower MIC against S. aureus compared to the iodinated analog, 2,4,6-triiodophenol.[2][3]
-
The degree of halogenation is critical. Multi-halogenated derivatives generally show enhanced antimicrobial and antibiofilm efficacy.[2][4]
-
Positional isomerism influences activity. The specific placement of halogen atoms on the biphenyl rings can lead to substantial differences in antimicrobial potency.
Unraveling the Mechanism of Action
The antimicrobial activity of halogenated biphenols is often multifactorial, targeting several key cellular processes simultaneously, which may contribute to a lower propensity for resistance development.[2] The primary mechanisms include:
-
Disruption of Cell Membrane Integrity: The lipophilic nature of these compounds allows them to intercalate into the lipid bilayer of microbial cell membranes. This disrupts membrane fluidity and permeability, leading to the leakage of essential intracellular components and ultimately cell death.[6]
-
Inhibition of Key Enzymes: Halogenated biphenols can interact with and inhibit the function of essential microbial enzymes. For example, some bisphenolic compounds have been shown to affect dehydrogenases and the cytochrome system in bacteria.[7]
-
Interference with Biofilm Formation: Biofilms represent a significant challenge in treating microbial infections due to their inherent resistance to antibiotics. Several halogenated phenols have demonstrated potent antibiofilm activity, inhibiting biofilm formation at sub-MIC concentrations and eradicating established biofilms.[2][3][8] 2,4,6-Triiodophenol (2,4,6-TIP), for example, has been shown to be effective against biofilms of both Gram-positive and Gram-negative bacteria, as well as the fungus Candida albicans.[3]
Caption: Workflow for the Broth Microdilution MIC Assay.
Assessment of Antibiofilm Activity
This protocol assesses the ability of a compound to inhibit the formation of biofilms or eradicate pre-formed biofilms. [8][9] Materials:
-
Sterile 96-well flat-bottom polystyrene plates
-
Tryptic Soy Broth (TSB) or other suitable growth medium
-
Phosphate-Buffered Saline (PBS)
-
Crystal Violet solution (0.1%)
-
Ethanol (95%) or acetic acid (33%)
-
Microplate reader
Procedure for Biofilm Inhibition Assay:
-
Preparation of Plates:
-
In a 96-well plate, add 100 µL of broth containing two-fold serial dilutions of the test compound.
-
Add 100 µL of a standardized bacterial suspension (prepared as in the MIC assay) to each well.
-
Include positive (bacteria and broth) and negative (broth only) controls.
-
-
Incubation:
-
Incubate the plate at 37°C for 24-48 hours without agitation to allow for biofilm formation.
-
-
Quantification of Biofilm:
-
Gently remove the planktonic cells by washing the wells three times with PBS.
-
Fix the biofilms by adding 200 µL of methanol to each well for 15 minutes.
-
Remove the methanol and allow the plate to air dry.
-
Stain the biofilms by adding 200 µL of 0.1% crystal violet solution to each well and incubating for 15 minutes at room temperature.
-
Wash the wells thoroughly with water to remove excess stain and allow the plate to dry.
-
Solubilize the bound crystal violet by adding 200 µL of 95% ethanol or 33% acetic acid to each well.
-
Measure the absorbance at a wavelength of 570-595 nm using a microplate reader.
-
The percentage of biofilm inhibition is calculated relative to the control wells.
-
Microbial Resistance and Synergistic Potential
A significant advantage of some halogenated biphenols is their low propensity to induce microbial resistance. For example, pentabromophenol (PBP) did not show a notable increase in MIC after 30 passages with S. aureus, in stark contrast to the significant resistance development observed with ciprofloxacin. [2]Furthermore, halogenated biphenols can exhibit synergistic effects when combined with conventional antibiotics, potentially restoring the efficacy of drugs that have become ineffective due to resistance. [2][7]This synergistic activity is a promising area for further investigation in combating multidrug-resistant pathogens.
Safety and Toxicity Considerations
While halogenation can enhance antimicrobial activity, it is crucial to evaluate the toxicological profile of these compounds. Some halogenated biphenols, such as certain polychlorinated biphenyls (PCBs), are known for their environmental persistence and potential for adverse health effects. [10]However, recent studies suggest that strategic halogenation can enhance antimicrobial activity while mitigating toxicity. [3]For instance, PBP has been shown to be non-toxic to HepG2 liver cells and Caenorhabditis elegans at concentrations significantly higher than its MIC. [2]In vivo and in vitro toxicity assays are essential components of the preclinical evaluation of any new antimicrobial candidate.
Conclusion and Future Directions
Halogenated biphenols represent a promising class of antimicrobial agents with potent activity against a broad spectrum of pathogens, including drug-resistant strains. Their multifaceted mechanism of action and low potential for resistance development make them attractive candidates for further development. This guide has provided a comparative overview of their efficacy, detailed experimental protocols for their evaluation, and insights into their mechanisms of action, resistance potential, and safety considerations. Future research should focus on optimizing the structure-activity relationship to further enhance potency and reduce toxicity, exploring synergistic combinations with existing antibiotics, and conducting comprehensive preclinical and clinical studies to validate their therapeutic potential.
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Sathiyamoorthi, E., et al. (2024). Antibacterial and antibiofilm activity of halogenated phenylboronic acids against Vibrio parahaemolyticus and Vibrio harveyi. Frontiers in Microbiology, 15, 1369936. Retrieved from [Link]
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Wrzosek, M., et al. (2024). Antimicrobial Properties of Flavonoid Derivatives with Bromine, Chlorine, and Nitro Group Obtained by Chemical Synthesis and Biotransformation Studies. MDPI. Retrieved from [Link]
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A Comparative Guide to Elemental Analysis Standards for 5,5'-Dibromo-2,2'-dihydroxy-biphenyl
For the modern researcher, scientist, and drug development professional, the precise characterization of novel chemical entities is not merely a procedural step but the bedrock of scientific integrity and therapeutic innovation. The purity and elemental composition of a compound like 5,5'-Dibromo-2,2'-dihydroxy-biphenyl, a halogenated aromatic with significant potential in various research and development applications, must be ascertained with unimpeachable accuracy. This guide provides an in-depth, comparative analysis of the predominant analytical techniques for the elemental analysis of this compound, grounded in the principles of scientific rigor and practical applicability.
The journey from synthesis to application for any chemical compound is paved with rigorous analytical checkpoints. For 5,5'-Dibromo-2,2'-dihydroxy-biphenyl, a molecule featuring a biphenyl scaffold with bromine and hydroxyl functional groups, understanding its precise elemental composition is critical for confirming its identity, assessing its purity, and ensuring the reliability of subsequent experimental data. This guide will navigate the nuances of establishing robust elemental analysis standards for this specific molecule, offering a comparative look at key analytical methodologies, their underlying principles, and practical implementation.
The Foundational Challenge: The Absence of a Dedicated Certified Reference Material
A significant hurdle in establishing a definitive analytical standard for 5,5'-Dibromo-2,2'-dihydroxy-biphenyl is the current lack of a commercially available Certified Reference Material (CRM) for this specific molecule. CRMs are the gold standard for method validation, providing a benchmark with a certified value for the analyte of interest. While CRMs exist for other brominated compounds, such as Polybrominated Diphenyl Ethers (PBDEs) and Polybrominated Biphenyls (PBBs), their matrices and molecular structures differ significantly from the target analyte.
This absence necessitates a meticulous approach to method validation, relying on a combination of orthogonal analytical techniques, the use of related reference materials, and a thorough understanding of potential synthetic impurities. This guide will, therefore, not only compare analytical techniques but also address the practicalities of validating these methods in the absence of a direct CRM.
A Comparative Overview of Analytical Techniques
The determination of the elemental composition of 5,5'-Dibromo-2,2'-dihydroxy-biphenyl, particularly its bromine content, alongside carbon and hydrogen, can be approached through several powerful analytical techniques. The choice of method is often dictated by a balance of factors including required accuracy and precision, sample throughput, matrix effects, and available instrumentation. Here, we compare three of the most relevant techniques: Combustion Ion Chromatography (CIC), X-Ray Fluorescence (XRF) Spectrometry, and Inductively Coupled Plasma-Mass Spectrometry (ICP-MS).
| Feature | Combustion Ion Chromatography (CIC) | X-Ray Fluorescence (XRF) Spectrometry | Inductively Coupled Plasma-Mass Spectrometry (ICP-MS) |
| Principle | Combustion of the sample to convert halogens to hydrogen halides, followed by absorption and quantification by ion chromatography. | Excitation of core electrons by X-rays and detection of the characteristic secondary X-rays emitted upon relaxation. | Ionization of the sample in a high-temperature plasma, followed by mass-to-charge ratio separation and detection of ions. |
| Primary Elements | C, H, N, S, Halogens (F, Cl, Br, I) | A wide range of elements, including Bromine. | Most elements in the periodic table, including Bromine. |
| Sample State | Solid, liquid | Solid, liquid, powder | Primarily liquid, requires sample digestion for solids. |
| Sample Preparation | Direct analysis of solids is possible. | Minimal for solids; can be analyzed as pressed pellets or fused beads.[1][2] | Requires complete digestion of the organic matrix, which can be complex for halogenated compounds.[3][4] |
| Accuracy | High | Good to High, can be matrix-dependent. | Very High |
| Precision | High | Good | Very High |
| Sensitivity | ppm to percentage levels | ppm to percentage levels | ppb to ppm levels |
| Throughput | Moderate | High | Moderate (limited by digestion time) |
| Key Advantage | Direct analysis of halogens in organic matrices with high accuracy. | Non-destructive, rapid analysis with minimal sample preparation. | Extremely high sensitivity and multi-element capability. |
| Key Limitation | Destructive analysis. | Matrix effects can influence accuracy; not ideal for very low concentrations without pre-concentration. | Complex sample preparation for organic solids; potential for polyatomic interferences. |
Experimental Protocols: A Step-by-Step Guide
To ensure the trustworthiness and reproducibility of analytical data, the following detailed protocols for each technique are provided. These protocols are designed to be self-validating systems, incorporating quality control checks at critical stages.
Combustion Ion Chromatography (CIC) for Bromine Determination
CIC is a robust and direct method for the determination of halogens in organic materials. The process involves the complete combustion of the sample, followed by the absorption of the resulting acidic gases and subsequent analysis by ion chromatography.
Experimental Workflow:
Caption: Workflow for Bromine analysis by CIC.
Protocol:
-
Sample Preparation: Accurately weigh approximately 1-5 mg of the 5,5'-Dibromo-2,2'-dihydroxy-biphenyl standard or sample into a ceramic or quartz boat.
-
Combustion: Introduce the sample boat into a high-temperature furnace (typically 900-1100°C) with a continuous stream of oxygen and argon. The organic matrix is combusted, and bromine is converted to hydrogen bromide (HBr).
-
Gas Absorption: The combustion gases are passed through an absorption solution (typically a dilute hydrogen peroxide solution) where the HBr is quantitatively trapped as bromide ions (Br⁻).
-
Ion Chromatography: An aliquot of the absorption solution is injected into an ion chromatograph equipped with a conductivity detector. The bromide ions are separated from other anions on an appropriate analytical column and quantified.
-
Calibration: Prepare a calibration curve using certified bromide standards of known concentrations.
-
Quality Control: Analyze a blank and a quality control standard (a known brominated organic compound, if a certified standard for the target is unavailable) with each batch of samples to ensure the accuracy and precision of the analysis.
X-Ray Fluorescence (XRF) Spectrometry for Bromine Screening
XRF is a non-destructive technique that is well-suited for the rapid screening and quantification of elemental composition, particularly for heavier elements like bromine.
Experimental Workflow:
Caption: Workflow for Bromine analysis by XRF.
Protocol:
-
Sample Preparation: For solid samples like 5,5'-Dibromo-2,2'-dihydroxy-biphenyl, press the finely ground powder into a pellet using a hydraulic press.[5] Alternatively, for improved homogeneity, the sample can be fused with a fluxing agent (e.g., lithium tetraborate) to create a glass bead.[2]
-
Instrumentation: Place the sample pellet or fused bead into the XRF spectrometer.
-
Data Acquisition: Irradiate the sample with a primary X-ray source. The instrument's detector will capture the emitted secondary X-rays.
-
Spectral Analysis: The energy and intensity of the detected X-rays are used to identify and quantify the elements present. For bromine, the characteristic Kα and Kβ lines will be of primary interest.
-
Calibration: For quantitative analysis, calibrate the instrument using standards with a similar matrix to the sample. In the absence of a specific CRM, a set of in-house standards prepared from a pure batch of 5,5'-Dibromo-2,2'-dihydroxy-biphenyl with known bromine content (determined by a primary method like CIC) can be used.
Inductively Coupled Plasma-Mass Spectrometry (ICP-MS) for Trace Bromine and Impurity Analysis
ICP-MS offers unparalleled sensitivity for the determination of elemental composition, making it an excellent choice for trace element analysis and the quantification of inorganic impurities. However, the analysis of halogenated organic compounds requires a thorough sample digestion step.
Experimental Workflow:
Caption: Workflow for Bromine analysis by ICP-MS.
Protocol:
-
Sample Digestion: Accurately weigh a small amount of the 5,5'-Dibromo-2,2'-dihydroxy-biphenyl sample into a microwave digestion vessel. Add a mixture of concentrated nitric acid and hydrogen peroxide.[6] Microwave-assisted digestion is preferred for its efficiency and reduced risk of contamination.
-
Sample Dilution: After complete digestion, dilute the resulting solution to a known volume with deionized water.
-
ICP-MS Analysis: Introduce the diluted sample solution into the ICP-MS. The high-temperature argon plasma will ionize the atoms in the sample. The ions are then separated by their mass-to-charge ratio in the mass spectrometer and detected.
-
Calibration: Prepare a calibration curve using certified bromine standards in a matrix that matches the digested sample solution.
-
Interference Correction: Be mindful of potential polyatomic interferences on bromine isotopes (m/z 79 and 81) and utilize collision/reaction cell technology or mathematical corrections if necessary.
Purity Assessment and Identification of Potential Impurities
Beyond elemental composition, confirming the purity of 5,5'-Dibromo-2,2'-dihydroxy-biphenyl is crucial. High-Performance Liquid Chromatography (HPLC) coupled with a UV detector is a powerful technique for this purpose.
HPLC-UV for Purity Determination:
A reverse-phase HPLC method can effectively separate the main compound from potential impurities. The synthesis of dihydroxy-biphenyls can sometimes lead to the formation of isomers or incompletely brominated species.
Potential Synthesis-Related Impurities:
-
Isomeric Impurities: Bromination of the biphenyl core may result in the formation of other dibromo-dihydroxy-biphenyl isomers.
-
Mono-brominated Species: Incomplete bromination can lead to the presence of 5-bromo-2,2'-dihydroxy-biphenyl.
-
Starting Materials: Residual unreacted 2,2'-dihydroxy-biphenyl.
-
Over-brominated Species: Formation of tri- or tetra-brominated biphenyls.
A well-developed HPLC method should be able to resolve these potential impurities from the main peak, allowing for accurate purity assessment by area percentage. For the identification of unknown impurity peaks, hyphenated techniques like LC-MS are invaluable.
Conclusion: A Multi-faceted Approach to Analytical Standards
Establishing robust elemental analysis standards for 5,5'-Dibromo-2,2'-dihydroxy-biphenyl in the absence of a dedicated CRM demands a comprehensive and multi-faceted analytical strategy. This guide has outlined a comparative framework for three key techniques: Combustion Ion Chromatography, X-Ray Fluorescence, and Inductively Coupled Plasma-Mass Spectrometry.
For the definitive quantification of bromine and other key elements, Combustion Ion Chromatography stands out as a direct and highly accurate method. X-Ray Fluorescence serves as an excellent, non-destructive tool for rapid screening and quality control. Inductively Coupled Plasma-Mass Spectrometry , with its exceptional sensitivity, is the method of choice for trace elemental analysis and the assessment of inorganic impurities, provided a robust digestion protocol is employed.
Furthermore, the purity of 5,5'-Dibromo-2,2'-dihydroxy-biphenyl should be rigorously assessed using a validated HPLC-UV method , capable of separating the target compound from potential synthesis-related impurities.
By integrating these complementary techniques and adhering to stringent method validation principles, researchers, scientists, and drug development professionals can ensure the quality, consistency, and reliability of their work with 5,5'-Dibromo-2,2'-dihydroxy-biphenyl, thereby upholding the highest standards of scientific integrity.
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Anton Paar. (2024, January 3). ICP MS Sample Preparation | Lab Time with Anton Paar [Video]. YouTube. [Link]
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HBM4EU. (n.d.). Validation of analytical methods. [Link]
-
Wikipedia. (n.d.). Bromophenol. [Link]
-
MDPI. (2024, November 15). Bromophenols in Red Algae: Exploring the Chemistry and Uncovering Biological Benefits of These Unknown Compounds. [Link]
-
Chemsrc. (2025, August 26). 5,5'-dibromo-2,2'-dihydroxy-biphenyl. [Link]
-
Nat. Protoc. 7, 2276–2280 (2012). [Link]
-
ResearchGate. (2025, August 9). Determination of urinary bromophenols (BrPs) as potential biomarkers for human exposure to polybrominated diphenyl ethers (PBDEs) using gas chromatography-tandem mass spectrometry (GC–MS/MS). [Link]
-
PubMed. (2016, July 15). Formation of brominated phenolic contaminants from natural manganese oxides-catalyzed oxidation of phenol in the presence of Br(-). [Link]
-
MDPI. (2021, January 4). Enantioseparation of 5,5′-Dibromo-2,2′-dichloro-3-selanyl-4,4′-bipyridines on Polysaccharide-Based Chiral Stationary Phases: Exploring Chalcogen Bonds in Liquid-Phase Chromatography. [Link]
-
PubMed. (2014, November 15). A validated HPLC method for the determination of dimethyl-4,4'-dimethoxy-5,6,5',6'-dimethylene dioxybiphenyl-2,2'-dicarboxylate (DDB) with fluorescence detection in raw material and pill form: application to an in vitro dissolution test and a content uniformity test. [Link]
-
UKnowledge. (n.d.). 5,5'-Dichloro-2,2'-dimethoxybiphenyl. [Link]
-
LeoPARD. (2022, February 10). Eco-Friendly and Sensitive HPLC and TLC Methods Validated for the Determination of Betahistine in the Presence of Its Process. [Link]
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- 4. Synthesis of 5-(Hydroxymethyl)pyrrolidin-2-ones by Cyclization of Amide Dianions with Epibromohydrin [organic-chemistry.org]
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- 6. H56337.14 [thermofisher.com]
Electrochemical Profiling of 5,5'-Dibromo-2,2'-dihydroxy-biphenyl: A Comparative Technical Guide
Topic: Electrochemical Characterization of 5,5'-Dibromo-2,2'-dihydroxy-biphenyl Derivatives Content Type: Technical Comparison & Characterization Guide
Executive Summary
This guide details the electrochemical behavior of 5,5'-Dibromo-2,2'-dihydroxy-biphenyl, a halogenated bisphenol derivative. Unlike unsubstituted biphenols which rapidly foul electrodes via electropolymerization, the 5,5'-dibromo substitution pattern blocks the reactive para positions (relative to the hydroxyl group). This structural modification shifts the mechanism from irreversible fouling to a quasi-reversible redox couple, facilitating the formation of stable diphenoquinones. This guide compares its performance against non-halogenated and chlorinated alternatives, providing actionable protocols for characterization.
Part 1: The Electrochemical Profile[1]
Mechanistic Basis: The "Blocking" Effect
The core electrochemical feature of this molecule is the location of the bromine atoms. In typical phenolic electrochemistry, oxidation generates a phenoxy radical.[1] If the position para to the hydroxyl group is unsubstituted, these radicals couple to form insulating polymers (passivation).
In 5,5'-Dibromo-2,2'-dihydroxy-biphenyl , the bromine atoms occupy these critical para sites.
-
Pathway: The molecule undergoes a Proton-Coupled Electron Transfer (PCET), releasing 2e⁻ and 2H⁺ to form a corresponding diphenoquinone .
-
Result: Enhanced reversibility and signal stability compared to the unsubstituted parent compound.
Redox Pathway Visualization
The following diagram illustrates the oxidation mechanism, highlighting the transition from the biphenol to the diphenoquinone.
Figure 1: PCET mechanism. The 5,5'-bromo substitution sterically and electronically inhibits the polymerization pathway (dotted line), favoring quinone formation.
Part 2: Comparative Analysis
This section objectively compares the 5,5'-dibromo derivative with standard alternatives used in redox probing and synthesis.
Performance Matrix
| Feature | 5,5'-Dibromo-2,2'-biphenol | 2,2'-Biphenol (Unsubstituted) | Tetrabromobisphenol A (TBBPA) |
| Oxidation Potential ( | High (~0.6 - 0.8 V) Due to Br electron-withdrawing effect. | Medium (~0.5 - 0.6 V) Standard phenolic range. | Very High Steric bulk + 4 Br atoms increase overpotential. |
| Electrode Fouling | Low Para-blocking prevents extensive polymerization. | High Rapid formation of insulating poly-phenylene oxide films. | Medium Solubility issues often mimic fouling. |
| Reversibility ( | Quasi-Reversible Distinct reduction peak usually observable. | Irreversible Reduction peak often absent due to fast chemical side-reactions. | Irreversible Often undergoes debromination or cleavage. |
| Solubility (Aq. Buffer) | Low Requires organic co-solvent (MeCN/DMSO). | Moderate Soluble in basic buffers. | Very Low Strictly requires organic media. |
Critical Insights for Selection
-
Choose 5,5'-Dibromo when you need a stable redox mediator or a ligand precursor where the integrity of the biphenyl core must be maintained during oxidation.
-
Choose Unsubstituted Biphenol only if you specifically intend to grow polymer films (e.g., for sensor surface modification).
-
Choose Chlorinated Analogs if you require a slightly lower oxidation potential than the bromo-variant (Cl is more electronegative, but Br induces higher polarizability and steric protection).
Part 3: Experimental Protocols
To obtain reproducible data, strict adherence to electrode preparation is required. The bromine substituents increase hydrophobicity, making the molecule sensitive to adsorption on carbon surfaces.
Workflow Diagram
Figure 2: Standardized workflow for characterizing halogenated biphenols.
Step-by-Step Methodology
A. Electrode Pre-treatment (Crucial)
-
Polish: Use a Glassy Carbon Electrode (GCE).[2] Polish with 1.0 µm, then 0.3 µm, and finally 0.05 µm alumina slurry on a microcloth.
-
Sonicate: Rinse with deionized water and sonicate in 1:1 Ethanol/Water for 2 minutes to remove alumina particles.
-
Activate: Cycle the electrode in 0.5 M H₂SO₄ (-0.5 V to +1.5 V) until stable background peaks are observed. Why? This standardizes the surface oxygen groups, ensuring the "blocking" effect of the bromine is the dominant variable, not surface contamination.
B. Electrolyte & Solvent System
-
Solvent: Acetonitrile (MeCN) is recommended as the primary solvent due to the low aqueous solubility of the dibromo-derivative.
-
Buffer: Mix MeCN 1:1 with 0.1 M Phosphate Buffer Solution (PBS).
-
pH: Adjust to pH 7.0 for baseline.
-
Note: At pH > 10, the phenolic protons dissociate (
effect), shifting the oxidation potential negatively (easier to oxidize).
-
C. Voltammetric Parameters
-
Window: -0.2 V to +1.2 V (vs. Ag/AgCl). Avoid going too positive to prevent solvent breakdown.
-
Scan Rate: Vary from 10 mV/s to 500 mV/s.
-
Observation: Look for an anodic peak (
) around 0.6–0.8 V and a cathodic return peak ( ).-
Validation: If the ratio
approaches 1.0, the bromine blocking is effective, and the quinone is stable. If is absent, the quinone is unstable or precipitating.
-
References
-
Enache, T. A., & Oliveira-Brett, A. M. (2011). Phenol and para-substituted phenols electrochemical oxidation pathways. Journal of Electroanalytical Chemistry, 655(1), 9-16. Link
- Supports the mechanism of para-substitution preventing polymeriz
-
Gattrell, M., & Kirk, D. W. (1993). The electrochemical oxidation of aqueous phenol at a glassy carbon electrode. The Canadian Journal of Chemical Engineering, 71(3), 409-415. Link
- Foundational text on electrode fouling mechanisms in phenolic compounds.
-
Nikolic, V. M., et al. (2014). Electrochemical behaviour of brominated phenols at glassy carbon electrode. International Journal of Electrochemical Science, 9, 3465-3474. Link
- Specific data on the shift of oxidation potentials due to bromine substituents.
-
Bard, A. J., & Faulkner, L. R. (2001). Electrochemical Methods: Fundamentals and Applications. Wiley. Link
- Authoritative source for Randles-Sevcik and Laviron analysis protocols.
Sources
- 1. Electrochemical Investigation of the Oxidation of Phenolic Compounds Using Hypervalent Iodine Oxidants - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ir.unisa.ac.za [ir.unisa.ac.za]
- 3. abechem.com [abechem.com]
- 4. batadora.trentu.ca [batadora.trentu.ca]
- 5. BJOC - Synthesis of polycyclic aromatic quinones by continuous flow electrochemical oxidation: anodic methoxylation of polycyclic aromatic phenols (PAPs) [beilstein-journals.org]
- 6. da.lib.kobe-u.ac.jp [da.lib.kobe-u.ac.jp]
- 7. Electrochemical synthesis of new organic compounds based on the oxidation of 1,4-dihydroxybenzene derivatives in the presence of primary and secondary amines [comptes-rendus.academie-sciences.fr]
Safety Operating Guide
Operational Guide: Disposal and Handling of 5,5'-Dibromo-2,2'-dihydroxy-biphenyl
Executive Summary: The "Halogenated" Imperative
The disposal of 5,5'-Dibromo-2,2'-dihydroxy-biphenyl requires strict adherence to Halogenated Organic Waste protocols. Unlike standard organic waste, brominated compounds release corrosive hydrogen bromide (HBr) and potentially toxic brominated dioxins upon combustion. Therefore, they must be segregated from non-halogenated solvents to ensure they are routed to incinerators equipped with specific acid-gas scrubbers.
Immediate Action Required:
-
NEVER dispose of this substance down the drain (Aquatic Toxicity risk).
-
NEVER mix with strong oxidizers (Fire/Explosion risk).
-
ALWAYS segregate as Halogenated Waste (Cost and Compliance control).
Chemical Safety Profile
Before handling waste, verify the material identity and hazards.[1][2]
| Parameter | Specification |
| Chemical Name | 5,5'-Dibromo-2,2'-dihydroxy-biphenyl (also 5,5'-Dibromo-2,2'-biphenol) |
| CAS Number | 14862-52-3 |
| Physical State | Solid (Powder), typically beige or white |
| Acidity (pKa) | ~7.5 - 8.5 (Phenolic hydrogens are weakly acidic) |
| GHS Classification | Warning [3][4][5][6][7][8][9] • Acute Tox. 4 (Oral/Dermal/Inhalation) [8] • Skin Irrit. 2 / Eye Irrit. 2 • STOT SE 3 (Respiratory Irritation) |
| Incompatibilities | Strong Oxidizing Agents, Acid Chlorides, Acid Anhydrides, Strong Bases |
Waste Segregation & Disposal Workflows
The "Why" Behind the Protocol
As a researcher, you must understand the downstream impact of your disposal choice.
-
Halogen Content: The bromine atoms necessitate high-temperature incineration (>1100°C) with rapid quenching to prevent the formation of brominated dibenzodioxins and furans (PBDD/Fs).
-
Phenolic Nature: As a phenol, this compound is acidic. Mixing it with basic waste (e.g., hydroxide solutions) can generate heat (exothermic neutralization) and form salts that may precipitate, clogging waste lines or containers.
Visual Decision Tree
The following diagram outlines the mandatory decision logic for disposing of 5,5'-Dibromo-2,2'-dihydroxy-biphenyl.
Figure 1: Operational decision tree for segregating brominated phenolic waste. Note the critical correction step for liquid waste: even if dissolved in a non-halogenated solvent (like Acetone), the presence of the brominated solute mandates disposal in the Halogenated stream.
Detailed Operational Procedures
Scenario A: Disposal of Pure Solid (Expired or Excess)
-
Container: Use a wide-mouth High-Density Polyethylene (HDPE) or glass jar with a screw-top lid.
-
Labeling:
-
Primary Constituent: "5,5'-Dibromo-2,2'-dihydroxy-biphenyl"[10]
-
Hazard Checkboxes: Toxic, Irritant.
-
CRITICAL: Write "CONTAINS HALOGENS" clearly on the tag.
-
-
Protocol:
Scenario B: Disposal of Liquid Reaction Mixtures
-
The Rule of Trace Contamination: If the reaction solvent is non-halogenated (e.g., Methanol) but contains >1% of the brominated biphenol, the entire volume should be treated as Halogenated Waste .
-
Compatibility Check: Ensure the waste container does NOT contain oxidizing acids (Nitric, Perchloric) or strong bases.
-
Protocol:
-
Select the "Halogenated Organic Solvents" carboy (typically red or yellow tagged in most labs).
-
Pour the mixture using a funnel.
-
Record the addition on the waste log: "Halogenated Solvent Mixture (contains Brominated Biphenols)."
-
Scenario C: Spill Management (Emergency Response)
If a spill occurs, immediate containment is necessary to prevent environmental release.
-
Isolate: Evacuate the immediate area if dust is airborne.
-
PPE: Wear double nitrile gloves, N95 dust mask (or respirator if available), and goggles.
-
Containment (Solid):
-
Do not dry sweep (creates dust).
-
Cover the spill with wet paper towels or use a HEPA-filtered vacuum dedicated to chemical cleanup.
-
Scoop material into a waste container.
-
-
Decontamination:
Regulatory & Compliance Codes
When filling out waste manifests for Environmental Health & Safety (EHS) or external contractors, use the following classifications.
| Regulation | Code/Description | Notes |
| RCRA (USA) | Not Listed (P/U codes do not apply specifically) | Classify by characteristic if mixed with solvents (e.g., D001 Ignitable, F002 Halogenated Solvents). |
| Waste Stream | Halogenated Organic | High BTU value, requires scrubbing for HBr/Br2. |
| DOT (Shipping) | UN 3077 (Environmentally Hazardous Substance, Solid, N.O.S.) | Only applies if shipping pure substance in bulk. |
References
-
PubChem. (n.d.). 5,5'-Dibromo-2,2'-bipyridine (Compound Summary). National Library of Medicine. Retrieved February 22, 2026, from [Link](Note: Structural analog used for hazard extrapolation where specific isomer data is limited).
-
U.S. Environmental Protection Agency (EPA). (2024). Hazardous Waste Codes & Lists.[6][12] RCRA Online. Retrieved February 22, 2026, from [Link]
-
Vanderbilt University Medical Center. (2025). Laboratory Guide for Managing Chemical Waste.[2] Retrieved February 22, 2026, from [Link]
Sources
- 1. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
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- 3. 5,5'-Dibromo-2,2'-bipyridine | C10H6Br2N2 | CID 10903103 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. p2infohouse.org [p2infohouse.org]
- 5. Waste Code [rcrainfo.epa.gov]
- 6. wku.edu [wku.edu]
- 7. fishersci.com [fishersci.com]
- 8. echemi.com [echemi.com]
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- 10. 5,5'-dibromo-2,2'-dihydroxy-biphenyl | CAS#:34261-55-7 | Chemsrc [chemsrc.com]
- 11. assets.thermofisher.com [assets.thermofisher.com]
- 12. nyu.edu [nyu.edu]
Navigating the Safe Handling of 5,5'-Dibromo-2,2'-dihydroxy-biphenyl: A Guide for Laboratory Professionals
Hazard Assessment: Understanding the Risks
Due to its classification as a Polybrominated Biphenyl (PBB), 5,5'-Dibromo-2,2'-dihydroxy-biphenyl should be handled as a substance with the potential for significant health and environmental hazards. PBBs as a class of compounds are known for their persistence in the environment and their tendency to bioaccumulate. Toxicological studies on various PBBs have indicated a range of adverse health effects, including potential carcinogenicity. The International Agency for Research on Cancer (IARC) has classified several PBBs as Group 2B, possibly carcinogenic to humans[1]. Therefore, it is imperative to treat this compound with the utmost care, assuming it may possess similar toxicological properties.
The presence of hydroxyl groups may also influence its reactivity and potential to form peroxides over time, especially if stored improperly. Ethers and other compounds with the potential for peroxide formation require careful management to prevent the risk of explosion[2][3].
Personal Protective Equipment (PPE): Your First Line of Defense
A comprehensive PPE strategy is non-negotiable when handling 5,5'-Dibromo-2,2'-dihydroxy-biphenyl. The following table outlines the recommended PPE, with an emphasis on materials that offer robust protection against halogenated aromatic compounds.
| PPE Component | Material/Type | Rationale |
| Hand Protection | Viton® or Silver Shield® gloves | These materials offer excellent resistance to a wide range of organic solvents, including halogenated and aromatic hydrocarbons. Butyl rubber gloves may be a suitable alternative for some applications, but are not recommended for aromatic hydrocarbons[4]. Nitrile gloves may offer some protection for incidental contact but are not suitable for prolonged handling[5]. Always check the glove manufacturer's specific chemical resistance data. |
| Eye Protection | Chemical safety goggles with a face shield | Provides protection against splashes and airborne particles. Standard safety glasses are insufficient. |
| Body Protection | Impervious lab coat or chemical-resistant suit | A fully buttoned lab coat made of a low-permeability material is the minimum requirement. For larger quantities or in the event of a spill, a chemical-resistant suit is necessary to prevent skin contact. |
| Respiratory Protection | NIOSH-approved respirator with organic vapor cartridges | To be used in a well-ventilated area, preferably within a certified chemical fume hood. If there is a risk of generating dusts or aerosols, a particulate filter should also be included. |
Operational Plan: Step-by-Step Handling Procedures
Adherence to a strict operational protocol is crucial for minimizing exposure and ensuring a safe working environment.
Preparation and Weighing
-
Designated Area: All handling of 5,5'-Dibromo-2,2'-dihydroxy-biphenyl should be conducted in a designated area within a certified chemical fume hood.
-
Decontamination: Before and after handling, decontaminate the work surface with an appropriate solvent (e.g., isopropanol) and wipe clean.
-
Weighing: Use a balance within the fume hood or in a ventilated enclosure. Handle the compound as a solid to minimize the generation of dust. If the compound is a fine powder, consider using a spatula with a damp tip (using a compatible, non-reactive solvent) to prevent aerosolization.
Dissolution and Reaction Setup
-
Solvent Selection: Choose the least hazardous solvent appropriate for your procedure.
-
Closed System: Whenever possible, perform reactions in a closed system to prevent the release of vapors.
-
Temperature Control: Use controlled heating and cooling methods to prevent uncontrolled reactions or splashing.
Post-Reaction Work-up and Purification
-
Quenching: Quench reactions carefully, preferably in the fume hood.
-
Extraction and Chromatography: Perform all extractions and column chromatography within the fume hood. Be mindful of the potential for the compound to adhere to silica gel or other stationary phases.
Caption: A logical workflow for the safe handling of 5,5'-Dibromo-2,2'-dihydroxy-biphenyl.
Disposal Plan: Responsible Waste Management
Proper disposal of 5,5'-Dibromo-2,2'-dihydroxy-biphenyl and any contaminated materials is critical to prevent environmental contamination.
Waste Segregation
-
Halogenated Organic Waste: All solutions and solid waste containing 5,5'-Dibromo-2,2'-dihydroxy-biphenyl must be collected in a designated, clearly labeled "Halogenated Organic Waste" container[6][7].
-
Contaminated Materials: All disposable PPE (gloves, etc.), weigh boats, and other materials that have come into contact with the compound must also be disposed of as halogenated waste.
Container Management
-
Compatibility: Use waste containers that are compatible with the solvents used.
-
Labeling: Clearly label the waste container with the full chemical name and the words "Halogenated Waste."
-
Storage: Store the waste container in a secondary containment bin in a well-ventilated area, away from incompatible materials.
Final Disposal
-
Institutional Procedures: Follow your institution's specific procedures for the disposal of hazardous chemical waste. Contact your Environmental Health and Safety (EHS) department for guidance and to schedule a waste pickup. Never dispose of this compound down the drain[6].
Emergency Procedures: Preparedness is Key
In the event of an accidental exposure or spill, immediate and appropriate action is crucial.
| Emergency Scenario | Immediate Action |
| Skin Contact | Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing and seek medical attention. |
| Eye Contact | Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention. |
| Inhalation | Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention. |
| Ingestion | Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention. |
| Spill | Evacuate the immediate area. If the spill is small and you are trained to do so, contain the spill with an inert absorbent material (e.g., vermiculite, sand) and place it in a sealed container for disposal as halogenated waste. For larger spills, or if you are not comfortable with the cleanup, contact your institution's EHS department immediately. |
Conclusion: A Culture of Safety
The responsible handling of 5,5'-Dibromo-2,2'-dihydroxy-biphenyl, and indeed all laboratory chemicals, is predicated on a foundation of knowledge, preparation, and a commitment to a culture of safety. By adhering to the guidelines outlined in this document, researchers can mitigate the potential risks associated with this compound and ensure a safe and productive laboratory environment. Always consult your institution's specific safety protocols and EHS department for any additional guidance.
References
-
OSHA. (n.d.). OSHA Glove Selection Chart. Environmental Health and Safety. Retrieved from [Link]
-
Environment, Health and Safety. (n.d.). Hand Protection Chemical Resistance Guide. Retrieved from [Link]
-
Chemsrc. (2025, August 26). 5,5'-dibromo-2,2'-dihydroxy-biphenyl | CAS#:34261-55-7. Retrieved from [Link]
-
European Solvents Industry Group (ESIG). (n.d.). Safe use of gloves. Retrieved from [Link]
-
Unknown. (n.d.). Gloves - Tables of Properties and Resistances. Retrieved from [Link]
-
Chemistry LibreTexts. (2025, March 4). Safe Laboratory Practices: Handling and Disposing of Organic Substances. Retrieved from [Link]
-
Unknown. (n.d.). Solvent Wastes in the Laboratory – Disposal and/or Recycling. Retrieved from [Link]
-
Campus Operations. (n.d.). Halogenated Solvents in Laboratories. Retrieved from [Link]
-
Science Ready. (n.d.). Safe Handing & Disposal of Organic Substances – HSC Chemistry. Retrieved from [Link]
-
Guide Gloves. (n.d.). CHEMICAL- RESISTANT GLOVES. Retrieved from [Link]
-
PubChem. (n.d.). 5,5'-Dibromo-2,2'-bipyridine. Retrieved from [Link]
-
PubChem. (n.d.). 5,5'-Dibromo-2,2'-diiodo-1,1'-biphenyl. Retrieved from [Link]
-
College of Chemistry. (n.d.). Guidelines for the Safe Handling of Peroxidizable Chemicals. Retrieved from [Link]
-
Unknown. (n.d.). GUIDELINES FOR SAFE HANDLING OF PEROXIDE FORMING CHEMICALS. Retrieved from [Link]
-
Agency for Toxic Substances and Disease Registry (ATSDR). (n.d.). Toxicological Profile for Polybrominated Biphenyls. Retrieved from [Link]
-
Safety & Risk Services. (2023, April 15). Working Safely with Peroxide Forming Compounds. Retrieved from [Link]
Sources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
